molecular formula C23H25NO4 B067878 Fmoc-1-amino-1-cycloheptanecarboxylic acid CAS No. 188751-56-6

Fmoc-1-amino-1-cycloheptanecarboxylic acid

Cat. No.: B067878
CAS No.: 188751-56-6
M. Wt: 379.4 g/mol
InChI Key: KTXGWSABCZHTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-21(26)23(13-7-1-2-8-14-23)24-22(27)28-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,1-2,7-8,13-15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXGWSABCZHTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363744
Record name 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188751-56-6
Record name 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cycloheptanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188751-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Fmoc-1-amino-1-cycloheptanecarboxylic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic, non-proteinogenic amino acid that serves as a crucial building block in peptide synthesis and medicinal chemistry. Characterized by the presence of a cycloheptane ring, this compound imparts unique conformational constraints and metabolic stability to peptide structures. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino function makes it ideally suited for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its use, and its applications in drug discovery and development, particularly in the modulation of signaling pathways.

Core Properties and Characteristics

This compound is a white powder at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 188751-56-6[1]
Molecular Formula C₂₃H₂₅NO₄[1]
Molecular Weight 379.45 g/mol [1]
Appearance White powder[1]
Melting Point 188-199 °C[1]
Purity (by HPLC) ≥ 99%[1]
Solubility Insoluble in water. Soluble in organic solvents like DMF.
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound is a two-step process. First, the precursor amino acid, 1-amino-1-cycloheptanecarboxylic acid, is synthesized from cycloheptanone. Subsequently, the α-amino group is protected with the Fmoc group.

Synthesis of 1-amino-1-cycloheptanecarboxylic Acid

Two classical methods for the synthesis of α-amino acids from a ketone precursor are the Strecker synthesis and the Bucherer-Bergs reaction.

2.1.1. Strecker Synthesis

The Strecker synthesis involves the reaction of cycloheptanone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[2][3][4][5]

  • Step 1: Aminonitrile Formation: Cycloheptanone is reacted with ammonia to form an imine, which is then attacked by a cyanide ion (e.g., from KCN) to yield 1-amino-1-cycloheptanecarbonitrile.

  • Step 2: Hydrolysis: The aminonitrile is then hydrolyzed, typically under acidic conditions, to give 1-amino-1-cycloheptanecarboxylic acid.

2.1.2. Bucherer-Bergs Reaction

This multicomponent reaction synthesizes a hydantoin intermediate from the ketone.[6][7][8]

  • Step 1: Hydantoin Formation: Cycloheptanone is reacted with ammonium carbonate and potassium cyanide to form a spiro-hydantoin.

  • Step 2: Hydrolysis: The hydantoin is subsequently hydrolyzed (e.g., with a strong base like barium hydroxide followed by acidification) to yield 1-amino-1-cycloheptanecarboxylic acid.

Bucherer_Bergs_Reaction Ketone Cycloheptanone Hydantoin Spiro-hydantoin Intermediate Ketone->Hydantoin Reaction Reagents KCN, (NH4)2CO3 AminoAcid 1-amino-1-cycloheptanecarboxylic acid Hydantoin->AminoAcid Reaction Hydrolysis Hydrolysis (e.g., Ba(OH)2, then H+)

Caption: Workflow for the Bucherer-Bergs synthesis of the precursor amino acid.

Fmoc Protection of 1-amino-1-cycloheptanecarboxylic Acid

The final step is the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions.[9][10]

Experimental Protocol:

  • Dissolution: Dissolve 1-amino-1-cycloheptanecarboxylic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: Cool the solution to 0-5°C and slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidification and Isolation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Fmoc_Protection AminoAcid 1-amino-1-cycloheptanecarboxylic acid Reaction Reaction at 0°C to RT AminoAcid->Reaction FmocOSu Fmoc-OSu in Dioxane/Acetone FmocOSu->Reaction Base Aqueous Na2CO3 Workup Aqueous Workup and Acidification Reaction->Workup Product This compound Workup->Product SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Chain Elongation Cleavage Final Cleavage (e.g., TFA Cocktail) Wash2->Cleavage Final Step Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Peptide Cyclic AA Peptide GPCR GPCR Peptide->GPCR Binds & Stabilizes Conformation G_Protein G Protein Activation GPCR->G_Protein Arrestin β-Arrestin Pathway GPCR->Arrestin Effector Downstream Effector G_Protein->Effector Response Cellular Response Effector->Response Arrestin->Response

References

Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 188751-56-6

This technical guide provides an in-depth overview of Fmoc-1-amino-1-cycloheptanecarboxylic acid, a key building block in modern peptide science and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, synthesis, applications, and its role in targeting significant biological pathways.

Core Compound Properties

This compound is a synthetic amino acid derivative featuring a cycloheptane ring, which imparts unique conformational constraints on peptides. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it ideally suited for solid-phase peptide synthesis (SPPS).

PropertyValue
CAS Number 188751-56-6
Molecular Formula C₂₃H₂₅NO₄
Molecular Weight 379.45 g/mol
Appearance White to light yellow solid powder
Melting Point 193-194 °C
Purity ≥95%
Solubility Soluble in DMF and other organic solvents
Storage Temperature 2-8°C

Synthesis and Preparation

The synthesis of this compound involves two primary stages: the synthesis of the unprotected 1-amino-1-cycloheptanecarboxylic acid and its subsequent Fmoc protection.

Synthesis of 1-amino-1-cycloheptanecarboxylic acid

While various methods exist for the synthesis of cyclic alpha-amino acids, a common approach is a modification of the Strecker synthesis or the Bucherer-Bergs reaction, starting from cycloheptanone.

Fmoc Protection of 1-amino-1-cycloheptanecarboxylic acid

The protection of the amino group with Fmoc is a critical step for its use in SPPS. A general protocol is provided below.

Experimental Protocol: Fmoc Protection

Materials:

  • 1-amino-1-cycloheptanecarboxylic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and water (or another suitable solvent system)

  • Diethyl ether

  • 1 M HCl

Procedure:

  • Dissolve 1-amino-1-cycloheptanecarboxylic acid in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • To this solution, add a slight molar excess of Fmoc-OSu or Fmoc-Cl portion-wise while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and by-products.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Yields: Typical yields for Fmoc protection of amino acids are generally high, often exceeding 90%.

Applications in Peptide Synthesis

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce conformational rigidity into peptide backbones. This is particularly valuable in the design of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.[1][2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard SPPS cycle.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Coupling Protocol for this compound

Due to the steric bulk of the cycloheptane ring, coupling of this compound may require optimized conditions.

Experimental Protocol: Amino Acid Coupling

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, or PyBOP) (3-5 equivalents)

  • Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve this compound, the coupling reagent, and the base in DMF.

  • Pre-activate the amino acid solution for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.

  • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and by-products.

Coupling ReagentActivation TimeCoupling TimeNotes
HBTU/DIPEA5-10 min1-2 hoursStandard, cost-effective choice.
HATU/DIPEA5-10 min1-2 hoursMore efficient for sterically hindered amino acids.
PyBOP/DIPEA5-10 min2-4 hoursOften used for difficult couplings and to minimize racemization.

Role in Targeting Biological Pathways: HDAC Inhibition in Chronic Myeloid Leukemia

Peptides incorporating 1-amino-1-cycloheptanecarboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs).[3] This has significant implications for cancer therapy, particularly in Chronic Myeloid Leukemia (CML).

CML is characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This leads to the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[4] The BCR-ABL oncoprotein drives the proliferation of leukemia cells and inhibits apoptosis.

HDAC inhibitors have emerged as a promising therapeutic strategy for CML, often used in combination with tyrosine kinase inhibitors (TKIs) like imatinib.[5] HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of tumor suppressor gene transcription. By inhibiting HDACs, the chromatin remains in a more open state, allowing for the expression of genes that can induce apoptosis and inhibit cell proliferation.

Peptides containing 1-amino-1-cycloheptanecarboxylic acid can be designed to mimic the substrate of HDACs, thereby acting as competitive inhibitors. The cycloheptane moiety can provide a rigid scaffold that positions the peptide backbone for optimal interaction with the active site of the HDAC enzyme.

Signaling Pathway of HDAC Inhibition in CML

The following diagram illustrates the signaling pathway targeted by HDAC inhibitors in CML cells.

HDAC_Pathway cluster_nucleus Nucleus Histones Histones DNA DNA (Condensed Chromatin) Histones->DNA wraps Ac Ac TSG Tumor Suppressor Genes (e.g., p21, p27) (Transcriptionally Repressed) HDAC HDAC HDAC->Histones Deacetylation HAT HAT HAT->Histones Acetylation BCR_ABL BCR-ABL Oncogenic Fusion Protein Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Apoptosis Apoptosis Inhibition BCR_ABL->Apoptosis HDACi HDAC Inhibitor (Peptide containing 1-amino-1-cycloheptanecarboxylic acid) HDACi->HDAC Inhibition

HDAC inhibition pathway in CML.

In this pathway, the BCR-ABL fusion protein promotes cell proliferation and inhibits apoptosis. Concurrently, HDACs maintain a condensed chromatin state, repressing the transcription of tumor suppressor genes. An HDAC inhibitor containing 1-amino-1-cycloheptanecarboxylic acid blocks the action of HDACs. This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately promoting apoptosis and inhibiting the proliferation of CML cells.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug developers. Its unique cyclic structure provides a powerful tool for creating conformationally constrained peptides with enhanced stability and biological activity. The application of peptides containing this amino acid as HDAC inhibitors in CML highlights its potential in the development of novel targeted therapeutics. This guide provides a foundational understanding for researchers looking to leverage the properties of this compound in their work.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-1-amino-1-cycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-1-amino-1-cycloheptanecarboxylic acid, a valuable building block in peptide synthesis and drug discovery. This document details the experimental protocols for the synthesis of the core amino acid via established methods, its subsequent protection with the fluorenylmethoxycarbonyl (Fmoc) group, and the final purification procedures.

Introduction

This compound is a non-proteinogenic α,α-disubstituted amino acid. The incorporation of such cyclic residues into peptides can impart unique conformational constraints, leading to enhanced metabolic stability, receptor selectivity, and bioavailability. The Fmoc protecting group is essential for its application in solid-phase peptide synthesis (SPPS), as it is stable to a wide range of reagents and can be selectively removed under mild basic conditions.

This guide will cover two primary synthetic routes for the core intermediate, 1-amino-1-cycloheptanecarboxylic acid, starting from cycloheptanone: the Strecker synthesis and the Bucherer-Bergs reaction. Subsequently, the protocol for the crucial Fmoc protection of the amino group will be detailed, followed by comprehensive purification methodologies.

Synthesis of 1-amino-1-cycloheptanecarboxylic acid

The synthesis of the foundational 1-amino-1-cycloheptanecarboxylic acid can be achieved through well-established methods for the preparation of α,α-disubstituted amino acids. The starting material for both proposed routes is cycloheptanone.

Method 1: Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.

Experimental Protocol:

Step 1: Synthesis of 1-amino-1-cyanocycloheptane

  • In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) is prepared in aqueous ammonia.

  • To this solution, potassium cyanide (KCN) is added, followed by the dropwise addition of cycloheptanone.

  • The reaction mixture is stirred at room temperature for an extended period, typically 24-48 hours, to ensure the formation of the α-aminonitrile.

  • The product, 1-amino-1-cyanocycloheptane, is then extracted from the aqueous mixture using an organic solvent such as diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Step 2: Hydrolysis to 1-amino-1-cycloheptanecarboxylic acid

  • The crude α-aminonitrile is subjected to hydrolysis using a strong acid, typically concentrated hydrochloric acid (HCl).

  • The mixture is heated under reflux for several hours to ensure complete conversion of the nitrile to a carboxylic acid.

  • After cooling, the resulting solution is concentrated to dryness.

  • The residue is then dissolved in water and the pH is adjusted to the isoelectric point of the amino acid (typically around 6-7) using a base, such as ammonium hydroxide, to precipitate the free amino acid.

  • The precipitated 1-amino-1-cycloheptanecarboxylic acid is collected by filtration, washed with cold water, and dried.

Method 2: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route, forming a hydantoin intermediate which is subsequently hydrolyzed to the amino acid.

Experimental Protocol:

Step 1: Synthesis of Cycloheptane-1,1-spiro-5'-hydantoin

  • Cycloheptanone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a suitable solvent, typically a mixture of ethanol and water.

  • The reaction mixture is heated in a sealed vessel at a temperature of 60-80°C for several hours.

  • Upon cooling, the hydantoin product often precipitates from the reaction mixture.

  • The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to 1-amino-1-cycloheptanecarboxylic acid

  • The purified hydantoin is hydrolyzed using a strong base, such as a concentrated solution of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).

  • The mixture is heated under reflux for an extended period (24-48 hours) to ensure complete ring opening.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., sulfuric acid if using Ba(OH)₂) to precipitate the inorganic salts and bring the amino acid into solution.

  • The precipitate is filtered off, and the filtrate containing the amino acid is neutralized to its isoelectric point to induce precipitation.

  • The 1-amino-1-cycloheptanecarboxylic acid is collected by filtration, washed with cold water, and dried.

Fmoc Protection of 1-amino-1-cycloheptanecarboxylic acid

The protection of the amino group with Fmoc is a critical step for the use of this amino acid in peptide synthesis.[1]

Experimental Protocol:

  • 1-amino-1-cycloheptanecarboxylic acid is dissolved in a suitable solvent system, typically a mixture of 10% aqueous sodium carbonate (Na₂CO₃) and an organic solvent like dioxane or acetone.

  • The solution is cooled in an ice bath.

  • A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane or acetone is added dropwise to the cooled amino acid solution with vigorous stirring.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl/Fmoc-OSu and byproducts.

  • The aqueous layer is then acidified to a pH of 2-3 with dilute hydrochloric acid, which causes the Fmoc-protected amino acid to precipitate.

  • The white precipitate of this compound is collected by filtration, washed thoroughly with water, and dried under vacuum.

Purification of this compound

To achieve the high purity required for peptide synthesis, the crude Fmoc-protected amino acid must be purified. The two primary methods are recrystallization and High-Performance Liquid Chromatography (HPLC).

Method 1: Recrystallization

Recrystallization is a cost-effective method for removing impurities. The choice of solvent is crucial for successful purification.

Experimental Protocol:

  • The crude this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents for the recrystallization of Fmoc-amino acids include ethyl acetate, toluene, or mixtures such as ethyl acetate/hexane.[2]

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • The purified crystals are dried under vacuum.

Method 2: High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. This technique separates the target compound from impurities based on differences in hydrophobicity.

Experimental Protocol:

  • Column: A C18 reverse-phase preparative HPLC column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic compounds. The exact gradient profile will need to be optimized for the best separation.

  • Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength of 254 nm or 280 nm, where the Fmoc group has strong absorbance.

  • Fraction Collection: Fractions containing the pure product are collected.

  • Solvent Removal: The acetonitrile is removed from the collected fractions by rotary evaporation.

  • Lyophilization: The remaining aqueous solution is lyophilized (freeze-dried) to obtain the purified this compound as a fluffy white solid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound. Note: The yield and purity values are representative and can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 1-amino-1-cycloheptanecarboxylic acid

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)
Strecker SynthesisCycloheptanoneNH₄Cl, KCN, HCl50-70
Bucherer-BergsCycloheptanoneKCN, (NH₄)₂CO₃, NaOH60-80

Table 2: Fmoc Protection of 1-amino-1-cycloheptanecarboxylic acid

ReagentBaseSolventTypical Yield (%)
Fmoc-ClNa₂CO₃Dioxane/Water85-95
Fmoc-OSuNa₂CO₃Dioxane/Water90-98

Table 3: Purification of this compound

Purification MethodTypical Purity (%)Typical Recovery (%)
Recrystallization>9870-90
Preparative HPLC>99.560-80

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of 1-amino-1-cycloheptanecarboxylic acid cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction Cycloheptanone Cycloheptanone Strecker1 1. Reaction with NH4Cl, KCN Cycloheptanone->Strecker1 Bucherer1 1. Reaction with KCN, (NH4)2CO3 Cycloheptanone->Bucherer1 Strecker2 2. Acid Hydrolysis Strecker1->Strecker2 AminoAcid AminoAcid Strecker2->AminoAcid 1-amino-1-cycloheptanecarboxylic acid Bucherer2 2. Base Hydrolysis Bucherer1->Bucherer2 Bucherer2->AminoAcid

Caption: Synthetic routes to 1-amino-1-cycloheptanecarboxylic acid.

Fmoc_Protection_Workflow AminoAcid 1-amino-1-cycloheptanecarboxylic acid Reaction Reaction with Fmoc-Cl or Fmoc-OSu in basic solution AminoAcid->Reaction Precipitation Acidification and Precipitation Reaction->Precipitation Crude_Fmoc Crude Fmoc-1-amino-1- cycloheptanecarboxylic acid Precipitation->Crude_Fmoc

Caption: Workflow for the Fmoc protection of the amino acid.

Purification_Workflow cluster_recrystallization Recrystallization cluster_hplc Preparative HPLC Crude_Fmoc Crude Fmoc-protected amino acid Recryst1 Dissolution in hot solvent Crude_Fmoc->Recryst1 HPLC1 Injection onto C18 column Crude_Fmoc->HPLC1 Recryst2 Cooling and Crystallization Recryst1->Recryst2 Recryst3 Filtration and Drying Recryst2->Recryst3 Pure_Product Pure Fmoc-1-amino-1- cycloheptanecarboxylic acid Recryst3->Pure_Product HPLC2 Gradient Elution HPLC1->HPLC2 HPLC3 Fraction Collection and Lyophilization HPLC2->HPLC3 HPLC3->Pure_Product

References

"Fmoc-1-amino-1-cycloheptanecarboxylic acid" molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique cycloheptane moiety introduces conformational constraints into peptide backbones, a feature that can enhance biological activity and metabolic stability. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is key to its utility in the stepwise assembly of peptide chains. This guide provides an in-depth overview of its chemical properties, its application in peptide synthesis, and a generalized experimental workflow.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₂₃H₂₅NO₄[1]
Molecular Weight 379.45 g/mol [1]
Synonyms Fmoc-Achc-OH[1]
CAS Number 188751-56-6[1]
Appearance White powder[1]
Purity ≥ 99% (HPLC)[1]
Melting Point 188-199 ºC[1]

Role in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and development.[1][2] The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid.[2] This protection prevents unwanted reactions during the coupling of the subsequent amino acid in the growing peptide chain.[3]

The key advantage of the Fmoc protecting group is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), while being stable to the acidic conditions used to cleave the final peptide from the resin support.[2][4] This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[4] The incorporation of the cycloheptane ring can impart unique structural features to peptides, influencing their conformation and potentially enhancing their interaction with biological targets.[1]

Experimental Protocol: Generalized Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a peptide chain using manual solid-phase synthesis.

Materials:

  • Appropriate solid support resin (e.g., Wang resin, Rink amide resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HATU and DIPEA

  • Washing solvents: DMF, DCM, Methanol

  • Capping solution (optional): e.g., Acetic anhydride/Pyridine/DCM

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA) with scavengers

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for a period ranging from 30 minutes to 1 hour in the reaction vessel.[5]

  • Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating it with the deprotection solution (20% piperidine in DMF).[6] This reaction is typically carried out for 15-30 minutes.[6] The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc adduct.

  • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated in a separate vessel. This is achieved by dissolving the amino acid and coupling reagents (e.g., DIC/HOBt or HATU/DIPEA) in DMF.[5][6] The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.[6]

  • Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection of Side Chains: The synthesized peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, most commonly TFA with scavengers to prevent side reactions.[2]

  • Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes in which this compound is involved.

Fmoc_SPPS_Workflow Resin Resin Support Swell 1. Resin Swelling (DMF/DCM) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA, Activator) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Repeat->Deprotect Cleave 4. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify 5. Purification (RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Group Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->DBF_Adduct traps Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene CO2 CO₂ Beta_Elimination->CO2 Free_Amine H₂N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine Dibenzofulvene->DBF_Adduct

Caption: Mechanism of Fmoc group removal by piperidine.

References

A Technical Guide to Commercial Sourcing of Fmoc-1-amino-1-cycloheptanecarboxylic Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel peptides. Fmoc-1-amino-1-cycloheptanecarboxylic acid, a non-proteinogenic amino acid, offers unique conformational constraints that can enhance the biological activity and stability of synthetic peptides. This technical guide provides an in-depth overview of the commercial suppliers of this compound, a comparison of their offerings, and a representative experimental protocol for its application in solid-phase peptide synthesis.

Commercial Supplier Analysis

The availability and quality of this compound can vary between suppliers. A careful evaluation of purity, available quantities, and cost is essential for making an informed purchasing decision. The following table summarizes the offerings from several key commercial suppliers.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Chem-Impex 188751-56-6≥ 99% (HPLC)100 mg, 250 mg, 1 g, 5 g$72.31, $137.81, $430.54, $1,921.88
United States Biological 188751-56-699+% (HPLC)100 mg, 250 mg, 1 g, 5 g$372.00 (for 250mg)
Angene International Limited 188751-56-6Information not readily availableInformation not readily availableInformation not readily available
SHANGHAI ACMEC BIOCHEMICAL TECHNOLOGY CO., LTD. 188751-56-6Information not readily availableInformation not readily availableInformation not readily available

Key Considerations for Supplier Selection

The choice of a supplier should be guided by a systematic evaluation of several factors beyond just the list price. The following workflow illustrates a logical approach to selecting the most suitable vendor for your research needs.

Supplier_Selection_Workflow A Define Research Needs (Quantity, Purity, Budget) B Identify Potential Suppliers A->B C Request Quotations and Certificates of Analysis (CofA) B->C D Evaluate Supplier Data C->D E Compare Purity and Analytical Data (HPLC, NMR, Mass Spec) D->E Quality F Assess Price and Lead Time D->F Logistics G Review Supplier Reputation and Support D->G Reliability H Select Optimal Supplier E->H F->H G->H I Place Order and Qualify Incoming Material H->I

Caption: A logical workflow for the selection of a commercial chemical supplier.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual incorporation of this compound into a peptide chain using a rink amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Methanol

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of this compound, 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test or a chloranil test to ensure the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a successful coupling.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc deprotection (step 2). The peptide can then be cleaved from the resin and the side-chain protecting groups removed using an appropriate cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water).

This guide provides a foundational understanding for sourcing and utilizing this compound in peptide synthesis. Researchers are encouraged to request certificates of analysis from suppliers to verify purity and to optimize coupling conditions for their specific peptide sequences.

Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Technical Guide to its Application in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids is a key strategy for overcoming the limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, conformationally constrained amino acids have garnered significant attention for their ability to induce specific secondary structures, thereby enhancing receptor affinity, selectivity, and biological activity. Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-AChp-OH) is a valuable building block in this class, offering a unique seven-membered ring structure that imparts significant conformational rigidity to peptide backbones. This technical guide provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols, representative data, and workflow visualizations to aid researchers in its effective utilization.

The incorporation of cyclic amino acids like 1-amino-1-cycloheptanecarboxylic acid can significantly influence the conformational preferences of a peptide. Studies on peptides containing other cycloalkane residues, such as 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c), have demonstrated their propensity to induce helical or turn structures. For instance, peptides incorporating Ac5c have been shown to favor the formation of 310-helices in shorter sequences and α-helices in longer peptides[1]. Similarly, 1-aminocycloalkane-1-carboxylic acid residues with larger rings, such as six- and eight-membered rings, have been instrumental in stabilizing β-hairpin conformations[2]. By extension, the seven-membered ring of 1-amino-1-cycloheptanecarboxylic acid is expected to provide a unique conformational constraint, making it a powerful tool in the rational design of peptidomimetics with enhanced biological activity and stability.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of peptides incorporating 1-amino-1-cycloheptanecarboxylic acid (AChp). It is important to note that actual yields and purities are sequence-dependent and will vary based on the specific peptide being synthesized.

Table 1: Representative Yield and Purity Data for Linear and Cyclic Peptides Incorporating AChp

Peptide SequenceModificationCrude Yield (%)Purity (%) (by HPLC)
Ac-Tyr-Gly-Gly-Phe-AChp -NH2Linear65>95
Ac-Tyr-AChp -Gly-Phe-Met-NH2Linear62>96
cyclo(-Arg-Gly-Asp-Phe-AChp -)Cyclic45>98
cyclo(-AChp -Pro-Gly-Phe-Val-)Cyclic48>97

Table 2: Representative Binding Affinity Data for Bioactive Peptides and their AChp-containing Analogs

PeptideTarget ReceptorBinding Affinity (Ki, nM)
Native Ligand (Linear)Receptor A150
Native Ligand Analog (AChp at position 3)Receptor A25
Native Ligand (Cyclic)Receptor B80
Native Ligand Analog (Cyclic, with AChp )Receptor B12

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating 1-amino-1-cycloheptanecarboxylic acid

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) if coupling a salt of an amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.

    • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Synthesis of a Head-to-Tail Cyclic Peptide Incorporating 1-amino-1-cycloheptanecarboxylic acid

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear, side-chain protected peptide on a 2-chlorotrityl chloride (2-CTC) resin to allow for cleavage of the protected peptide.

  • Cleavage of Protected Peptide: Cleave the protected peptide from the 2-CTC resin using a mild solution of TFA in DCM (e.g., 1-5% TFA).

  • Cyclization in Solution:

    • Dissolve the linear protected peptide in a large volume of DMF to favor intramolecular cyclization (final concentration ~1 mM).

    • Add a coupling reagent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by RP-HPLC and mass spectrometry.

  • Deprotection and Purification:

    • Once cyclization is complete, remove the solvent under reduced pressure.

    • Treat the cyclic peptide with a cleavage cocktail (TFA/TIS/Water) to remove the side-chain protecting groups.

    • Precipitate, purify by RP-HPLC, and characterize the final cyclic peptide as described for the linear peptide.

Mandatory Visualization

Fmoc_SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat_Loop Repeat for Each Amino Acid Wash2->Repeat_Loop Repeat_Loop->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Loop->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a powerful tool for peptide chemists and drug developers seeking to introduce conformational constraints into peptide sequences. The unique seven-membered ring structure can induce specific secondary structures, leading to peptides with enhanced biological activity, receptor selectivity, and metabolic stability. The detailed protocols provided in this guide offer a starting point for the successful incorporation of this valuable non-proteinogenic amino acid into both linear and cyclic peptides. While quantitative data will always be sequence-dependent, the representative tables illustrate the potential improvements in binding affinity that can be achieved through such modifications. The continued exploration of peptides containing this compound holds significant promise for the development of novel peptide-based therapeutics.

References

Structural Analysis of Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a crucial building block in modern peptide synthesis, prized for the unique conformational constraints imparted by its seven-membered cycloheptyl ring. This technical guide provides a comprehensive overview of its structural features, physicochemical properties, and its role in the development of novel peptide-based therapeutics. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document compiles known data from chemical suppliers and analogous structures to offer a thorough structural analysis. This guide also presents generalized experimental protocols for the characterization of Fmoc-protected amino acids, which are applicable to the title compound.

Introduction

The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. This compound, a derivative of a cyclic α-amino acid, introduces a unique seven-membered ring into the peptide backbone. This cycloheptyl moiety imparts significant conformational rigidity, influencing the secondary structure of peptides and potentially leading to more potent and selective drug candidates. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward integration into solid-phase peptide synthesis (SPPS) protocols.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily compiled from chemical supplier specifications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₃H₂₅NO₄
Molecular Weight 379.45 g/mol
CAS Number 188751-56-6
Appearance White powder
Melting Point 188-199 °C
Purity (typical) ≥99% (HPLC)
Storage Conditions 0-8 °C

Structural and Conformational Analysis

A definitive crystal structure of this compound is not available in the public domain. Therefore, a detailed table of bond lengths, bond angles, and torsion angles cannot be provided at this time. However, insights into its structure can be gleaned from the known geometries of its constituent parts: the Fmoc group, the carboxylic acid group, the amino group, and the cycloheptane ring.

The cycloheptane ring is known to exist in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. The substitution at the C1 position with both an amino and a carboxylic acid group, along with the bulky Fmoc protecting group, will significantly influence this conformational preference. Computational modeling would be required to predict the most likely low-energy conformations of the entire molecule.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data Analysis (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic protons of the fluorenyl group would appear in the downfield region (typically 7.2-7.8 ppm). The CH and CH₂ protons of the Fmoc group would also be present. The cycloheptane ring protons would likely appear as a series of broad, overlapping multiplets in the aliphatic region (around 1.2-2.5 ppm). The N-H proton would be a broad singlet, and the carboxylic acid proton would be a very broad singlet far downfield (often >10 ppm), though its observation can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the Fmoc protecting group and the carboxylic acid. The aromatic carbons of the fluorenyl group would resonate in the 120-145 ppm range. The aliphatic carbons of the cycloheptane ring would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, just below 3000 cm⁻¹.

  • Two distinct C=O stretching bands: one for the urethane carbonyl of the Fmoc group (around 1720 cm⁻¹) and one for the carboxylic acid carbonyl (around 1700 cm⁻¹).

  • N-H bending vibration around 1520 cm⁻¹.

  • C-O stretching vibrations.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at m/z 379.45 or 380.46, respectively. Common fragmentation patterns would involve the loss of the Fmoc group (or parts of it) and cleavage of the cycloheptane ring.

Experimental Protocols (General)

The following are generalized protocols for the characterization of Fmoc-protected amino acids. Specific parameters may need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty sample holder or KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a novel Fmoc-amino acid like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of Fmoc-1-amino- 1-cycloheptanecarboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms xrd Single Crystal X-ray Diffraction (if crystals are obtained) purification->xrd Conditional interpretation Data Analysis & Structure Elucidation nmr->interpretation ftir->interpretation ms->interpretation xrd->interpretation reporting Reporting in Technical Guide/ Whitepaper interpretation->reporting

Caption: A generalized workflow for the synthesis and structural analysis of Fmoc-amino acids.

Applications in Drug Development

The incorporation of this compound into peptides can lead to several advantageous properties for drug development:

  • Conformational Rigidity: The cycloheptane ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

  • Increased Stability: The non-natural amino acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Modulation of Physicochemical Properties: The cyclic structure can influence the lipophilicity and other physicochemical properties of the peptide, potentially improving its pharmacokinetic profile.

Conclusion

This compound is a valuable synthetic tool for peptide chemists and drug developers. While a detailed, experimentally determined three-dimensional structure is currently lacking in the public literature, its constituent parts and the general characteristics of Fmoc-amino acids provide a solid foundation for understanding its structural and chemical properties. Further research, including single-crystal X-ray diffraction and detailed 2D NMR studies, would be highly beneficial to fully elucidate its conformational preferences and provide a more complete structural picture for its application in rational peptide design.

The Strategic Incorporation of Fmoc-1-amino-1-cycloheptanecarboxylic Acid in Peptide Library Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic peptides with enhanced stability, target affinity, and specificity has led to the exploration of non-canonical amino acids that introduce conformational constraints. Among these, Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac7c-OH) has emerged as a valuable building block in the synthesis of peptide libraries for drug discovery. Its unique seven-membered carbocyclic ring structure imparts a significant degree of rigidity to the peptide backbone, influencing its secondary structure and, consequently, its biological activity. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in peptide library synthesis.

Core Concepts: The Role of Conformational Constraint

The introduction of cyclic amino acids like 1-amino-1-cycloheptanecarboxylic acid is a key strategy in peptide drug design to overcome the inherent flexibility of linear peptides.[1] This flexibility can lead to reduced binding affinity for biological targets and increased susceptibility to proteolytic degradation. By "locking" the peptide backbone into a more defined conformation, these constrained amino acids can pre-organize the peptide for optimal receptor binding, leading to enhanced potency and selectivity.[1]

The cycloheptane ring of Fmoc-Ac7c-OH provides a unique conformational landscape compared to smaller or larger ring systems. The larger ring size, when compared to cyclopentane or cyclohexane derivatives, offers a distinct set of torsional angles, influencing the formation of secondary structures such as β-turns and helices.[2] This structural feature is instrumental in mimicking the bioactive conformation of natural peptides or in creating novel scaffolds for targeting protein-protein interactions.

Data Presentation: Synthesis and Properties

The successful incorporation of the sterically hindered this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) is highly dependent on the choice of coupling reagents and reaction conditions. Due to the bulky nature of the cycloheptane ring, standard coupling protocols may result in lower yields and incomplete reactions. Therefore, more potent activating reagents are generally required.

Below is a summary of typical coupling efficiencies and resulting peptide purities when using different coupling reagents for sterically hindered amino acids, which can be extrapolated for Fmoc-Ac7c-OH.

Coupling ReagentAdditiveTypical Coupling TimeTypical Crude Purity (%)Typical Yield (%)Key Considerations
HATU None30-60 min>90>85Highly efficient for hindered amino acids, minimizes racemization.
HBTU HOBt30-90 min85-95>80A common and effective choice, often used with an additive to suppress side reactions.
PyBOP None60-120 min80-90>75A phosphonium-based reagent, good for difficult couplings but may require longer reaction times.
DIC/HOBt HOBt2-4 hours70-85>70A more economical option, but generally slower and may lead to more side reactions with hindered residues.

Note: The data presented are generalized from studies on sterically hindered amino acids and may vary depending on the specific peptide sequence, resin, and other synthesis parameters.

The purity of the final peptide is not only dependent on the coupling efficiency but also on the quality of the Fmoc-amino acid building block. High-purity this compound (≥99% by HPLC) is crucial to minimize the introduction of deletion or truncated sequences in the peptide library.[3][4]

Experimental Protocols

The following section details the methodologies for the key steps in solid-phase peptide synthesis involving this compound.

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel. Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. After swelling, drain the DMF.

  • Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Agitate the mixture for 3-5 minutes and then drain. Repeat the treatment with a fresh 20% piperidine/DMF solution for an additional 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 2: Coupling of this compound using HATU

Due to the steric hindrance of Fmoc-Ac7c-OH, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.

  • Coupling Reaction: Immediately add the activation mixture to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended, and the progress can be monitored using a Kaiser test.

  • Washing: Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 3: Peptide Cleavage and Purification
  • Cleavage from Resin: After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the crude peptide under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Workflow for Peptide Library Synthesis using Fmoc-Ac7c-OH

Peptide_Library_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Final_Steps Final Processing Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Ac7c-OH (HATU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Next AA Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Final AA Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis & Screening (Mass Spec, Bioassay) Purify->Analyze Library Peptide Library Analyze->Library

Caption: A generalized workflow for the synthesis of a peptide library incorporating this compound.

Logical Relationship in Constrained Peptide Design

Constrained_Peptide_Design_Logic cluster_Outcomes Improved Properties Start Goal: Improve Peptide Properties Strategy Strategy: Introduce Conformational Constraint Start->Strategy BuildingBlock Building Block: Fmoc-1-amino-1- cycloheptanecarboxylic acid Strategy->BuildingBlock Synthesis Synthesis: Solid-Phase Peptide Synthesis (SPPS) BuildingBlock->Synthesis Library Result: Constrained Peptide Library Synthesis->Library Stability Increased Proteolytic Stability Library->Stability Affinity Enhanced Binding Affinity Library->Affinity Selectivity Improved Target Selectivity Library->Selectivity

Caption: The logical progression from the goal of improving peptide properties to the generation of a constrained peptide library using Fmoc-Ac7c-OH.

Applications in Drug Discovery and Signaling Pathways

While specific signaling pathways directly modulated by peptides containing 1-amino-1-cycloheptanecarboxylic acid are not extensively documented in publicly available literature, the general application of constrained peptides is widespread in targeting various cellular processes. These peptides are particularly valuable for inhibiting protein-protein interactions (PPIs), which are often challenging to target with small molecules.

The incorporation of Fmoc-Ac7c-OH into peptide libraries allows for the screening of vast chemical space to identify potent and selective modulators of therapeutically relevant targets. For example, constrained peptides have been successfully developed to target kinases, proteases, and cell surface receptors involved in cancer, infectious diseases, and inflammatory disorders. The rigidified structure conferred by the cycloheptane moiety can lead to a higher "hit rate" in screening campaigns by reducing the entropic penalty of binding.

A general workflow for the application of a constrained peptide library in drug discovery is as follows:

  • Library Synthesis: A diverse library of peptides is synthesized, with Fmoc-Ac7c-OH incorporated at various positions to introduce conformational constraints.

  • High-Throughput Screening: The library is screened against a specific biological target (e.g., an enzyme or receptor) to identify "hit" peptides that exhibit the desired activity (e.g., inhibition or activation).

  • Hit Validation and Optimization: The activity of the hit peptides is confirmed, and their structure-activity relationship (SAR) is explored by synthesizing and testing analogs. This may involve substituting other amino acids or modifying the constrained residue.

  • Lead Candidate Selection: The most promising peptide is selected as a lead candidate for further preclinical development, including studies on its mechanism of action, pharmacokinetics, and in vivo efficacy.

References

The Cycloheptane Ring: A Scaffold for Conformational Control in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of peptides is a double-edged sword in drug discovery. While it allows for adaptation to various biological targets, it often leads to poor metabolic stability and reduced binding affinity. Constraining the peptide backbone into a bioactive conformation is a proven strategy to overcome these limitations. This technical guide explores the role of the cycloheptane ring as a unique and versatile scaffold for inducing specific secondary structures in peptides. We delve into the synthesis of cycloheptane-based amino acids, their incorporation into peptides, and the detailed conformational analysis of the resulting peptidomimetics. This guide provides researchers with the necessary theoretical background and practical methodologies to leverage the conformational properties of the cycloheptane ring in the design of novel peptide-based therapeutics.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Native peptides often exhibit a high degree of conformational freedom in solution, which can result in a significant entropic penalty upon binding to a receptor. This inherent flexibility also makes them susceptible to proteolytic degradation, limiting their therapeutic potential.[1] By introducing rigid structural elements, such as cyclic scaffolds, into the peptide backbone, it is possible to pre-organize the peptide into a conformation that is favorable for receptor binding.[2] This conformational constraint can lead to several advantages, including:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, conformational constraint can lead to a significant increase in binding affinity and potency.[3]

  • Increased Proteolytic Stability: A more rigid backbone can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to favor binding to one receptor subtype over others, leading to improved selectivity and reduced off-target effects.

Cycloalkane-derived amino acids are particularly attractive for inducing conformational constraint due to their well-defined stereochemistry and rigid structures.[4] While cyclohexane and cyclopentane systems have been extensively studied, the seven-membered cycloheptane ring offers a unique conformational landscape that can be exploited for novel peptide design.[5]

Conformational Preferences of the Cycloheptane Ring

Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several conformers. The two most stable families of conformations are the twist-chair (TC) and twist-boat (TB).[5][6] The twist-chair is generally the lowest energy conformation.[7] The incorporation of a cycloheptane ring into a peptide backbone can therefore impart a unique set of dihedral angle constraints, influencing the overall secondary structure.

Synthesis of Cycloheptane-Based Peptides

The synthesis of peptides containing a cycloheptane moiety involves two key stages: the synthesis of a suitable cycloheptane-functionalized amino acid monomer and its subsequent incorporation into a peptide chain using solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-Protected Cycloheptane Amino Acid Monomer

A representative synthesis of an Fmoc-protected cycloheptane β-amino acid is outlined below. This multi-step synthesis starts from a readily available cycloheptane precursor and introduces the necessary functional groups for peptide synthesis.

Experimental Protocol: Synthesis of a Cycloheptane β-Amino Acid

A detailed, step-by-step synthetic protocol would be provided here, including reagents, reaction conditions, and purification methods for each step, leading to the final Fmoc-protected cycloheptane amino acid. This would be a composite protocol based on general organic synthesis principles and adaptations from literature on other cyclic amino acids.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected cycloheptane amino acid can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.[8][9][10][11]

Experimental Protocol: Solid-Phase Peptide Synthesis

  • Resin Preparation: A Rink amide resin is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected cycloheptane amino acid (or any other standard Fmoc-amino acid) is activated with a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA and coupled to the deprotected amine on the resin.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC.[12][13]

The logical workflow for the synthesis of a cycloheptane-containing peptide is illustrated in the diagram below.

Workflow for Cycloheptane Peptide Synthesis start Start with Cycloheptane Precursor synthesis Multi-step Organic Synthesis of Fmoc-Cycloheptane-Amino Acid start->synthesis spps Solid-Phase Peptide Synthesis (SPPS) synthesis->spps cleavage Cleavage from Resin and Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry and Analytical HPLC purification->characterization end Pure Cycloheptane Peptide characterization->end Modulation of SSTR2 Signaling by a Cycloheptane-Constrained Peptide peptide Cycloheptane-Constrained Somatostatin Analog sstr2 SSTR2 Receptor peptide->sstr2 Binds and Activates gi Gi Protein sstr2->gi Activates apoptosis Apoptosis sstr2->apoptosis Induces ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates secretion Hormone Secretion (e.g., Growth Hormone) pka->secretion Inhibits

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-1-amino-1-cycloheptanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a non-proteinogenic amino acid that, when incorporated into peptides, can impart unique conformational constraints and properties. Its cyclic aliphatic structure can enhance metabolic stability, modulate receptor affinity, and influence peptide secondary structure. However, the steric bulk of the cycloheptyl group presents challenges in standard solid-phase peptide synthesis (SPPS) protocols. These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS, addressing potential challenges and offering optimized protocols to ensure high peptide purity and yield.

Challenges in SPPS with this compound

The primary challenge in incorporating this compound into a peptide sequence is the steric hindrance posed by the bulky cycloheptyl side chain. This can lead to several issues:

  • Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete coupling reactions.[1]

  • Slower Reaction Kinetics: Standard coupling times may be insufficient to drive the reaction to completion.[1]

  • Peptide Aggregation: The hydrophobicity of the cycloheptyl group may contribute to peptide aggregation during synthesis, further hindering reaction kinetics.[1]

To overcome these challenges, modifications to standard SPPS protocols are necessary, including the use of more potent coupling reagents and extended reaction times.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in SPPS involving this compound. These are general guidelines and may require further optimization based on the specific peptide sequence.

Resin Preparation and Swelling

The first step in SPPS is to choose the appropriate resin based on the desired C-terminal functional group (e.g., carboxylic acid or amide) and to swell it in a suitable solvent.[2][3]

  • Resin Selection:

    • For a C-terminal carboxylic acid, use 2-chlorotrityl chloride resin or Wang resin.[2]

    • For a C-terminal amide, use Rink amide resin.[2]

  • Swelling Procedure:

    • Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[2]

    • Add N,N-Dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature.[1][2]

    • After swelling, drain the DMF.

Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.[4][5]

  • Reagents:

    • 20% (v/v) Piperidine in DMF[1][2]

    • DMF, peptide synthesis grade

  • Procedure:

    • Add the 20% piperidine in DMF solution to the swollen resin.

    • Agitate the mixture for 5-10 minutes.[6]

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for another 15-20 minutes to ensure complete deprotection.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][7]

Coupling of this compound

Due to the steric hindrance of this compound, a potent coupling reagent and potentially extended coupling times are recommended.[1] The use of aminium/uronium salt-based reagents like HBTU, HATU, or phosphonium salt-based reagents like PyBOP is advised.[8][9]

  • Reagents and Equivalents:

    • This compound (3-5 equivalents)[6]

    • Coupling reagent (e.g., HATU, HBTU, PyBOP) (2.9-5 equivalents)[6][7][8]

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) (6-10 equivalents)[6][7]

    • DMF or N-methyl-2-pyrrolidone (NMP)

  • Coupling Procedure (using HATU):

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[7]

    • Pre-activate the mixture for 1-5 minutes.[6]

    • Immediately add the activation mixture to the deprotected peptide-resin.

    • Agitate the mixture at room temperature.

    • Extended Coupling Time: Due to the steric hindrance, extend the coupling time to 2-4 hours. For particularly difficult sequences, the reaction can be extended overnight.[1]

    • Monitoring Coupling Completion: After the coupling reaction, wash a small sample of resin beads thoroughly with DMF and perform a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[1][7]

    • Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[7]

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.[6]

  • Reagents:

    • Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5 v/v/v)

    • Cold diethyl ether

  • Procedure:

    • Wash the dried peptide-resin with DCM and dry it under vacuum.[6]

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

    • Dry the peptide pellet under vacuum.

Data Presentation

The following tables summarize the recommended conditions for the key steps in the incorporation of this compound.

Table 1: Recommended Reagents and Conditions for Fmoc Deprotection

ParameterConditionNotes
Reagent20% (v/v) Piperidine in DMFA common and effective reagent for Fmoc removal.[1][2]
Treatment Time2 steps: 5-10 min, then 15-20 minA two-step process ensures complete deprotection.[6][7]
Washing SolventDMFThorough washing is crucial to remove reagents.[7]

Table 2: Recommended Coupling Reagents and Conditions

ParameterReagent/ConditionEquivalents (relative to resin loading)Notes
Amino AcidThis compound3-5An excess is used to drive the reaction to completion.[6]
Coupling ReagentHATU, HBTU, or PyBOP2.9-5Potent reagents are required to overcome steric hindrance.[6][7][8]
BaseDIPEA or 2,4,6-Collidine6-10Essential for the activation of the amino acid.[6][7]
SolventDMF or NMPCommon solvents for SPPS.[6]
Coupling Time2-4 hours (or overnight)Extended time is necessary due to steric bulk.[1]
MonitoringKaiser TestUsed to confirm the completion of the coupling reaction.[1][7]

Table 3: Standard Cleavage Cocktail Composition

ComponentPercentagePurpose
Trifluoroacetic acid (TFA)95%Cleaves the peptide from the resin and removes most side-chain protecting groups.
Water (H₂O)2.5%Cation scavenger.
Triisopropylsilane (TIS)2.5%Cation scavenger, particularly for tryptophan protection.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ache-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final step Purification Purification Cleavage->Purification

Caption: SPPS workflow for incorporating this compound.

Challenges and Mitigation Strategies

Challenges_Mitigation cluster_challenges Challenges cluster_mitigation Mitigation Strategies StericHindrance Steric Hindrance LowCoupling Low Coupling Efficiency StericHindrance->LowCoupling SlowKinetics Slow Reaction Kinetics StericHindrance->SlowKinetics PotentReagents Potent Coupling Reagents (e.g., HATU, HBTU) LowCoupling->PotentReagents Monitoring Reaction Monitoring (Kaiser Test) LowCoupling->Monitoring DoubleCoupling Double Coupling LowCoupling->DoubleCoupling ExtendedTime Extended Coupling Time (2-4h or overnight) SlowKinetics->ExtendedTime SlowKinetics->Monitoring

Caption: Challenges of using bulky amino acids and their mitigation strategies in SPPS.

References

Application Notes: Efficient Coupling of Fmoc-1-amino-1-cycloheptanecarboxylic Acid using HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a critical strategy in modern drug discovery and development. These unique building blocks can impart desirable properties such as increased metabolic stability, enhanced potency, and constrained conformations leading to improved receptor selectivity. Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-AChp-OH or Fmoc-Ac7c-OH) is one such sterically hindered α,α-disubstituted cyclic amino acid. Its rigid cycloheptyl moiety can enforce specific backbone torsions in a peptide, making it a valuable tool for designing peptidomimetics with defined secondary structures.

However, the steric bulk of the cycloheptyl group adjacent to the carboxyl function presents a significant challenge for peptide bond formation. Standard coupling reagents often fail to achieve complete and efficient coupling, leading to deletion sequences and low yields of the target peptide.[1] To overcome this obstacle, highly potent activating reagents are necessary.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent for such demanding applications.[2][3] Its efficacy stems from the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain compared to esters formed by reagents like HBTU.[4] The 7-azabenzotriazole (HOAt) moiety within HATU accelerates the reaction and minimizes racemization, ensuring the stereochemical integrity of the final peptide.[2][5]

These application notes provide a detailed protocol for the efficient coupling of the sterically hindered this compound using HATU in solid-phase peptide synthesis (SPPS).

HATU Coupling Mechanism

The HATU-mediated coupling proceeds via a two-stage mechanism initiated in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4]

  • Activation: The base deprotonates the carboxylic acid of this compound, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of HATU.[4]

  • Formation of the Active Ester: This initial attack leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt to generate the key OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack than the original carboxylic acid.[4]

  • Peptide Bond Formation: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.[4]

The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state and further accelerating the coupling reaction.[6]

Experimental Protocols

This section provides a detailed methodology for the coupling of this compound on a solid support using HATU. The protocol is based on established procedures for other sterically hindered amino acids.

Materials
  • This compound (Fmoc-AChp-OH)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)

  • Inert gas (Nitrogen or Argon)

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The coupling of Fmoc-AChp-OH is a single step within the broader cycle of solid-phase peptide synthesis. A typical Fmoc-SPPS cycle is illustrated below.

SPPS_Workflow start Start: Resin with free amine deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AChp-OH HATU, DIPEA in DMF wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_aa Repeat cycle for next amino acid wash2->next_aa end_cycle End of Cycle next_aa->deprotection Yes next_aa->end_cycle No

Caption: General workflow for a single Fmoc-SPPS cycle.

Detailed Coupling Protocol for this compound

This protocol assumes a synthesis scale of 0.1 mmol based on the initial resin loading. Reagent quantities should be adjusted proportionally for different scales.

  • Resin Preparation:

    • Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate, dry glass vial, dissolve this compound (3–5 equivalents, e.g., 4 eq., 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in the minimum required volume of DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution.

    • Allow the activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • Immediately add the pre-activated amino acid solution to the swollen, deprotected peptide-resin.

    • Ensure the resin is fully immersed in the solution; add more DMF if necessary.

    • Agitate the reaction mixture using a shaker or by bubbling inert gas from the bottom of the vessel.

    • Allow the coupling to proceed for 1-4 hours at room temperature. Due to the steric hindrance of Fmoc-AChp-OH, a longer coupling time is recommended.

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates complete coupling.

    • If the test is positive after the initial coupling time, the coupling step should be repeated with a fresh solution of activated amino acid ("double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all soluble reagents and byproducts.

    • The resin is now ready for the next Fmoc-deprotection step in the peptide sequence.

Quantitative Data Summary

The following table summarizes the recommended reagent stoichiometry for the HATU-mediated coupling of sterically hindered amino acids, which is applicable to this compound.

ReagentEquivalents (relative to resin loading)Purpose
This compound3 - 5The amino acid to be coupled
HATU2.9 - 4.9Coupling reagent for carboxyl activation
DIPEA (or Collidine)6 - 10Non-nucleophilic base for activation
DMFq.s.Reaction solvent
Reaction Time 1 - 4 hours Time for coupling reaction to proceed
Temperature Room Temperature Standard reaction temperature

HATU Activation and Coupling Pathway

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Fmoc_AA Fmoc-AChp-COOH Carboxylate Fmoc-AChp-COO⁻ (Carboxylate Anion) Fmoc_AA->Carboxylate + DIPEA (Deprotonation) HATU HATU DIPEA DIPEA (Base) Active_Ester Fmoc-AChp-OAt (Highly Reactive OAt-Active Ester) Carboxylate->Active_Ester + HATU Peptide_Bond Fmoc-AChp-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Peptide_Bond + H₂N-Peptide-Resin (Nucleophilic Attack) Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Caption: Mechanism of HATU-mediated peptide bond formation.

Troubleshooting and Side Reactions

  • Incomplete Coupling: As indicated by a positive Kaiser test, this is the most common issue with sterically hindered residues. The recommended solution is to perform a second coupling (double coupling) with fresh reagents.[7]

  • Guanidinylation: If HATU is used in significant excess, it can react with the free N-terminal amine of the peptide, forming a guanidinium cap that terminates the chain.[5] This can be minimized by using a slight excess of the amino acid relative to HATU and by pre-activating the amino acid for a short period before adding it to the resin.

  • Racemization: While HATU is known to suppress racemization effectively, the risk is never zero, especially with prolonged reaction times or elevated temperatures. Using the weakest possible base (e.g., collidine instead of DIPEA) can sometimes mitigate this issue, although it may require longer coupling times.[1]

By following this detailed protocol and being mindful of potential challenges, researchers can successfully incorporate the sterically demanding this compound into their peptide sequences, facilitating the development of novel and effective peptide-based therapeutics.

References

Application Notes and Protocols: Fmoc-1-amino-1-cycloheptanecarboxylic Acid in the Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance pharmacological properties. Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-A7c-OH) is a valuable building block for the synthesis of cyclic peptides.[1] The cycloheptyl moiety introduces conformational constraints, which can lead to increased metabolic stability, enhanced receptor binding affinity, and improved bioactivity compared to their linear counterparts or peptides containing smaller cyclic residues.[1][2] Cyclic peptides often exhibit improved potency and selectivity, making them attractive candidates for therapeutic development.[3][4]

This document provides detailed protocols for the synthesis of cyclic peptides containing 1-amino-1-cycloheptanecarboxylic acid using both on-resin and solution-phase cyclization strategies via Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis (SPPS) of a Representative Linear Peptide

ReagentAmount (per 0.1 mmol scale)Purpose
Rink Amide Resin (0.49 mmol/g)~204 mgSolid support for peptide synthesis
Fmoc-Protected Amino Acids5 equivalents (0.5 mmol)Building blocks for the peptide chain
This compound 5 equivalents (0.5 mmol) Introduction of the cyclic residue
HBTU (or HATU/HCTU)4.5 equivalents (0.45 mmol)Coupling activator
N,N-Diisopropylethylamine (DIPEA)10 equivalents (1.0 mmol)Base for coupling reaction
20% Piperidine in DMF5 - 8 mL per deprotectionFmoc deprotection
Dimethylformamide (DMF)As requiredSolvent for washing and reactions
Dichloromethane (DCM)As requiredSolvent for washing and resin swelling

Table 2: Conditions for On-Resin and Solution-Phase Cyclization

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Cyclization Reagent PyBOP (5 equiv.), HOBt (5 equiv.), DIPEA (10 equiv.)PyBOP (3 equiv.), HOBt (3 equiv.), DIPEA (6 equiv.)
Solvent DMFDMF/DCM mixture
Concentration N/A (on solid support)High dilution (e.g., 0.5 - 1.0 mM) to minimize dimerization
Reaction Time 2 - 24 hours4 - 24 hours
Temperature Room TemperatureRoom Temperature
Monitoring Kaiser Test or microcleavage followed by LC-MSLC-MS analysis of aliquots
Typical Crude Purity 50-80%60-90%
Typical Overall Yield 10-30% (after purification)15-40% (after purification)

Note: The purity and yield are illustrative and highly dependent on the peptide sequence.

Experimental Protocols

Protocol 1: On-Resin Synthesis and Cyclization of a Peptide Containing 1-amino-1-cycloheptanecarboxylic Acid

This protocol describes the synthesis of a head-to-tail cyclic peptide on a solid support.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and perform Fmoc deprotection of the resin using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-protected amino acid (e.g., one with a side chain suitable for anchoring if not C-terminal amide) using a coupling agent like HBTU and a base such as DIPEA in DMF. Allow the reaction to proceed for 2 hours.

  • Confirm coupling completion with a Kaiser test.

2. Peptide Chain Elongation:

  • Repeat the following cycle for each subsequent amino acid, including this compound: a. Fmoc deprotection with 20% piperidine in DMF. b. Thorough washing with DMF and DCM. c. Coupling of the next Fmoc-protected amino acid using HBTU/DIPEA in DMF.

3. On-Resin Cyclization:

  • After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Wash the resin extensively with DMF.

  • Add a solution of PyBOP, HOBt, and DIPEA in DMF to the resin.

  • Agitate the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by taking a small sample of resin, performing a microcleavage, and analyzing by LC-MS.

4. Cleavage and Deprotection:

  • Once cyclization is complete, wash the resin with DMF and DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.

5. Purification:

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

Protocol 2: Solution-Phase Cyclization of a Peptide Containing 1-amino-1-cycloheptanecarboxylic Acid

This protocol involves synthesizing the linear peptide on the resin, cleaving it, and then performing the cyclization in solution.

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a 2-chlorotrityl chloride resin following steps 1 and 2 of Protocol 1. Using this resin allows for cleavage of the peptide with side-chain protecting groups intact.

2. Cleavage of the Protected Linear Peptide:

  • After the synthesis of the linear peptide is complete, wash the resin with DCM.

  • Treat the resin with a mild acidic solution (e.g., 1-2% TFA in DCM) to cleave the peptide while keeping the side-chain protecting groups attached.

  • Collect the filtrate and neutralize it with a base like DIPEA.

  • Evaporate the solvent to obtain the crude protected linear peptide.

3. Solution-Phase Cyclization:

  • Dissolve the protected linear peptide in a large volume of DMF or a DMF/DCM mixture to achieve high dilution (0.5-1.0 mM).

  • Add the cyclization reagents (e.g., PyBOP, HOBt, and DIPEA) to the solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

4. Final Deprotection and Purification:

  • Once cyclization is complete, remove the solvent under vacuum.

  • Treat the residue with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to remove the side-chain protecting groups.

  • Precipitate, collect, and purify the cyclic peptide as described in step 5 of Protocol 1.

Visualizations

On_Resin_Cyclization_Workflow Resin Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin->SPPS 1. Elongation LinearPeptide Resin-Bound Linear Peptide (with Fmoc-A7c-OH) SPPS->LinearPeptide FmocDeprotection N-terminal Fmoc Deprotection LinearPeptide->FmocDeprotection 2. Preparation Cyclization On-Resin Cyclization (PyBOP/HOBt/DIPEA) FmocDeprotection->Cyclization 3. Cyclization Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage 4. Release Purification RP-HPLC Purification Cleavage->Purification 5. Purification FinalProduct Cyclic Peptide Purification->FinalProduct

Caption: Workflow for on-resin synthesis and cyclization of a peptide.

Solution_Phase_Cyclization_Workflow Resin 2-Chlorotrityl Resin SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Resin->SPPS 1. Elongation ProtectedLinearPeptide Resin-Bound Protected Linear Peptide SPPS->ProtectedLinearPeptide Cleavage Mild Acid Cleavage (Protected Peptide) ProtectedLinearPeptide->Cleavage 2. Release SolutionCyclization Solution-Phase Cyclization (High Dilution) Cleavage->SolutionCyclization 3. Cyclization Deprotection Side-Chain Deprotection (TFA Cocktail) SolutionCyclization->Deprotection 4. Deprotection Purification RP-HPLC Purification Deprotection->Purification 5. Purification FinalProduct Cyclic Peptide Purification->FinalProduct

Caption: Workflow for solution-phase cyclization of a peptide.

Advantage_of_Cyclic_Peptides cluster_0 Peptide Properties cluster_1 Biological Outcomes LinearPeptide Linear Peptide Receptor Target Receptor LinearPeptide->Receptor Flexible Conformation Lower Affinity CyclicPeptide Cyclic Peptide (with Fmoc-A7c-OH) CyclicPeptide->Receptor Constrained Conformation Stability Increased Proteolytic Stability CyclicPeptide->Stability Binding Enhanced Binding Affinity & Specificity Receptor->Binding

Caption: Conformational constraint of cyclic peptides leading to enhanced biological properties.

Summary

The incorporation of this compound provides a strategic advantage in the design of cyclic peptides, offering a means to enforce specific conformations that can lead to improved therapeutic properties. The provided protocols for on-resin and solution-phase cyclization offer versatile approaches for the synthesis of these valuable molecules. While the optimal conditions are sequence-dependent, these guidelines serve as a robust starting point for researchers and drug developers aiming to explore the potential of novel cyclic peptide therapeutics.

References

Applications of Fmoc-1-amino-1-cycloheptanecarboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-amino-1-cycloheptanecarboxylic acid, often abbreviated as Fmoc-A7c-OH, is a synthetic, non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its defining feature is the cycloheptyl ring fused to the α-carbon, which introduces a significant degree of conformational constraint into peptide backbones. This rigidity is a powerful tool for peptide drug designers, as it can pre-organize the peptide into a bioactive conformation, leading to enhanced potency, selectivity, and metabolic stability compared to its more flexible natural counterparts. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) methodologies.[1][2]

This document provides a detailed overview of the applications of Fmoc-A7c-OH in drug discovery, including its use in the design of peptide analogues for various therapeutic targets. It also offers comprehensive experimental protocols for the incorporation of this constrained amino acid into peptide sequences.

Core Principles and Advantages

The incorporation of Fmoc-A7c-OH into a peptide sequence confers several key advantages that are highly sought after in drug development:

  • Conformational Rigidity: The cycloheptyl ring restricts the rotational freedom around the N-Cα and Cα-C bonds, reducing the number of accessible conformations. This can lock the peptide into a specific three-dimensional structure that is optimal for binding to a biological target.

  • Enhanced Potency and Selectivity: By pre-organizing the peptide in its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency. The constrained conformation can also improve selectivity for a specific receptor subtype.

  • Increased Metabolic Stability: The unnatural structure of the A7c residue can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Improved Pharmacokinetic Properties: The introduction of this lipophilic amino acid can modulate the overall physicochemical properties of a peptide, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications in Drug Discovery

Fmoc-A7c-OH has been explored as a building block in the design of novel peptide therapeutics targeting a range of diseases. While detailed pharmacological data for peptides containing this specific amino acid is often proprietary or embedded in broader patent literature, the following examples illustrate its utility:

Hormonal Peptide Analogues

Constrained amino acids like A7c are valuable in the development of more stable and potent analogues of peptide hormones. Patents suggest the use of 1-amino-1-cycloheptanecarboxylic acid in the design of analogues of:

  • Parathyroid Hormone (PTH): For potential applications in treating osteoporosis.

  • Glucagon-Like Peptide-1 (GLP-1): For the development of therapeutics for type 2 diabetes.[3]

  • Relaxin: A patent has mentioned an A7C substitution in relaxin peptide analogs, suggesting its use in developing therapeutics for cardiovascular and fibrotic diseases.

The introduction of A7c in these analogues aims to improve their in vivo stability and receptor binding affinity.

Histone Deacetylase (HDAC) Inhibitors

1-amino-1-cycloheptanecarboxylic acid has been used as a building block in the synthesis of chlamydocin-hydroxamic acid analogs. These compounds have shown histone deacetylase inhibitory activities, which is a promising strategy for cancer therapy. The constrained cyclic moiety can influence the orientation of the pharmacophoric groups, leading to improved interaction with the active site of HDAC enzymes.

Quantitative Data Summary

Peptide/Analog NameTargetAssay TypeKey ModificationIC50 / Ki / EC50 (nM)Fold Improvement vs. NativeReference
Native Peptide XReceptor YBinding Assay-50-Hypothetical
Analog X-A7cReceptor YBinding AssaySubstitution with A7c510Hypothetical
Native Peptide ZEnzyme WInhibition Assay-200-Hypothetical
Analog Z-A7cEnzyme WInhibition AssaySubstitution with A7c258Hypothetical

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-A7c-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing the A7c residue using Fmoc chemistry. The bulky nature of the cycloheptyl group can present challenges in coupling efficiency, which this protocol addresses.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-A7c-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Kaiser test kit

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Standard or A7c) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser_Test 6. Kaiser Test Wash2->Kaiser_Test Repeat Repeat for each amino acid Kaiser_Test->Repeat If positive Final_Deprotection 7. Final Fmoc Deprotection Kaiser_Test->Final_Deprotection If negative (last cycle) Repeat->Fmoc_Deprotection Wash3 8. Final Washes Final_Deprotection->Wash3 Cleavage 9. Cleavage & Deprotection Wash3->Cleavage Precipitation 10. Peptide Precipitation Cleavage->Precipitation

Fig. 1: Workflow for Fmoc-SPPS.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Amino Acid Coupling (Fmoc-A7c-OH):

    • Due to the steric bulk of Fmoc-A7c-OH, a more robust coupling strategy is recommended.

    • Option A (Double Coupling): Perform the coupling as described in step 4 for 2 hours. After washing, repeat the coupling with a fresh solution of activated Fmoc-A7c-OH for another 2 hours.

    • Option B (Alternative Coupling Reagents): Use a more potent coupling reagent such as HATU (3 eq.) with DIPEA (6 eq.) in DMF. Pre-activate for 2-5 minutes before adding to the resin. Allow to react for 2-4 hours.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-7 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Add the filtrate to a 10-fold excess of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conformational Analysis by NMR Spectroscopy

To understand the structural impact of incorporating an A7c residue, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.

Workflow Diagram:

NMR_Workflow Sample_Prep 1. Sample Preparation Acquisition 2. 1D & 2D NMR Data Acquisition Sample_Prep->Acquisition Assignment 3. Resonance Assignment Acquisition->Assignment Restraint_Gen 4. NOE-based Distance Restraint Generation Assignment->Restraint_Gen Structure_Calc 5. Structure Calculation Restraint_Gen->Structure_Calc Ensemble_Analysis 6. Conformational Ensemble Analysis Structure_Calc->Ensemble_Analysis

Fig. 2: Workflow for NMR conformational analysis.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Essential 2D experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

      • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (13C, 15N) is employed, for resolving resonance overlap.

  • Resonance Assignment: Sequentially assign the proton resonances to their respective amino acid residues in the peptide sequence using the TOCSY and NOESY spectra.

  • Structural Restraint Generation:

    • Integrate the cross-peaks in the NOESY spectrum to determine inter-proton distances.

    • Measure J-couplings from high-resolution 1D spectra to obtain dihedral angle restraints.

  • Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Conformational Analysis: Analyze the resulting ensemble of structures to determine the preferred conformation of the peptide and the specific structural constraints imposed by the A7c residue.

Conclusion

This compound is a valuable building block for peptide-based drug discovery. Its ability to induce conformational constraint can lead to peptides with enhanced potency, selectivity, and metabolic stability. While the incorporation of this bulky amino acid requires optimization of standard SPPS protocols, the potential therapeutic benefits make it an attractive tool for medicinal chemists. Further research and publication of detailed pharmacological data will continue to elucidate the full potential of this and other constrained amino acids in the development of next-generation peptide therapeutics.

References

Application Notes and Protocols for Creating Constrained Peptides Using Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutics, offering enhanced stability, receptor affinity, and specificity compared to their linear counterparts.[1][2] The incorporation of non-proteinogenic amino acids, such as Fmoc-1-amino-1-cycloheptanecarboxylic acid, is a key strategy to introduce conformational rigidity. This α,α-disubstituted cyclic amino acid imparts a significant structural constraint on the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to improved pharmacological properties. These constrained peptides are valuable tools in drug discovery and development, particularly for targeting challenging protein-protein interactions and G protein-coupled receptors (GPCRs).[3][4]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of constrained peptides using this compound.

Advantages of Incorporating 1-Amino-1-cycloheptanecarboxylic Acid

The introduction of a 1-amino-1-cycloheptanecarboxylic acid residue into a peptide sequence offers several advantages:

  • Enhanced Proteolytic Stability: The cyclic and sterically hindered nature of the residue protects the adjacent peptide bonds from enzymatic degradation, increasing the peptide's half-life in biological systems.[5]

  • Increased Receptor Affinity and Selectivity: By reducing the conformational flexibility of the peptide, the entropic penalty of binding to a receptor is lowered, often leading to higher binding affinity.[2] The constrained conformation can also favor binding to a specific receptor subtype, thus improving selectivity.

  • Improved Bioavailability: Increased stability and potentially favorable conformational properties can contribute to improved oral bioavailability and cell permeability, although this is not universally true for all cyclic peptides.[6][7]

Data Presentation: Comparative Analysis of Linear vs. Constrained Peptides

The following tables summarize quantitative data from studies comparing linear peptides to their constrained counterparts. While data for peptides constrained specifically with 1-amino-1-cycloheptanecarboxylic acid is limited in publicly available literature, the principles are well-demonstrated with other cyclic constraints.

Peptide Type Metric Value Fold Improvement Reference
Linear RGD PeptideSolution Stability (t½ at pH 7)~2 days-[8][9]
Cyclic RGD Peptide (Disulfide Bridge)Solution Stability (t½ at pH 7)~60 days30[8][9]

Table 1: Comparison of Solution Stability. This table illustrates the significant increase in stability achieved by cyclization.

Peptide Receptor Target Binding Affinity (Ki, nM) Selectivity (Ki μ / Ki δ) Reference
Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr (DSTBULET)δ Opioid Receptor6.140.016[10]
Tyr-D-Ser(O-t-Bu)-Gly-Phe-Leu-Thr(O-t-Bu) (BUBU)δ Opioid Receptor4.680.010[10]

Table 2: Receptor Binding Affinity and Selectivity of Constrained Linear Peptides. This table demonstrates how conformational constraints can lead to high-affinity and selective receptor binding.

Peptide Type Metric Result Reference
Linear PeptidesCell PermeabilityGenerally low[6]
Cyclic PeptidesCell PermeabilityNot generally more permeable than linear counterparts[6]

Table 3: Comparative Cell Permeability. This table highlights that while cyclization offers many benefits, it does not automatically guarantee improved cell permeability.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS for synthesizing a linear peptide containing a 1-amino-1-cycloheptanecarboxylic acid residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor coupling completion using a ninhydrin test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of this compound (Sterically Hindered):

    • Due to the steric hindrance of α,α-disubstituted amino acids, a double coupling is recommended.[11]

    • First Coupling: Pre-activate this compound (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes. Add to the resin and agitate for 45-60 minutes. Wash with DMF.[11]

    • Second Coupling: Repeat the first coupling step with fresh reagents.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2, 3, and 4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of the linear peptide on the solid support.

Materials:

  • Linear peptide-resin with N-terminal Fmoc group removed and a C-terminal residue suitable for linker attachment (e.g., Asp or Glu with side-chain protection).

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF

Procedure:

  • Preparation: Ensure the linear peptide is fully synthesized on the resin, and the N-terminal Fmoc group is removed. The C-terminal amino acid should have a side-chain protecting group that can be selectively removed to allow for linker attachment for cyclization.

  • Side-Chain Deprotection: Selectively deprotect the side chain of the C-terminal amino acid that will be used for cyclization.

  • Activation and Cyclization:

    • Swell the resin in DMF.

    • In a separate vessel, dissolve PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this activation solution to the resin, followed by DIPEA (6 equivalents).

    • Allow the reaction to proceed for 12-24 hours at room temperature. The high dilution conditions on the resin favor intramolecular cyclization.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove remaining side-chain protecting groups using the cleavage cocktail as described in Protocol 1, step 7.

  • Purification and Characterization: Purify and characterize the cyclic peptide as described in Protocol 1, steps 8 and 9.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Fmoc-Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_std Standard Amino Acid Coupling (HATU/DIPEA) deprotect1->couple_std couple_cyclo Fmoc-1-amino-1- cycloheptanecarboxylic acid Coupling (Double) deprotect1->couple_cyclo repeat Repeat Cycles couple_std->repeat n-1 times couple_cyclo->repeat repeat->deprotect1 Next cycle deprotect_final Final Fmoc Deprotection repeat->deprotect_final Final cycle cyclize On-Resin Cyclization (PyBOP/HOBt/DIPEA) deprotect_final->cyclize cleave Cleavage & Deprotection (TFA Cocktail) cyclize->cleave purify RP-HPLC Purification cleave->purify analyze MS & HPLC Analysis purify->analyze end End: Constrained Peptide analyze->end somatostatin_pathway octreotide Octreotide (Constrained Peptide) sstr Somatostatin Receptor (SSTR2/SSTR5 - GPCR) octreotide->sstr Binds g_protein Heterotrimeric G-protein (Gi/o) sstr->g_protein Activates g_alpha Gαi/o (GTP-bound) g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits pi3k PI3K/Akt Pathway g_alpha->pi3k Inhibits via SHP-1 shp1 SHP-1 g_alpha->shp1 Activates ca_channels Voltage-gated Ca2+ Channels g_beta_gamma->ca_channels Inhibits k_channels K+ Channels g_beta_gamma->k_channels Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates inhibition_hormone Inhibition of Hormone Secretion pka->inhibition_hormone plc Phospholipase C (PLC) ca_channels->inhibition_hormone k_channels->inhibition_hormone inhibition_proliferation Inhibition of Cell Proliferation pi3k->inhibition_proliferation Regulates shp1->pi3k Dephosphorylates p85

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac7c-OH) is a cyclic, sterically hindered amino acid analog used in peptide synthesis to introduce conformational constraints. The bulky cycloheptane ring adjacent to the alpha-carbon poses a significant challenge for the removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Incomplete deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in lower yields and purity. This document provides a detailed guide to the effective Fmoc deprotection of Fmoc-Ac7c-OH, including recommended conditions, alternative protocols for challenging sequences, and troubleshooting.

Chemical Principle of Fmoc Deprotection

The Fmoc group is a base-labile protecting group. Its removal is achieved through a β-elimination mechanism initiated by a secondary amine, most commonly piperidine. The base abstracts the acidic proton on the C9 carbon of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The secondary amine also acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away. Due to the steric hindrance of Fmoc-Ac7c-OH, standard deprotection conditions may be insufficient, necessitating the use of stronger bases or longer reaction times.

Comparative Deprotection Conditions for Sterically Hindered Amino Acids

Quantitative data for the deprotection of this compound is not widely available in the literature. However, data from studies on other sterically hindered amino acids can provide valuable guidance. The following table summarizes various conditions and their effectiveness.

Deprotection ReagentConcentration & SolventTypical TimeEfficacy for Hindered ResiduesPotential Side Reactions
Piperidine20% (v/v) in DMF2 x 10-20 minStandard, may be slow or incomplete for highly hindered residues.Diketopiperazine formation, aspartimide formation (sequence dependent).[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Piperidine2% DBU, 2% Piperidine (v/v) in DMF/NMP2 x 5-15 minHighly effective and much faster for sterically hindered residues.[2][3]Increased risk of aspartimide formation, especially with Asp residues.[2] DBU is non-nucleophilic and requires a scavenger.[3]
Piperazine / DBU5% Piperazine, 2% DBU (v/v) in NMP2 x 2-10 minA safer and rapid alternative to piperidine, effective for difficult sequences.[4][5]Can be used for aspartimide and epimerization prone sequences when supplemented with 1% formic acid.[5]
4-Methylpiperidine (4MP)20% (v/v) in DMF2 x 10-20 minFully equivalent to piperidine in removal of the Fmoc group and is not a controlled substance.Similar to piperidine.
Morpholine50% (v/v) in DMF2 x 20-30 minMilder conditions, often used for sensitive glycopeptides.Can minimize diketopiperazine and aspartimide formation.[1]
3-(Diethylamino)propylamine (DEAPA)VariesVariesA viable alternative to piperidine that can minimize the formation of diastereoisomers and aspartimide-containing derivatives.Less common, may require optimization.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is a starting point and may require optimization for peptides containing Fmoc-Ac7c-OH.

Materials:

  • Peptide-resin with N-terminal Fmoc-Ac7c-OH

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade

  • DMF, peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 5 minutes at room temperature.[6]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes at room temperature.[6] For sterically hindered residues like Ac7c, extending this step may be necessary.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[6]

  • Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine

This protocol is recommended when standard conditions lead to incomplete deprotection of Fmoc-Ac7c-OH.

Materials:

  • Peptide-resin with N-terminal Fmoc-Ac7c-OH

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or N-Methyl-2-pyrrolidone (NMP)

  • DMF or NMP, peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Solvent Removal: Drain the solvent from the reaction vessel.

  • First Deprotection: Add the DBU/piperidine deprotection solution and agitate for 5-10 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine solution and agitate for another 5-15 minutes.

  • Washing: Drain the solution and wash the resin extensively with DMF or NMP (at least 6-8 times) to remove all traces of DBU and piperidine.

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

Visualizing the Process

Fmoc Deprotection Mechanism

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Base Piperidine (Base) Base->Proton_Abstraction Scavenging Scavenging Base->Scavenging Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Carbamic_Acid Carbamic Acid Elimination->Carbamic_Acid DBF->Scavenging Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂N-Peptide-Resin (Free Amine) Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 DBF_Adduct DBF-Piperidine Adduct Scavenging->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_wash Washing & Verification Start Start with Fmoc-Peptide-Resin Swell Swell Resin in DMF/NMP (30-60 min) Start->Swell Drain1 Drain Solvent Swell->Drain1 Add_Base1 Add Deprotection Reagent (e.g., 20% Piperidine/DMF) Drain1->Add_Base1 Agitate1 Agitate (5-10 min) Add_Base1->Agitate1 Drain2 Drain Reagent Agitate1->Drain2 Add_Base2 Add Fresh Reagent Drain2->Add_Base2 Agitate2 Agitate (15-20 min) Add_Base2->Agitate2 Drain3 Drain Reagent Agitate2->Drain3 Wash Wash Resin with DMF/NMP (5-8 times) Drain3->Wash Kaiser_Test Perform Kaiser Test Wash->Kaiser_Test Positive Positive (Blue) Deprotection Complete Kaiser_Test->Positive Success Negative Negative (Yellow) Repeat Deprotection Kaiser_Test->Negative Failure Next_Step Proceed to Next Coupling Positive->Next_Step Negative->Add_Base1 Re-treat

Caption: Stepwise workflow for Fmoc deprotection in SPPS.

Troubleshooting

  • Incomplete Deprotection (Positive Kaiser Test after repeated cycles): This is the most common issue with sterically hindered residues.

    • Solution: Switch to a stronger deprotection cocktail such as 2% DBU/2% piperidine in DMF/NMP (Protocol 2). Increase the deprotection time and/or perform a third deprotection step.

  • Peptide Aggregation: The growing peptide chain can aggregate, hindering reagent access.

    • Solution: Use NMP as the solvent as it has better-solvating properties than DMF. Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C), but be mindful of potential side reactions.

  • Diketopiperazine (DKP) Formation: This can occur with specific dipeptide sequences at the N-terminus, leading to chain truncation.

    • Solution: While less common with bulky residues, if observed, using a milder base like 50% morpholine in DMF or a DBU/piperazine cocktail can mitigate this side reaction.[1]

  • Aspartimide Formation: If your sequence contains an Asp residue, the strong basic conditions of DBU can promote the formation of a cyclic aspartimide, which can lead to racemization and the formation of β-aspartyl peptides.

    • Solution: Avoid using DBU if an Asp residue is present. If stronger conditions are needed, consider using a piperazine/DBU mixture with 1% formic acid.[5]

Conclusion

The successful incorporation of sterically hindered amino acids like this compound is crucial for designing peptides with specific conformational properties. While its bulky nature presents a challenge for Fmoc deprotection, this can be overcome by optimizing reaction conditions. For routine synthesis, an extended treatment with 20% piperidine in DMF may be sufficient. However, for more challenging sequences, a more potent deprotection reagent containing DBU is recommended. Careful monitoring of the deprotection step, for instance by using the Kaiser test, is essential to ensure high-purity synthesis of the desired peptide.

References

Enhancing Peptide Stability and Bioactivity with Fmoc-1-amino-1-cycloheptanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a powerful strategy in modern peptidomimetic and drug design to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioactivity. Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac7c-OH) is a key building block that offers a unique combination of conformational rigidity and side-chain bulk, making it an invaluable tool for enhancing the therapeutic potential of peptides. This document provides detailed application notes and experimental protocols for utilizing Fmoc-Ac7c-OH to develop more stable and potent peptide-based therapeutics.

Application Notes

The cycloheptyl ring of 1-amino-1-cycloheptanecarboxylic acid imposes significant conformational constraints on the peptide backbone. This steric hindrance protects the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the peptide's half-life in biological fluids.[1] Studies on heptapeptides have shown that 1-aminocycloheptane-1-carboxylic acid (Ac7c) has a strong tendency to induce helical conformations, similar to other well-known helix-inducing residues.[2] This pre-organization of the peptide into a defined secondary structure can lead to a lower entropic penalty upon binding to its target receptor, resulting in enhanced binding affinity and bioactivity.[1]

The incorporation of Fmoc-Ac7c-OH is particularly beneficial in the design of agonists and antagonists for G protein-coupled receptors (GPCRs), such as the melanocortin receptors, where a specific and stable conformation is crucial for receptor interaction and signal transduction.[3][4]

Key Advantages of Incorporating 1-Amino-1-cycloheptanecarboxylic Acid:

  • Increased Proteolytic Stability: The bulky cycloheptyl group shields peptide bonds from enzymatic degradation.

  • Enhanced Bioactivity: The constrained conformation can lead to higher receptor binding affinity.

  • Improved Pharmacokinetic Profile: Increased stability often translates to a longer in vivo half-life.

  • Conformational Control: Induces stable secondary structures, such as helices and turns.

Data Presentation: Illustrative Case Study

Table 1: Comparison of Peptide Stability

Peptide AnalogSequenceModificationHalf-life in Human Serum (t½)
Linear MSH Analog (Hypothetical)Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂Linear Peptide< 10 minutes
Cyclic MSH Analog (MT-II)Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂Lactam Bridge~48-72 hours[4]
Ac7c Modified Analog (Hypothetical)Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Ac7c ]-NH₂Ac7c IncorporationExpected to be > 48 hours

Table 2: Comparison of Peptide Bioactivity at the Melanocortin-4 Receptor (MC4R)

Peptide AnalogEC₅₀ (nM)Receptor Binding Affinity (Ki, nM)
Linear MSH Analog (Hypothetical)> 100> 100
Cyclic MSH Analog (MT-II)~0.1 - 1.0~0.1 - 1.0
Ac7c Modified Analog (Hypothetical)Expected to be in the low nM to sub-nM rangeExpected to be in the low nM to sub-nM range

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 1-Amino-1-cycloheptanecarboxylic Acid

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating the sterically hindered Fmoc-Ac7c-OH.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Ac7c-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing disulfide-bridged peptides)

  • Diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Incorporation of Fmoc-Ac7c-OH (Sterically Hindered):

    • Due to the steric bulk of Ac7c, a longer coupling time and/or a more potent coupling reagent combination may be necessary.

    • Dissolve Fmoc-Ac7c-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 4-6 hours, or overnight if necessary.

    • Perform a double coupling if the initial coupling is incomplete as indicated by a positive Kaiser test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) and characterize by mass spectrometry.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Next Fmoc-AA (DIC/Oxyma or HATU/DIPEA for Ac7c) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next cycle Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final cycle Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify End Characterize Peptide Purify->End

Fig. 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: In Vitro Peptide Stability Assay (Human Serum)

This protocol determines the half-life of a peptide in human serum.

Materials:

  • Purified peptide

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or Acetonitrile (ACN)

  • RP-HPLC system

  • Incubator at 37°C

Procedure:

  • Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration in PBS.

  • Incubation: Mix the peptide solution with human serum (e.g., at a 1:9 peptide:serum ratio) in microcentrifuge tubes.

  • Time-Point Sampling: Incubate the samples at 37°C. At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the mixture.

  • Enzyme Inactivation: Immediately add an equal volume of cold 10% TCA or three volumes of cold ACN to the aliquot to precipitate serum proteins and stop enzymatic degradation.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • HPLC Analysis: Inject the supernatant into an RP-HPLC system and analyze the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis Peptide_Sol Prepare Peptide Stock Solution Mix Mix Peptide and Serum Peptide_Sol->Mix Serum_Prep Prepare Human Serum Serum_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Precipitate Proteins (TCA/ACN) Sample->Precipitate Centrifuge Centrifuge to Clarify Precipitate->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data_Analysis Plot Degradation Curve and Calculate t½ HPLC->Data_Analysis

Fig. 2: Workflow for in vitro peptide stability assay in human serum.
Protocol 3: Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (IC₅₀) of a peptide to its target receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor (e.g., MC4R)

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled test peptide

  • Binding buffer

  • Wash buffer

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add a constant amount of receptor preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled test peptide to the wells. Include controls with no unlabeled peptide (total binding) and a high concentration of a known unlabeled ligand (non-specific binding).

  • Ligand Addition: Add a constant concentration of the labeled ligand to all wells.

  • Incubation: Incubate the plate at a specified temperature for a set time to reach binding equilibrium.

  • Separation: Transfer the mixture to a filter plate and apply a vacuum to separate the bound from the free labeled ligand. Wash the filters with cold wash buffer.

  • Detection: Measure the amount of bound labeled ligand in each well using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand.

Signaling Pathway Example: Melanocortin-4 Receptor (MC4R)

Peptides modified with Fmoc-Ac7c-OH can be designed to target GPCRs like the MC4R. The MC4R is involved in energy homeostasis and appetite regulation. Its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R G_Protein Gαs Gβγ MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Peptide Ac7c-Modified Peptide Agonist Peptide->MC4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Decreased Appetite) Downstream->Response Leads to

Fig. 3: Simplified signaling pathway of a melanocortin-4 receptor agonist.

References

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered, cyclic amino acid, Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac7c-OH). The incorporation of such non-proteinogenic amino acids is a valuable strategy in drug design to introduce conformational constraints, enhance metabolic stability, and improve the pharmacological properties of peptides. Due to its rigid and bulky structure, the efficient coupling of Fmoc-Ac7c-OH requires optimized protocols compared to standard Fmoc-amino acids.

Key Considerations for Incorporating Fmoc-Ac7c-OH

The primary challenge in utilizing Fmoc-Ac7c-OH is overcoming the steric hindrance at the α-carbon, which can lead to incomplete coupling reactions. To ensure high peptide purity and yield, the following modifications to standard SPPS protocols are recommended:

  • Potent Coupling Reagents: The use of highly efficient coupling reagents is crucial. Urionium or phosphonium salt-based reagents such as HATU, HCTU, and PyBOP are recommended over carbodiimides like DIC alone.

  • Additives: The inclusion of additives like HOAt or Oxyma Pure with carbodiimides can enhance the coupling efficiency.

  • Extended Coupling Times: Longer reaction times are necessary to allow the coupling reaction to proceed to completion.

  • Double Coupling: Performing the coupling step twice with fresh reagents is a highly effective strategy to drive the reaction to completion and maximize the incorporation of the hindered amino acid.

  • Monitoring of Coupling Reactions: It is highly advisable to monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser (ninhydrin) test, before proceeding to the next deprotection step.

Experimental Protocols

This section details the step-by-step manual protocol for the incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound (Fmoc-Ac7c-OH)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HCTU, PyBOP, or DIC/Oxyma Pure)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Diethyl ether, anhydrous, cold

  • Reaction vessel with a sintered glass frit

  • Shaker or manual agitation setup

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: Standard Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 3: Coupling of this compound (Double Coupling Recommended)

First Coupling:

  • In a separate vial, dissolve Fmoc-Ac7c-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 3 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 times).

Second Coupling:

  • Repeat steps 1-4 of the first coupling with a fresh solution of activated Fmoc-Ac7c-OH.

  • After the second coupling, drain the solution and wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to prepare for the next deprotection step or for a coupling completion test.

Monitoring:

  • Perform a Kaiser (ninhydrin) test on a small sample of the resin beads. A negative result (beads remain colorless or yellowish) indicates a complete coupling. If the test is positive (blue beads), an additional coupling step may be required.

Protocol 4: Final Cleavage and Deprotection
  • After the final Fmoc deprotection and subsequent washing of the completed peptide-resin, wash the resin with DCM and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v). The choice of scavengers depends on the peptide sequence.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the recommended coupling reagents and conditions for the incorporation of sterically hindered amino acids like Fmoc-Ac7c-OH. Quantitative coupling efficiencies are highly sequence-dependent and should be monitored on a case-by-case basis.

Coupling Reagent/MethodEquivalents (AA:Reagent:Base)Typical Coupling TimeRemarks
HATU/DIPEA 3 : 2.9 : 61-2 hoursHighly efficient for hindered amino acids. Recommended for single or double coupling.
HCTU/DIPEA 3 : 3 : 61-2 hoursA very effective and commonly used alternative to HATU.
PyBOP/DIPEA 3 : 3 : 62-4 hoursAnother robust phosphonium-based reagent suitable for difficult couplings.
DIC/Oxyma Pure 3 : 3 : 6 (DIPEA)2-4 hoursA carbodiimide-based method with an additive to enhance reactivity and suppress side reactions.
Double Coupling As above2 x (1-2 hours)Highly recommended for Fmoc-Ac7c-OH to ensure maximum incorporation and avoid deletion sequences.

Visualizations

Manual_SPPS_Workflow Manual SPPS Workflow for Peptides with Fmoc-Ac7c-OH Resin_Prep 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of Fmoc-Ac7c-OH (Double Coupling Recommended) Washing_1->Coupling Washing_2 5. DMF/DCM Wash Coupling->Washing_2 Kaiser_Test 6. Kaiser Test (Check for completion) Washing_2->Kaiser_Test Kaiser_Test->Coupling If Positive Repeat_Cycle 7. Repeat for next Amino Acid Kaiser_Test->Repeat_Cycle If Negative Repeat_Cycle->Fmoc_Deprotection Final_Cleavage 8. Final Cleavage and Deprotection (TFA Cocktail) Repeat_Cycle->Final_Cleavage Precipitation 9. Precipitation in Cold Ether Final_Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification SPPS_Cycle_Reactions Key Chemical Reactions in the SPPS Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of Fmoc-Ac7c-OH Resin_Fmoc_AA Resin-Peptide-NH-Fmoc Piperidine + 20% Piperidine/DMF Resin_Fmoc_AA->Piperidine Resin_Free_Amine Resin-Peptide-NH2 Piperidine->Resin_Free_Amine DBF_Adduct + Dibenzofulvene-piperidine adduct Resin_Free_Amine->DBF_Adduct Resin_NH2 Resin-Peptide-NH2 Activated_AA + Activated Fmoc-Ac7c-OH (e.g., with HATU/DIPEA) Resin_NH2->Activated_AA Coupled_Peptide Resin-Peptide-CO-NH-Ac7c-Fmoc Activated_AA->Coupled_Peptide

Application Notes and Protocols for Automated Peptide Synthesis of Peptides Containing Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced proteolytic stability, conformational rigidity, and improved pharmacological properties. Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Achc-OH) is a sterically hindered cyclic amino acid that can induce specific secondary structures in peptides. However, its bulky nature presents a significant challenge during automated solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields of the target peptide.

These application notes provide a comprehensive guide to the successful incorporation of Fmoc-Achc-OH into peptide chains using automated synthesizers. The protocols and recommendations are based on established best practices for sterically hindered amino acids and aim to provide a robust starting point for synthesis optimization.

Challenges in the Incorporation of Fmoc-Achc-OH

The primary obstacle in coupling Fmoc-Achc-OH is the steric hindrance imposed by the cycloheptyl ring. This bulkiness shields the carboxylic acid group, impeding its activation and subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain.[1] This can result in:

  • Slower reaction kinetics: Requiring longer coupling times compared to standard proteinogenic amino acids.

  • Incomplete coupling: Leading to the formation of deletion sequences, which are often difficult to separate from the desired peptide.[1]

  • Lower crude purity and overall yield: Necessitating more extensive purification efforts.

To overcome these challenges, optimization of the coupling strategy is crucial. This typically involves the use of more potent coupling reagents and potentially a "double coupling" approach.

Recommended Coupling Reagents and Strategies

For sterically hindered amino acids like Fmoc-Achc-OH, standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often inefficient.[2] More potent aminium/uronium or phosphonium salt-based reagents are highly recommended to achieve high coupling efficiency.

Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRecommended Use for Fmoc-Achc-OHKey Considerations
HATU Aminium SaltVery HighHighly Recommended Generally provides the highest coupling efficiency and fastest kinetics for hindered residues.
HBTU Aminium SaltHighRecommendedA widely used and effective reagent, though may be slightly less reactive than HATU for the most challenging couplings.
PyBOP Phosphonium SaltHighRecommendedA good alternative to aminium salts with a low risk of side reactions.
DIC/HOBt CarbodiimideModerateNot Recommended as a primary choiceMay require significantly longer reaction times and may not achieve complete coupling.

Disclaimer: The quantitative data presented is representative of sterically hindered amino acids. Actual results for Fmoc-Achc-OH may vary depending on the specific peptide sequence, resin, and synthesizer conditions.

Experimental Protocols

The following are detailed protocols for the automated synthesis of a peptide containing an Fmoc-Achc-OH residue. These protocols are designed for a standard 0.1 mmol synthesis scale but can be adapted as needed.

Protocol 1: Standard Automated SPPS Cycle

This protocol outlines the general steps for one cycle of amino acid addition in an automated peptide synthesizer.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[3][4]

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

    • Drain the reaction vessel.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for 15-20 minutes.[1][4]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • Prepare a solution of the Fmoc-amino acid (4-5 equivalents), a coupling reagent (e.g., HBTU, 3.9 equivalents), and a base (e.g., N,N-diisopropylethylamine - DIPEA, 8-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[5]

Protocol 2: Optimized Coupling of Fmoc-Achc-OH (Single Coupling)

This protocol is recommended as the initial approach for incorporating Fmoc-Achc-OH.

  • Follow Steps 1 & 2 from Protocol 1 for resin swelling and Fmoc-deprotection.

  • Activation of Fmoc-Achc-OH: In a separate vessel, dissolve Fmoc-Achc-OH (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated Fmoc-Achc-OH solution to the resin.

  • Extended Coupling Time: Agitate the mixture at room temperature for 1-2 hours . Due to the steric hindrance of Achc, a longer coupling time is recommended.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), proceed to the next deprotection and coupling cycle. If the test is positive (blue/purple beads), proceed to Protocol 3.

Protocol 3: Double Coupling Strategy for Fmoc-Achc-OH

This strategy is employed if the Kaiser test after the first coupling (Protocol 2) is positive, indicating an incomplete reaction.[6]

  • First Coupling: Perform steps 1-5 of Protocol 2.

  • First Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[5]

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Achc-OH as described in step 2 of Protocol 2.

  • Repeat Coupling: Add the newly activated amino acid solution to the resin and allow it to react for another 1-2 hours.[5]

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times) to prepare for the next deprotection step.

  • Monitoring: Perform a final Kaiser test to confirm completion.

Protocol 4: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Final Fmoc-Deprotection: Ensure the N-terminal Fmoc group of the final amino acid is removed by following the deprotection steps in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide should then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Recommended Reagent Equivalents for Fmoc-Achc-OH Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Achc-OH3 - 5
Coupling Reagent (HATU/HBTU)2.9 - 4.9
Base (DIPEA)6 - 10

Table 2: Representative Yield and Purity for Peptides Containing Sterically Hindered Residues

Peptide Sequence (Example)Coupling StrategyCrude Purity (by RP-HPLC)Isolated Yield
Ac-Tyr-Gly-Gly-Aib -Leu-NH₂Single Coupling with HATU~85%~70%
Ac-Tyr-Gly-Gly-Aib -Leu-NH₂Double Coupling with HBTU~80%~65%
Ac-Val-Gln-Ala-Cha -Val-NH₂Single Coupling with HATU~90%~75%

Disclaimer: This data is illustrative and based on the synthesis of peptides containing other sterically hindered amino acids (Aib, Cha). The actual yield and purity of peptides containing Achc will depend on the specific sequence and synthesis conditions.

Visualizations

Automated Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating Fmoc-Achc-OH cluster_start Start cluster_deprotection Fmoc-Deprotection cluster_coupling Coupling of Fmoc-Achc-OH cluster_end Final Steps Start Resin Swelling in DMF Deprotection1 Treat with 20% Piperidine in DMF (3-5 min) Start->Deprotection1 Deprotection2 Treat with 20% Piperidine in DMF (15-20 min) Deprotection1->Deprotection2 Wash1 Wash with DMF (5-7x) Deprotection2->Wash1 Activation Pre-activate Fmoc-Achc-OH with HATU/DIPEA Wash1->Activation Coupling1 First Coupling (1-2 hours) Activation->Coupling1 Wash2 Wash with DMF Coupling1->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Coupling2 Second Coupling (1-2 hours) KaiserTest->Coupling2 Positive NextCycle Proceed to Next Amino Acid Cycle KaiserTest->NextCycle Negative Wash3 Final Wash Coupling2->Wash3 Wash3->NextCycle Cleavage Cleavage from Resin & Deprotection NextCycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Automated SPPS workflow for Fmoc-Achc-OH incorporation.

Mechanism of HATU-Mediated Coupling cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Achc Fmoc-Achc-COOH Active_Ester OAt-Active Ester Fmoc_Achc->Active_Ester + HATU, DIPEA HATU HATU New_Peptide_Bond Fmoc-Achc-NH-Peptide-Resin Active_Ester->New_Peptide_Bond + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide_Bond

Caption: HATU activation and coupling mechanism.

Logical Flow for Double Coupling Strategy Start Start Coupling of Fmoc-Achc-OH First_Coupling Perform First Coupling (e.g., HATU, 1-2h) Start->First_Coupling Wash1 Wash Resin First_Coupling->Wash1 Kaiser_Test Perform Kaiser Test Wash1->Kaiser_Test Second_Coupling Perform Second Coupling with Fresh Reagents Kaiser_Test->Second_Coupling Positive End Proceed to Next Cycle Kaiser_Test->End Negative Wash2 Wash Resin Second_Coupling->Wash2 Wash2->End

Caption: Decision workflow for employing a double coupling strategy.

References

Application Notes and Protocols: Fmoc-1-amino-1-cycloheptanecarboxylic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic amino acid that serves as a valuable building block in peptide synthesis and medicinal chemistry.[1] Its unique cycloheptane ring structure imparts conformational rigidity to peptide backbones, which can lead to enhanced biological activity, improved stability against proteolytic degradation, and increased receptor binding affinity.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[3] These characteristics make peptides incorporating this cyclic amino acid promising candidates for therapeutic development and as tools in chemical biology.[1] This document provides detailed application notes and experimental protocols for the use of this compound in creating bioconjugates.

Key Applications:

  • Constrained Peptides for Drug Discovery: The cycloheptyl moiety restricts the conformational freedom of the peptide, which can lock it into a bioactive conformation, leading to higher potency and selectivity for its target.[1][2]

  • Enhanced Stability: The cyclic nature of the amino acid can protect the adjacent peptide bonds from enzymatic cleavage, increasing the in vivo half-life of the peptide.

  • Scaffolds for Bioconjugation: Peptides containing this compound can be further functionalized to create bioconjugates for applications such as targeted drug delivery, molecular imaging, and diagnostics.

Data Presentation: Synthesis and Bioconjugation Parameters

The incorporation of sterically hindered amino acids like 1-amino-1-cycloheptanecarboxylic acid can influence the efficiency of solid-phase peptide synthesis. The following table summarizes expected quantitative data based on typical Fmoc-SPPS and subsequent bioconjugation reactions. Actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterExpected Value/RangeNotes
SPPS Coupling Efficiency >99%With optimized coupling reagents (e.g., HATU, HCTU) and potentially longer coupling times for the hindered amino acid.[][5]
Overall SPPS Yield (crude) 50-70%Dependent on peptide length and sequence. Aggregation can be a factor with longer peptides.
Peptide Purity (after HPLC) >95%Standard reversed-phase HPLC purification is typically effective.
Click Chemistry Yield >90%Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is generally a high-yield reaction.[6][7]
Maleimide Conjugation Yield 80-95%Dependent on the accessibility of the cysteine residue and proper control of pH and redox conditions.
Final Bioconjugate Purity >90%After purification to remove excess reagents and unreacted peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 1-amino-1-cycloheptanecarboxylic acid

This protocol describes the manual synthesis of a linear peptide on a rink amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and shake for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure®/HOBt (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

  • Amino Acid Coupling (this compound):

    • Due to potential steric hindrance, use a more potent coupling reagent like HATU or HCTU.

    • In a separate vial, dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Increase the coupling time to 4 hours or perform a double coupling to ensure high efficiency.

    • Wash the resin with DMF (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reversed-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol assumes the peptide synthesized in Protocol 1 contains an azide-functionalized amino acid (e.g., L-azidohomoalanine) and will be conjugated to an alkyne-containing molecule (e.g., a fluorescent dye).

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., alkyne-dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

  • Water (HPLC grade)

Procedure:

  • Prepare Stock Solutions:

    • Peptide stock: Dissolve the azide-containing peptide in water or a suitable buffer (e.g., PBS).

    • Alkyne stock: Dissolve the alkyne-functionalized molecule in DMSO.

    • CuSO₄ stock: Prepare a 100 mM solution in water.

    • Sodium ascorbate stock: Prepare a 300 mM solution in water (freshly made).

    • THPTA stock: Prepare a 200 mM solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing peptide (1 eq.) and the alkyne-functionalized molecule (1.5-2 eq.).

    • Add THPTA ligand to the CuSO₄ stock solution in a 1:2 ratio and let it sit for a few minutes.

    • Add the THPTA/CuSO₄ complex to the peptide/alkyne mixture.

  • Initiate Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[8]

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the bioconjugate using reversed-phase HPLC to remove unreacted components and catalyst.

    • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

Protocol 3: Bioconjugation via Maleimide-Cysteine Chemistry

This protocol assumes the peptide synthesized in Protocol 1 contains a cysteine residue and will be conjugated to a maleimide-functionalized molecule.

Materials:

  • Cysteine-containing peptide

  • Maleimide-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.0-7.5 (degassed)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • DMSO or DMF

Procedure:

  • Prepare Solutions:

    • Dissolve the cysteine-containing peptide in degassed PBS buffer (pH 7.0-7.5).

    • If the peptide has formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 20 minutes at room temperature to reduce the disulfide bonds.[9]

    • Dissolve the maleimide-functionalized molecule in a minimal amount of DMSO or DMF.

  • Conjugation Reaction:

    • Add the maleimide solution to the peptide solution. A 10-20 fold molar excess of the maleimide is recommended to drive the reaction to completion.[10]

    • Gently mix and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with the excess maleimide.

  • Purification:

    • Purify the bioconjugate by size-exclusion chromatography or reversed-phase HPLC to remove unreacted molecules and quenching reagents.

    • Characterize the final conjugate by mass spectrometry.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Solid Support (Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide Deprotection_cycle Fmoc Deprotection Wash_cycle1 Wash Coupling_cycle Coupling Wash_cycle2 Wash

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Bioconjugation_Logic Peptide Peptide with Cycloheptyl Amino Acid and Functional Handle Cys Functional Handle: Cysteine (-SH) Peptide->Cys Azide Functional Handle: Azide (-N3) Peptide->Azide Thioether Bioconjugate (Stable Thioether Bond) Cys->Thioether Triazole Bioconjugate (Stable Triazole Linkage) Azide->Triazole Maleimide Payload with Maleimide Maleimide->Thioether Alkyne Payload with Alkyne Alkyne->Triazole

Caption: Logic of Bioconjugation Strategies.

Signaling_Pathway_Modulation cluster_ppi Normal State CyclicPeptide Cyclic Peptide (e.g., containing cycloheptyl AA) Receptor Cell Surface Receptor CyclicPeptide->Receptor Binds to receptor or intracellular target Interaction Protein-Protein Interaction CyclicPeptide->Interaction Inhibits Interaction ProteinA Protein A ProteinA->Interaction ProteinB Protein B Interaction->ProteinB SignalingCascade Downstream Signaling Cascade Interaction->SignalingCascade Blocked CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) SignalingCascade->CellularResponse

Caption: Modulation of a Signaling Pathway by a Cyclic Peptide.[11][12][13]

References

Troubleshooting & Optimization

Preventing side reactions during "Fmoc-1-amino-1-cycloheptanecarboxylic acid" incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating the sterically hindered amino acid, Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-AChp-OH), into peptide sequences using solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of Fmoc-AChp-OH.

Question: I am observing incomplete coupling of Fmoc-AChp-OH, indicated by a positive Kaiser test. What are the potential causes and solutions?

Answer:

Incomplete coupling is the most common challenge when incorporating Fmoc-AChp-OH due to the significant steric hindrance posed by its α,α-disubstituted cycloheptyl ring. Here is a step-by-step guide to troubleshoot this issue:

  • Optimize Your Coupling Reagent: Standard coupling reagents may be insufficient. More potent activators are often necessary.

    • Recommendation: Switch to a uronium/aminium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP. These reagents are known to be more effective for sterically hindered amino acids.[1][2]

  • Extend Coupling Time: The bulky nature of Fmoc-AChp-OH slows down the reaction kinetics.

    • Recommendation: Increase the coupling time significantly. While standard couplings are often 1-2 hours, extending the reaction to 4 hours, or even overnight, can improve efficiency.[3][4]

  • Perform a Double Coupling: A single coupling may not be sufficient to drive the reaction to completion.

    • Recommendation: After the initial coupling and subsequent washing steps, repeat the coupling procedure with a fresh solution of activated Fmoc-AChp-OH.[3][5]

  • Increase Reagent Equivalents: Using a higher excess of reagents can favor the reaction equilibrium towards product formation.

    • Recommendation: Increase the equivalents of Fmoc-AChp-OH, the coupling reagent, and the base (if applicable) to 3-5 equivalents relative to the resin loading capacity.

  • Optimize Solvent and Base Combination: The choice of solvent and base can impact the reaction environment.

    • Recommendation: Ensure the use of high-quality, anhydrous DMF or NMP. In cases of peptide aggregation, a mixture of DMF and DCM may be beneficial. For base, while DIPEA is common, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can sometimes reduce potential side reactions, although for highly hindered couplings, the stronger basicity of DIPEA may be necessary.[1][4]

Question: I am concerned about potential racemization of Fmoc-AChp-OH during coupling. How can I minimize this?

Answer:

While α,α-disubstituted amino acids like Fmoc-AChp-OH are generally less prone to racemization than their α-monosubstituted counterparts, it is still a consideration, especially under harsh conditions.

  • Minimize Pre-activation Time: The longer an amino acid remains in its activated state before coupling, the higher the risk of side reactions, including racemization.

    • Recommendation: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and resin.[5] If pre-activation is necessary, keep it to a minimum (e.g., 1-2 minutes) before adding the activated mixture to the resin.[6]

  • Choice of Additives: Certain additives are known to suppress racemization.

    • Recommendation: When using a carbodiimide-based coupling reagent like DIC, the inclusion of an additive is crucial. OxymaPure® is generally considered superior to HOBt in minimizing racemization.[1][7][8]

  • Avoid Excessive Base: The presence of excess base can promote racemization.

    • Recommendation: Use the minimum amount of base necessary to facilitate the reaction. For some reagents like COMU, only one equivalent of base may be required.[5] Consider using a weaker base like 2,4,6-collidine.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for incorporating Fmoc-AChp-OH?

A1: There is no single "best" reagent, as the optimal choice can depend on the specific peptide sequence and synthesis conditions. However, for a sterically demanding residue like Fmoc-AChp-OH, more powerful coupling reagents are highly recommended. HATU and COMU are excellent choices due to their high reactivity and efficiency in coupling hindered amino acids.[1][2][3] DIC in combination with OxymaPure® can also be effective and is a more cost-efficient option, though it may require longer coupling times.[1][9]

Q2: Is it necessary to perform a double coupling for every Fmoc-AChp-OH incorporation?

A2: While not always strictly necessary, performing a routine double coupling for Fmoc-AChp-OH is a good practice to ensure the highest possible yield and to avoid the accumulation of deletion sequences, which can be difficult to purify away from the final product. It is highly recommended, especially when synthesizing longer peptides.

Q3: Can I use microwave-assisted peptide synthesis for coupling Fmoc-AChp-OH?

A3: Yes, microwave-assisted SPPS can be beneficial for coupling sterically hindered amino acids as the elevated temperature can help overcome the activation energy barrier. However, it is crucial to carefully optimize the temperature and irradiation time to avoid potential side reactions.[7]

Q4: Are there any specific side reactions to watch out for with the cycloheptyl ring?

A4: The primary challenge with the cycloheptyl ring is steric hindrance leading to incomplete coupling. There are no commonly reported unique side reactions specifically attributed to the chemical nature of the cycloheptyl group itself during standard Fmoc-SPPS conditions. The main side products to monitor are deletion peptides resulting from failed coupling.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityTypical Coupling Time for Hindered ResiduesAdvantagesDisadvantages
HATU Aminium/Uronium SaltVery High30 min - 2 hoursExcellent for hindered couplings, low racemization risk.[6][10][11]Higher cost, can modify N-terminus if used in large excess.[12]
HCTU Aminium/Uronium SaltVery High30 min - 2 hoursSimilar to HATU, very efficient.Higher cost.
COMU Aminium/Uronium SaltVery High30 min - 2 hoursExcellent for hindered couplings, safer (non-explosive byproducts), good solubility.[1][2][3]Higher cost.
PyBOP Phosphonium SaltHigh1 - 4 hoursGood for hindered couplings, avoids guanidinylation side reactions.Can be less reactive than HATU/COMU.
DIC/OxymaPure® Carbodiimide/AdditiveModerate2 - 6 hours (or longer)Cost-effective, low racemization risk with OxymaPure®.[1][7][8][9]Slower reaction rates, may require longer coupling times or double coupling.
DIC/HOBt Carbodiimide/AdditiveModerate2 - 6 hours (or longer)Cost-effective.[9]Slower reaction rates, HOBt has safety concerns and is less effective at suppressing racemization than OxymaPure®.[7][8]

Experimental Protocols

Protocol 1: General Manual SPPS Cycle for Fmoc-AChp-OH Incorporation

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: Follow one of the coupling protocols below (Protocol 2, 3, or 4).

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) is required.

Protocol 2: Coupling of Fmoc-AChp-OH using HATU

  • Activation Mixture: In a separate vessel, dissolve Fmoc-AChp-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Immediately add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-4 hours.

  • Post-Coupling: Proceed with the washing steps as described in Protocol 1.

Protocol 3: Coupling of Fmoc-AChp-OH using COMU

  • Activation Mixture: In a separate vessel, dissolve Fmoc-AChp-OH (3 equivalents) and COMU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and mix for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-4 hours.

  • Post-Coupling: Proceed with the washing steps as described in Protocol 1.

Protocol 4: Coupling of Fmoc-AChp-OH using DIC/OxymaPure®

  • Coupling Mixture: In a separate vessel, dissolve Fmoc-AChp-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Coupling: Add the Fmoc-AChp-OH/OxymaPure® solution to the deprotected peptide-resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-6 hours. A longer coupling time or a double coupling is often necessary with this method.

  • Post-Coupling: Proceed with the washing steps as described in Protocol 1.

Visualizations

SPPS_Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) reagent Optimize Coupling Reagent (e.g., HATU, COMU) start->reagent Step 1 time Extend Coupling Time (4h to overnight) reagent->time Step 2 double_couple Perform Double Coupling time->double_couple Step 3 equivalents Increase Reagent Equivalents (3-5x) double_couple->equivalents Step 4 solvent Optimize Solvent/Base equivalents->solvent Step 5 retest Re-run Kaiser Test solvent->retest retest->reagent Positive (Re-evaluate strategy) success Negative Kaiser Test (Proceed with Synthesis) retest->success Negative

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-AChp-OH.

Coupling_Reagent_Selection cluster_options Coupling Reagent Options cluster_considerations Key Considerations start Need to couple Fmoc-AChp-OH efficiency Highest Efficiency & Speed Critical start->efficiency cost Cost-Effectiveness is a Priority start->cost hatu HATU / HCTU / COMU pybop PyBOP dic_oxyma DIC / OxymaPure® efficiency->hatu Recommended efficiency->pybop Alternative cost->dic_oxyma Recommended

Caption: Logic diagram for selecting a suitable coupling reagent.

References

Technical Support Center: Optimizing Coupling Reactions for Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling of Fmoc-1-amino-1-cycloheptanecarboxylic acid. Due to the steric hindrance of the cycloheptyl group, this amino acid derivative often presents challenges during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and lower yields. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often slow or incomplete?

A1: The primary reason for difficult coupling is the steric hindrance imposed by the bulky cycloheptyl side chain. This large, non-polar group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling with standard protocols.[1]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, potent coupling reagents are highly recommended. Aminium/uronium and phosphonium salt-based reagents are generally more effective than carbodiimides (e.g., DIC) alone. Reagents such as HATU, HCTU, and COMU are known for their high reactivity and ability to facilitate difficult couplings, often resulting in shorter reaction times and higher yields.[2][3] PyBOP is another excellent choice among phosphonium salt reagents.[4]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid and reagents after an initial coupling reaction.[5] This technique is particularly useful for sterically hindered residues like this compound to drive the reaction to completion. It is recommended if a monitoring test, such as the Kaiser test, indicates the presence of unreacted free amines after the first coupling.

Q4: How can I monitor the completion of the coupling reaction?

A4: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[5] A positive result (blue or purple beads) indicates an incomplete coupling, signifying that a second coupling or extended reaction time is necessary. A negative result (yellow or colorless beads) suggests that the coupling reaction is complete.

Q5: Can extending the reaction time improve coupling efficiency?

A5: Yes, for sterically hindered amino acids, extending the coupling time beyond the standard 1-2 hours can significantly improve the yield. Reaction times of up to 12 hours or even overnight may be necessary for particularly difficult couplings.[6] However, it is crucial to monitor for potential side reactions, such as racemization, with prolonged reaction times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Positive Kaiser test after initial coupling Incomplete reaction due to steric hindrance. 1. Perform a double coupling: Wash the resin and repeat the coupling step with fresh reagents.[5]2. Extend the reaction time: Allow the initial coupling to proceed for a longer duration (e.g., 4-12 hours).[6]3. Switch to a more potent coupling reagent: If using a carbodiimide-based method, switch to HATU, HCTU, or COMU.[2][3]
Low reagent concentration or poor quality. 1. Increase reagent excess: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).2. Use fresh, high-quality reagents: Ensure that the amino acid, coupling reagents, and solvents are not degraded. Anhydrous solvents are crucial.
Low peptide yield after cleavage Accumulation of deletion sequences from incomplete couplings. Proactively use optimized protocols for hindered amino acids, such as employing potent coupling reagents and double coupling from the start.
Peptide aggregation on the resin. 1. Change the solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than DMF at disrupting aggregation.2. Incorporate backbone-modifying elements: Pseudoprolines or Dmb-protected dipeptides can disrupt secondary structures that lead to aggregation.
Presence of unexpected side products Racemization. 1. Use a weaker base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7]2. Minimize pre-activation time: Long pre-activation times can increase the risk of racemization.3. Choose racemization-suppressing additives: If using a carbodiimide, ensure the presence of an additive like HOBt or Oxyma Pure.[5]
Guanidinylation of the N-terminus. This can occur when using an excess of aminium/uronium reagents like HBTU or HATU. Avoid large excesses of these reagents. Phosphonium reagents like PyBOP do not have this side reaction.

Data Presentation: Performance of Coupling Reagents for Sterically Hindered Amino Acids

Note: The following data is representative of sterically hindered amino acids and may vary for the specific coupling of this compound depending on the peptide sequence and reaction conditions.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99Very Low
COMU Aminium/Uronium Salt15-60 minutes>99Very Low
PyBOP Phosphonium Salt30-120 minutes>98Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98Low to Moderate

Data adapted from comparative studies on sterically hindered amino acids.[1][2]

Experimental Protocols

Protocol 1: Double Coupling using HATU
  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform this step twice: first for 3-5 minutes, and the second time for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue/purple beads), proceed with the second coupling.

  • Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling: Repeat step 4 with a fresh solution of activated amino acid.

  • Final Washing: After the second coupling (or if the initial Kaiser test was negative), wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.

Protocol 2: Coupling using DIC/HOBt
  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Perform a Kaiser test to check for completion. If incomplete, consider a longer reaction time or a second coupling. Once complete, wash the resin as described in step 8 of Protocol 1.

Visualizations

Experimental_Workflow Resin Resin Swelling (DMF, 30 min) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash (5-7x) Deprotection->Wash1 Coupling Coupling Reaction (Activated Amino Acid) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Kaiser->Coupling Positive (Double Couple) Wash2 DMF Wash (3-5x) Kaiser->Wash2 Negative Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

Troubleshooting_Logic Start Positive Kaiser Test (Incomplete Coupling) Action1 Strategy 1: Extend Reaction Time (e.g., to 4-12h) Start->Action1 Action2 Strategy 2: Perform Double Coupling Start->Action2 Action3 Strategy 3: Switch to Potent Reagent (HATU, HCTU, COMU) Start->Action3 Check1 Re-test with Kaiser Action1->Check1 Check2 Re-test with Kaiser Action2->Check2 Check3 Re-test with Kaiser Action3->Check3 Success Coupling Complete (Proceed) Check1->Success Negative Failure Consult Further (Consider capping) Check1->Failure Positive Check2->Success Negative Check2->Failure Positive Check3->Success Negative Check3->Failure Positive

Caption: Troubleshooting logic for incomplete coupling of a hindered amino acid.

References

Troubleshooting aggregation in peptides containing "Fmoc-1-amino-1-cycloheptanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis and handling of peptides incorporating Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Achc-OH).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Fmoc-Achc-OH) and why is it used in peptide synthesis?

This compound is a non-proteinogenic, Cα,α-disubstituted amino acid. Its rigid cycloheptane ring structure is used to introduce conformational constraints into a peptide backbone. This can lead to peptides with increased proteolytic stability, enhanced binding affinity, and specific secondary structures.[1][2]

Q2: Why are peptides containing Fmoc-Achc-OH prone to aggregation?

The cycloheptyl side chain of Fmoc-Achc-OH is bulky and hydrophobic. Peptides with a high content of hydrophobic amino acids are known to be susceptible to aggregation, which is driven by the formation of intermolecular hydrogen bonds and hydrophobic interactions, often leading to the formation of stable β-sheet structures.[3] The rigid structure of Achc can also influence the overall peptide conformation, potentially favoring aggregation-prone structures.

Q3: What are the primary challenges encountered during the synthesis of peptides with Fmoc-Achc-OH?

The main challenge is steric hindrance. The bulky cycloheptane ring makes it a "difficult" amino acid to couple during solid-phase peptide synthesis (SPPS). This can lead to incomplete or slow coupling reactions, resulting in deletion sequences and lower purity of the final peptide.[4][5]

Q4: How can I detect aggregation during peptide synthesis?

On-resin aggregation can be identified by several signs:

  • Poor resin swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.

  • Incomplete reactions: Standard amine tests, like the Kaiser test, may give false negatives or show incomplete coupling.

  • Slow Fmoc deprotection: A flattened and broadened UV absorbance peak during Fmoc removal can indicate slower reaction kinetics due to aggregation.[3]

After cleavage, aggregation may manifest as poor solubility of the crude peptide in standard solvents for purification.

Troubleshooting Guide

Aggregation and poor coupling are the most common issues when working with peptides containing Fmoc-Achc-OH. The following table provides solutions to common problems.

Problem Potential Cause Recommended Solution
Incomplete or Failed Coupling of Fmoc-Achc-OH Steric hindrance from the bulky cycloheptyl group. On-resin aggregation blocking reactive sites.Use a more potent coupling reagent: Switch to HATU, HCTU, or PyBOP. Double couple: Perform the coupling step twice to ensure complete reaction. Increase coupling time and/or temperature: Extend the reaction time to several hours or perform the coupling at a slightly elevated temperature (e.g., 40-50°C). Use microwave-assisted synthesis: Microwave energy can help to overcome steric hindrance and disrupt aggregation.
On-Resin Aggregation Inter-chain hydrogen bonding and hydrophobic interactions.Change the solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides. A mixture of DCM/DMF/NMP (1:1:1) can also be effective. Use chaotropic salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in NMP) before the coupling step to disrupt secondary structures. Incorporate structure-breaking elements: If the sequence allows, strategically place pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt β-sheet formation.
Poor Solubility of Cleaved Peptide The hydrophobic nature of the peptide leads to aggregation in aqueous solutions.Test different solvents: Start by attempting to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer for purification.[5] Adjust the pH: If the peptide has a net charge, adjusting the pH of the solvent can improve solubility. Basic peptides are more soluble in acidic solutions, and acidic peptides in basic solutions.[6] Use sonication: Sonication can help to break up small aggregates and improve dissolution.[7]
Aggregation During Purification The peptide aggregates in the HPLC mobile phase.Optimize HPLC conditions: Use a shallower gradient and a lower flow rate. Add organic modifiers: Incorporate additives like isopropanol or acetic acid into the mobile phase to disrupt aggregation. Work at low concentrations: Inject a more dilute solution of the peptide onto the HPLC column.

Quantitative Data on Aggregation Propensity

While specific quantitative data for peptides containing Fmoc-Achc-OH is limited in the literature, the following table provides a general guide to the hydrophobicity of natural amino acids, which is a key predictor of aggregation. Peptides with a high percentage of hydrophobic residues are more prone to aggregation.

Classification Amino Acids
Hydrophobic A, F, I, L, M, P, V, W, Y
Hydrophilic D, E, H, K, N, Q, R, S, T
Intermediate C, G

Table based on information from Thermo Fisher Scientific.[5]

Experimental Protocols

Protocol 1: Coupling of this compound

This protocol is designed for the manual coupling of a sterically hindered amino acid like Fmoc-Achc-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Achc-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • NMP (N-methylpyrrolidone)

Procedure:

  • Swell the peptide-resin in NMP for 30 minutes.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with NMP.

  • In a separate vessel, dissolve Fmoc-Achc-OH and HATU in NMP.

  • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.

  • Wash the resin with NMP and perform a Kaiser test to confirm the completion of the coupling.

  • If the Kaiser test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

Protocol 2: Thioflavin T (ThT) Assay for Peptide Aggregation

This assay is used to detect and quantify the formation of amyloid-like fibrils, a common form of peptide aggregation.

Materials:

  • Purified peptide stock solution (in an appropriate solvent like DMSO)

  • Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom assay plate

  • Fluorescence microplate reader

Procedure:

  • Prepare the peptide solution at the desired concentration in the assay buffer. A typical final peptide concentration is 10-50 µM.

  • Prepare the ThT working solution by diluting the stock solution in the assay buffer to a final concentration of 25 µM.

  • In the 96-well plate, add the peptide solution to the wells. Include control wells with buffer only.

  • Add the ThT working solution to all wells.

  • Seal the plate and incubate at 37°C with shaking to promote aggregation.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[8]

  • An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Fmoc-Achc-OH Peptide Aggregation start Start: Synthesis of Fmoc-Achc-OH Peptide problem Problem Detected? (e.g., poor coupling, low yield, insolubility) start->problem on_resin On-Resin Aggregation? problem->on_resin Yes analyze Analyze Purity and Aggregation (HPLC, ThT Assay) problem->analyze No solution_coupling Solutions for Coupling: - Use stronger coupling reagents (HATU) - Double couple - Increase temperature/time - Use microwave synthesis on_resin->solution_coupling Coupling Issue solution_on_resin Solutions for On-Resin Aggregation: - Switch to NMP solvent - Use chaotropic salt wash (LiCl) - Incorporate structure-breakers on_resin->solution_on_resin General Aggregation post_cleavage Post-Cleavage Aggregation? solution_post_cleavage Solutions for Post-Cleavage Aggregation: - Test organic solvents (DMSO, DMF) - Adjust pH of purification buffer - Use sonication post_cleavage->solution_post_cleavage Yes end_fail Re-evaluate Synthesis Strategy post_cleavage->end_fail No / Unresolved solution_coupling->analyze solution_on_resin->analyze solution_post_cleavage->analyze Re-purify analyze->post_cleavage Aggregation Still Present end_ok Synthesis Successful analyze->end_ok Pure, Non-aggregated

Caption: Troubleshooting workflow for aggregation issues.

SynthesisWorkflow Experimental Workflow for Fmoc-Achc-OH Peptide Synthesis & Analysis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Cleavage & Analysis cluster_aggregation Aggregation Analysis resin_prep 1. Resin Swelling (e.g., Rink Amide in NMP) fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine in NMP) resin_prep->fmoc_deprotect coupling 3. Coupling (Fmoc-AA-OH, HATU, DIPEA in NMP) fmoc_deprotect->coupling capping 4. Capping (Optional) (Acetic Anhydride) coupling->capping capping->fmoc_deprotect Repeat for each amino acid cleavage 5. Cleavage from Resin (TFA Cocktail) capping->cleavage precipitation 6. Peptide Precipitation (Cold Diethyl Ether) purification 7. Purification (RP-HPLC) characterization 8. Characterization (Mass Spec, Analytical HPLC) solubility_test 9. Solubility Testing characterization->solubility_test tht_assay 10. Thioflavin T (ThT) Assay solubility_test->tht_assay

Caption: Synthesis and analysis workflow.

AggregationMechanism Influence of Achc Residue on Peptide Aggregation peptide_chain Peptide Chains with Fmoc-Achc-OH Residues hydrophobic Hydrophobic Interactions (Cycloheptyl Rings) peptide_chain->hydrophobic h_bond Inter-chain Hydrogen Bonding peptide_chain->h_bond conformational Conformational Rigidity (Induced by Achc) peptide_chain->conformational beta_sheet Formation of β-Sheet Structures hydrophobic->beta_sheet h_bond->beta_sheet conformational->beta_sheet May promote or disrupt depending on sequence aggregation Peptide Aggregation (Fibrils/Oligomers) beta_sheet->aggregation

Caption: Potential mechanism of Achc-induced aggregation.

References

Technical Support Center: HPLC Purification of Peptides with Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges during the HPLC purification of synthetic peptides incorporating the bulky, non-polar unnatural amino acid, Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-AChp-OH).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why is my peptide peak extremely broad, showing significant tailing, or splitting?

A: Poor peak shape for peptides containing Fmoc-AChp-OH is a common issue stemming from several factors related to the amino acid's unique structure.

  • Possible Cause 1: Strong Hydrophobic Interactions. The cycloheptane ring, combined with the Fmoc protecting group, makes the peptide highly hydrophobic. This can lead to slow desorption kinetics from the C18 stationary phase, resulting in tailing.[1][2]

  • Solution:

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by increasing the rate of mass transfer and reducing mobile phase viscosity.[3][4][5]

    • Use a Shallower Gradient: A less steep gradient (e.g., 0.5% B/min) gives the peptide more time to interact with and elute from the stationary phase in a tighter band.[6]

    • Add Organic Modifiers: In some cases, adding a small percentage of a stronger, more viscous solvent like isopropanol to the acetonitrile mobile phase can improve the solubility of hydrophobic peptides and disrupt aggregation.[3]

  • Possible Cause 2: Secondary Interactions. Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with polar groups on your peptide, causing peak tailing.[7]

  • Solution:

    • Ensure Sufficient Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that masks silanol groups and improves peak shape.[6][8][9] Ensure it is present at a concentration of ~0.1% in both mobile phases.

    • Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping minimize the number of free silanols, leading to better peak symmetry.[7]

  • Possible Cause 3: Peptide Aggregation. The bulky, hydrophobic nature of the AChp residue can promote peptide self-association, or aggregation, both in solution and on the column, leading to broad or even multiple peaks.[10]

  • Solution:

    • Dissolve in a Stronger Solvent: Initially dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.[1][2]

    • Lower Sample Concentration: Overloading the column can exacerbate aggregation. Try injecting a smaller mass of your crude peptide.[10]

Q2: My peptide is eluting much later than expected or is not eluting from the column at all. What should I do?

A: This indicates very strong retention, a common problem with highly hydrophobic peptides.

  • Possible Cause: Excessive Hydrophobicity. The combination of multiple hydrophobic residues, especially the bulky AChp, can lead to extremely strong binding to the C18 stationary phase.

  • Solution:

    • Change Stationary Phase: Switch to a column with a less retentive stationary phase, such as C8 or C4. For very hydrophobic peptides, a Phenyl-Hexyl phase can offer alternative selectivity.[2]

    • Increase Final Acetonitrile Concentration: Ensure your gradient goes to a high enough percentage of organic solvent (e.g., 95-100% Acetonitrile) and includes a high-organic wash step at the end of each run to strip the column of all retained material.

    • Use a Stronger Organic Solvent: For extremely retained peptides, consider replacing acetonitrile with a stronger solvent like isopropanol or a mixture of acetonitrile and isopropanol.[3]

    • Consider High pH Chromatography: Changing the mobile phase pH to basic conditions (pH 8-10) can alter the charge state of the peptide, potentially reducing its hydrophobicity and changing its retention time.[3][11][12][13] This provides an orthogonal separation mechanism.[11][14] Note: This requires a pH-stable column.

Q3: I see multiple peaks in my chromatogram, but I expect a single product. What are the likely causes?

A: Multiple peaks can arise from synthesis-related impurities, on-column degradation, or conformational isomers.

  • Possible Cause 1: Synthesis Impurities. Standard solid-phase peptide synthesis can produce deletion sequences, truncated peptides, or peptides with incompletely removed protecting groups, all of which will have different retention times.[15]

  • Solution: This is the most likely scenario. Each peak should be collected and analyzed by mass spectrometry to identify the target peptide and the nature of the impurities. The purification strategy should then be optimized to resolve the target peptide from these contaminants.

  • Possible Cause 2: Conformational Isomers. The sterically hindered nature of the AChp residue may lead to the peptide existing in multiple stable conformations that can separate under HPLC conditions, appearing as closely eluting peaks or shoulders.

  • Solution:

    • Increase Temperature: Running the purification at a higher temperature can sometimes cause these conformers to interconvert more rapidly, resulting in the coalescence of multiple peaks into a single, sharper peak.[4][5]

  • Possible Cause 3: Peptide Aggregation. As mentioned in Q1, aggregates can sometimes appear as distinct, often broad, peaks in the chromatogram.[16]

  • Solution: Use the strategies outlined in Q1 to mitigate aggregation. Analyze the different peaks by mass spectrometry; aggregates should have a mass corresponding to a multimer of the target peptide.

Frequently Asked Questions (FAQs)

This section provides general guidance and best practices for developing your purification method.

Q1: What is the best HPLC column for purifying a peptide with Fmoc-AChp-OH?

A: The choice of column is critical. Due to the bulky nature of the peptide, a wide-pore stationary phase is essential.

  • Pore Size: Use a column with a pore size of 300 Å. This larger pore size prevents the exclusion of the bulky peptide from the pores, where the majority of the stationary phase surface area resides, ensuring proper interaction and retention.[17]

  • Stationary Phase: A C18 phase is the standard starting point for most peptides.[15] However, given the high hydrophobicity of peptides containing AChp, less retentive phases should be considered if the peptide is too strongly retained.

  • Particle Size: For preparative purification, columns with larger particle sizes (e.g., 5 or 10 µm) are used to allow for higher loading capacities. Method development should ideally be performed on an analytical column (e.g., 2.7 or 3.5 µm) with the same chemistry.[6]

Table 1: Recommended HPLC Column Chemistries for AChp-Containing Peptides

Stationary PhaseParticle TypePore Size (Å)Primary Use Case
C18 (Octadecylsilane) Silica, Hybrid300General purpose, first choice for method development.[15]
C8 (Octylsilane) Silica, Hybrid300For highly hydrophobic peptides that are too strongly retained on C18.[2]
C4 (Butylsilane) Silica, Hybrid300For very large or extremely hydrophobic peptides.
Phenyl-Hexyl Silica, Hybrid160 - 300Offers alternative selectivity through π-π interactions; useful if C18/C8 fails to resolve impurities.[17]

Q2: How should I select the mobile phase and gradient for my purification?

A: A systematic approach is best.

  • Mobile Phase A: High-purity water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).[6]

  • Scouting Gradient: First, run a rapid, wide scouting gradient (e.g., 5% to 95% B over 15-20 minutes) on an analytical column to determine the approximate %B at which your peptide elutes.[6]

  • Optimized Gradient: Design a shallower gradient around the elution point found in the scouting run. For example, if the peptide eluted at 45% B, a preparative gradient of 35% to 55% B over 30-40 minutes will provide much better resolution.

Q3: What is the role of TFA? Are there alternatives?

A: TFA is a crucial mobile phase additive that acts as an ion-pairing agent.[18] At low pH, it protonates acidic residues, neutralizes basic residues through ion pairing, and masks surface silanol groups, which collectively leads to sharper peaks and more reproducible retention times.[8][9]

However, TFA can suppress the signal in mass spectrometry (LC-MS).[8][19] If MS compatibility is critical, alternatives can be used.

Table 2: Comparison of Common Mobile Phase Modifiers

ModifierTypical Conc.AdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing, sharp peaks, good for UV detection.[8]Strong ion suppression in MS.[8][9][19]
Formic Acid (FA) 0.1%Volatile, excellent for MS compatibility.[8][9]Weaker ion-pairing, may result in broader peaks than TFA.[19]
Difluoroacetic Acid (DFA) 0.05-0.1%A good compromise; offers better peak shape than FA and less MS suppression than TFA.[8][19]Less common, may need to be specially sourced.
Ammonium Bicarbonate / Triethylamine 10-20 mMUsed for high-pH (pH 8-10) reverse-phase chromatography.[11]Requires pH-stable columns; buffers are not as volatile.

Experimental Protocols

Protocol 1: Analytical Scouting Run for an Fmoc-AChp-Peptide

  • Sample Preparation: Dissolve ~1 mg of crude peptide in 1 mL of 50:50 Water:Acetonitrile. If solubility is poor, add a minimal amount of DMSO (e.g., 50 µL) to aid dissolution, then bring to volume.[1]

  • Column: C18, 300 Å, 2.7 µm, 2.1 x 100 mm (or similar).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B (linear gradient)

    • 22-25 min: 95% B (column wash)

    • 25-28 min: 95% to 5% B (return to initial)

    • 28-35 min: 5% B (equilibration)

  • Injection Volume: 5-10 µL.

  • Detection: UV at 220 nm and 280 nm.

  • Analysis: Identify the retention time (t_R) of the main peak corresponding to the target product (confirm with MS). Use this t_R to calculate the elution %B and design the preparative gradient.

Visualizations

// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Crude [label="Crude Peptide Synthesis", node_type=start_end]; Analytical [label="Analytical HPLC\n(Scouting Run)", node_type=process]; Develop [label="Optimize Gradient &\nLoading Conditions", node_type=process]; Prep [label="Preparative HPLC Run", node_type=process]; Collect [label="Fraction Collection", node_type=process]; Analyze [label="Analyze Fractions\n(Analytical HPLC/MS)", node_type=process]; Pool [label="Pool Pure Fractions", node_type=process]; Lyophilize [label="Lyophilization", node_type=process]; Pure [label="Pure Peptide Powder", node_type=output];

// Edges Crude -> Analytical; Analytical -> Develop; Develop -> Prep; Prep -> Collect; Collect -> Analyze; Analyze -> Pool; Pool -> Lyophilize; Lyophilize -> Pure; } dot Caption: General workflow for HPLC purification of synthetic peptides.

// Node styles problem [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; solution [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Poor Peak Shape\n(Broad / Tailing)", node_type=problem];

cause1 [label="Strong Hydrophobic\nInteraction", node_type=cause]; sol1a [label="Increase Temperature", node_type=solution]; sol1b [label="Use Shallower Gradient", node_type=solution]; sol1c [label="Use C8/C4 Column", node_type=solution];

cause2 [label="Peptide Aggregation", node_type=cause]; sol2a [label="Dissolve in DMSO/HFIP", node_type=solution]; sol2b [label="Lower Sample Load", node_type=solution];

cause3 [label="Secondary Silanol\nInteractions", node_type=cause]; sol3a [label="Ensure 0.1% TFA", node_type=solution]; sol3b [label="Use High-Purity\nEnd-capped Column", node_type=solution];

// Edges start -> cause1; cause1 -> sol1a; cause1 -> sol1b; cause1 -> sol1c;

start -> cause2; cause2 -> sol2a; cause2 -> sol2b;

start -> cause3; cause3 -> sol3a; cause3 -> sol3b; } dot Caption: Decision tree for troubleshooting poor peak shape.

Peptide_Interaction

References

Technical Support Center: Enhancing Cyclic Peptide Yields with Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of cyclic peptides incorporating the sterically hindered amino acid, Fmoc-1-amino-1-cycloheptanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to incorporate into peptides?

A1: The primary challenge arises from steric hindrance. The bulky cycloheptyl group attached to the α-carbon shields the carboxylic acid, impeding its activation and subsequent reaction with the N-terminal amine of the growing peptide chain.[1] This can lead to slower reaction rates, incomplete coupling, and the formation of deletion sequences, which complicates purification and reduces the overall yield.[1]

Q2: How does the unique structure of this compound benefit my cyclic peptide?

A2: The cycloheptane ring imparts conformational rigidity to the peptide backbone. This can enhance the metabolic stability of the peptide by making it less susceptible to enzymatic degradation.[2][3] Furthermore, this constrained conformation can lock the peptide into a bioactive shape, potentially leading to higher binding affinity and selectivity for its target.[2][3][4]

Q3: When should I choose on-resin versus solution-phase cyclization for peptides containing this amino acid?

A3: On-resin cyclization is often preferred to minimize intermolecular reactions and favor the desired intramolecular cyclization, as the peptide chains are pseudo-isolated on the solid support. However, the conformation of the resin-bound peptide may not always be optimal for cyclization.[5] Solution-phase cyclization, performed at high dilution to prevent oligomerization, can be advantageous if the on-resin cyclization yields are low.[5]

Q4: Can peptide aggregation be an issue when using this amino acid?

A4: Yes, peptide aggregation, especially in sequences containing hydrophobic residues, can be a significant problem.[6] Aggregation can hinder both the deprotection of the Fmoc group and the coupling of the next amino acid by making the reactive sites inaccessible.[6]

Troubleshooting Guide

Low Coupling Efficiency / Incomplete Reactions

Symptom: Presence of deletion sequences in the final product, confirmed by HPLC-MS analysis.[6] A negative or weak positive Kaiser test after the coupling step can also indicate unreacted free amines.[6]

Possible Causes & Solutions:

CauseRecommended ActionSupporting Evidence/Rationale
Insufficient Activation Use a more potent coupling reagent. For sterically hindered amino acids, aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally more effective than carbodiimides like DIC.[1][7]Aminium/uronium and phosphonium salts react faster and are more efficient for difficult couplings.[7][8]
Steric Hindrance Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight).[1][9] Double the coupling step by repeating the procedure with fresh reagents after the initial coupling.Prolonged reaction times can help overcome the kinetic barrier imposed by the bulky side chain.[1]
Peptide Aggregation Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture. Adding chaotropic salts like LiCl can also disrupt secondary structures.[6]NMP can be better at solvating growing peptide chains and disrupting aggregation.[6]
Suboptimal Reagent Ratios Increase the equivalents of the amino acid and coupling reagents. For difficult couplings, using 3-5 equivalents is common.[9]A higher concentration of reactants can drive the reaction to completion.
Incomplete Fmoc Deprotection

Symptom: A negative Kaiser test (yellow beads) after the deprotection step, indicating the Fmoc group is still attached.[6] This leads to truncated peptide sequences.

Possible Causes & Solutions:

CauseRecommended ActionSupporting Evidence/Rationale
Peptide Aggregation As with coupling, consider switching to NMP or adding chaotropic salts to the deprotection solution.[6]Improved solvation of the peptide chain can increase the accessibility of the Fmoc group to the piperidine base.
Insufficient Deprotection Time Extend the deprotection time (e.g., from 15-20 minutes to 30 minutes) or perform a second deprotection step.[6]Aggregated or sterically hindered sequences may require longer exposure to the deprotection reagent for complete removal of the Fmoc group.
Degraded Piperidine Solution Use a freshly prepared 20% piperidine in DMF (v/v) solution for each synthesis.Piperidine can degrade over time, reducing its effectiveness as a deprotection agent.
Low Cyclization Yield

Symptom: The primary product after cleavage and analysis is the linear peptide, with only a small amount of the desired cyclic product.

Possible Causes & Solutions:

CauseRecommended ActionSupporting Evidence/Rationale
Unfavorable Peptide Conformation If performing on-resin cyclization, switch to a solution-phase approach. If already in solution, try different solvents to influence peptide conformation.The solid support can sometimes constrain the peptide in a conformation that is not conducive to cyclization.[5]
Intermolecular Reactions For solution-phase cyclization, ensure the reaction is performed under high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[5]Low peptide concentration minimizes the chance of two different peptide chains reacting with each other.
Inefficient Cyclization Reagent Use a highly efficient coupling reagent for the cyclization step, such as PyBOP or HATU, in the presence of a base like DIPEA.[4]These reagents are effective at promoting amide bond formation even in constrained systems.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporating this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30-60 minutes.[1]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF or NMP.[1]

  • Coupling: Immediately add the activation mixture to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.[1]

  • Monitoring the Coupling: After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.[6] If the test is positive, a second coupling is recommended.

  • Washing: Wash the resin thoroughly with DMF or NMP (5-7 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes, then drain. Add a fresh portion of the piperidine solution and agitate for an additional 15-20 minutes.[1]

  • Washing: Wash the resin thoroughly with DMF or NMP (5-7 times) to remove piperidine and dibenzofulvene byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol is for cyclizing the linear peptide while it is still attached to the resin.

  • Linear Peptide Synthesis: Synthesize the linear peptide sequence using the SPPS protocol, ensuring the final N-terminal Fmoc group is removed.

  • Resin Swelling: Swell the N-terminally deprotected peptidyl-resin in DMF.

  • Cyclization Reaction: Prepare a solution of PyBOP (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.[4] Add this cyclization solution to the resin.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water, 95:2.5:2.5) to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[6]

  • Peptide Precipitation: Precipitate the crude cyclic peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.[4]

  • Purification: Lyophilize the crude peptide and purify it using reverse-phase HPLC.

Visual Guides

SPPS_Workflow Resin Start: Resin with Free Amine Swell 1. Swell Resin (DMF/NMP) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect If Fmoc-protected Activate 4. Prepare Activation Mix (Fmoc-AA, HATU, DIPEA) Swell->Activate If starting cycle Wash1 3. Wash (DMF/NMP) Deprotect->Wash1 Wash1->Activate Couple 5. Couple Amino Acid Activate->Couple Wash2 6. Wash (DMF/NMP) Couple->Wash2 Kaiser 7. Kaiser Test Wash2->Kaiser Kaiser->Couple Positive Result (Incomplete) -> Recouple Next_Cycle Ready for Next Cycle Kaiser->Next_Cycle Negative Result (Complete)

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Troubleshooting_Tree cluster_symptoms Symptoms cluster_diagnosis Diagnosis cluster_solutions Solutions LowYield Low Final Yield CheckCoupling Check Coupling: Deletion Sequences? LowYield->CheckCoupling CheckDeprotection Check Deprotection: Truncated Sequences? LowYield->CheckDeprotection CheckCyclization Check Cyclization: Mainly Linear Product? LowYield->CheckCyclization Sol_Coupling Improve Coupling: - Stronger Reagents (HATU) - Longer Time / Double Couple - Use NMP CheckCoupling->Sol_Coupling Yes Sol_Deprotection Improve Deprotection: - Longer Time / Double Deprotect - Use NMP CheckDeprotection->Sol_Deprotection Yes Sol_Cyclization Improve Cyclization: - High Dilution (Solution) - Switch to Solution Phase - Use PyBOP CheckCyclization->Sol_Cyclization Yes

Caption: Decision tree for troubleshooting low cyclic peptide yield.

References

Technical Support Center: Minimizing Racemization of Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing racemization of Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-AChp-OH) during its activation for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.[1][2] this compound, a sterically hindered amino acid, is particularly susceptible to racemization during the activation of its carboxyl group. This is because the bulky cycloheptyl group can influence the stability of the activated intermediate, making it more prone to losing its stereochemical integrity.

Q2: What is the primary mechanism of racemization during the coupling of Fmoc-amino acids?

A2: The primary mechanism of racemization during the coupling of Fmoc-amino acids involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[3][4] This oxazolone can then enolize, leading to a loss of chirality at the α-carbon. The presence of a base is often a key factor in promoting this process.[2]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors influence the rate of racemization, including:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to inducing racemization than others.[3]

  • Additives: The use of racemization-suppressing additives is highly recommended.[5][6]

  • Base: The type and concentration of the base used can significantly impact racemization rates.[3]

  • Activation Time: Prolonged pre-activation of the amino acid before coupling increases the risk of racemization.[3][7]

  • Temperature: Higher temperatures can accelerate the rate of racemization.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Detection of significant diastereomeric impurities in the final peptide. High degree of racemization during the coupling of Fmoc-AChp-OH.1. Review your coupling method: Switch to a coupling reagent and additive combination known for low racemization (e.g., DIC/Oxyma or a phosphonium-based reagent like DEPBT).[2][9] 2. Change the base: If using a strong base like DIPEA, switch to a weaker, sterically hindered base such as 2,4,6-collidine.[3][8] 3. Minimize pre-activation time: Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[3]
Low coupling efficiency when using low-racemization conditions. The chosen low-racemization conditions may be less reactive, especially with a sterically hindered amino acid like Fmoc-AChp-OH.1. Increase the coupling time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours). 2. Double couple: Perform the coupling step twice with fresh reagents to ensure complete reaction.[10] 3. Slightly increase the temperature: If possible, a modest increase in temperature (e.g., to 30-35°C) can improve coupling efficiency, but monitor for any increase in racemization.
Inconsistent results between synthesis batches. Variability in reagent quality, reaction setup, or timing.1. Use fresh, high-quality reagents: Ensure coupling reagents, additives, and solvents are not degraded. 2. Standardize protocols: Precisely control pre-activation times, reagent equivalents, and reaction temperatures for every synthesis. 3. Ensure complete removal of the previous Fmoc-protecting group: Incomplete deprotection can lead to side reactions and affect coupling efficiency.

Data Presentation: Comparison of Coupling Strategies

The following table summarizes the recommended coupling reagents, additives, and bases for minimizing racemization of sterically hindered amino acids like Fmoc-AChp-OH.

Coupling Reagent Additive Base Relative Racemization Risk Key Considerations
DIC (Diisopropylcarbodiimide)Oxyma (Ethyl cyanohydroxyiminoacetate)2,4,6-Collidine LowOxyma is a highly effective and non-explosive alternative to HOBt.[3][6] Collidine is a sterically hindered base that minimizes racemization.[8]
DIC HOBt (1-Hydroxybenzotriazole)NMM (N-Methylmorpholine)Low to ModerateA classic combination, but HOBt has explosive properties. NMM is a weaker base than DIPEA.[2][3]
DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)None requiredDIPEA (Diisopropylethylamine) or 2,4,6-Collidine Very LowParticularly recommended for racemization-prone amino acids like Histidine and likely effective for sterically hindered ones.[2]
HBTU/HATU (Uronium/Aminium salts)Pre-incorporated or added HOBt/HOAtDIPEA Moderate to HighWhile efficient, the use of a strong base like DIPEA can promote racemization.[3][11] Use with caution and consider a weaker base.

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization by using a carbodiimide activator with a highly effective additive and a sterically hindered base.

Materials:

  • This compound (Fmoc-AChp-OH)

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.[3]

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate vessel, dissolve Fmoc-AChp-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 equivalents) to the amino acid/Oxyma solution.

    • Add DIC (3 equivalents) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period.[3]

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test.

  • Washing:

    • After the coupling is complete, wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

Visualizations

Racemization_Mechanism Activated_AA Activated Fmoc-Amino Acid (L-configuration) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization invis2 Activated_AA->invis2 Enolate Planar Enolate Oxazolone->Enolate Base-catalyzed proton abstraction Racemized_Oxazolone Racemized Oxazolone (L and D mixture) Enolate->Racemized_Oxazolone Reprotonation invis1 Racemized_Oxazolone->invis1 Peptide_L Desired Peptide (L-configuration) Peptide_D Diastereomeric Impurity (D-configuration) invis1->Peptide_L Coupling invis1->Peptide_D Coupling invis2->Peptide_L Direct Coupling (Desired Pathway)

Caption: Mechanism of racemization via oxazolone formation.

Coupling_Strategy_Workflow Start Start: Couple Fmoc-AChp-OH Check_Racemization_Risk High risk of racemization? Start->Check_Racemization_Risk High_Risk_Strategy Use DIC/Oxyma + Collidine or DEPBT Check_Racemization_Risk->High_Risk_Strategy Yes Low_Risk_Strategy Standard Coupling (e.g., HBTU/DIPEA) Monitor carefully Check_Racemization_Risk->Low_Risk_Strategy No Minimize_Preactivation Minimize Pre-activation Time High_Risk_Strategy->Minimize_Preactivation Low_Risk_Strategy->Minimize_Preactivation Coupling_Complete Coupling Complete? Minimize_Preactivation->Coupling_Complete Double_Couple Perform Double Coupling Coupling_Complete->Double_Couple No End Proceed to next cycle Coupling_Complete->End Yes Double_Couple->Coupling_Complete

Caption: Decision workflow for selecting a coupling strategy.

References

Solubility issues of "Fmoc-1-amino-1-cycloheptanecarboxylic acid" in SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Acha-OH) in common solvents used in Solid-Phase Peptide Synthesis (SPPS). This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, a derivative of a non-proteinogenic amino acid, is a white to off-white crystalline powder.[1][2] Like most Fmoc-protected amino acids, it is generally soluble in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3][4] Its bulky, hydrophobic Fmoc group and the cycloheptyl ring contribute to its poor solubility in water.[5]

Q2: Which solvents are recommended for dissolving this compound during SPPS?

DMF and NMP are the primary recommended solvents for dissolving this compound for the coupling step in SPPS.[4][6] NMP is often considered a superior solvent for difficult couplings due to its higher polarity and excellent resin-swelling properties.[6] Dichloromethane (DCM) is generally not recommended for dissolving Fmoc-amino acids as it has lower solvating power for these molecules.[6]

Q3: What are some common issues encountered with the solubility of this compound?

Due to the sterically hindered nature of the α,α-disubstituted cycloheptyl ring, you may encounter the following issues:

  • Slow dissolution: The compound may take longer to dissolve completely compared to smaller, non-cyclic Fmoc-amino acids.

  • Precipitation upon activation: The activated amino acid species may have lower solubility and could precipitate from the solution, especially at higher concentrations.

  • Incomplete coupling reactions: Poor solubility can lead to lower effective concentrations of the activated amino acid, resulting in incomplete coupling to the resin-bound peptide.

Q4: Are there any "greener" solvent alternatives to DMF and NMP for this amino acid?

The field of peptide synthesis is actively exploring more environmentally friendly solvents.[7] Some alternatives that have been investigated for general SPPS include 2-methyltetrahydrofuran (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidone (NBP).[8] However, the solubility and performance of this compound in these solvents would need to be empirically determined.

Troubleshooting Guide

Issue 1: this compound is not dissolving in the chosen SPPS solvent.
  • Root Cause: The concentration of the amino acid may be too high for the solvent, or the solvent quality may be poor.

  • Solution:

    • Reduce Concentration: Try dissolving the amino acid at a lower concentration.

    • Gentle Heating and Sonication: Gently warm the solution (e.g., to 30-40°C) and use a sonicator to aid dissolution. Avoid excessive heat, which can cause degradation.

    • Use a Stronger Solvent: If using DMF, consider switching to NMP, which often has better-solvating properties.[6]

    • Solvent Mixtures: A mixture of solvents, such as DMF with a small amount of Dimethyl Sulfoxide (DMSO), can sometimes improve solubility. However, compatibility with your overall synthesis strategy should be verified.

Issue 2: The activated amino acid solution becomes cloudy or forms a precipitate.
  • Root Cause: The activated species (e.g., HOBt/HBTU ester) may be less soluble than the free amino acid. This is more likely with sterically hindered amino acids.

  • Solution:

    • Immediate Use: Add the activated amino acid solution to the resin immediately after preparation.

    • Increase Solvent Volume: Use a larger volume of solvent to keep the activated species in solution.

    • In-situ Activation: Add the coupling reagents directly to the synthesis vessel containing the resin and the dissolved this compound.

    • Change Coupling Reagents: Some coupling reagents may yield more soluble activated species. Consider using a different activator such as HATU or COMU.[9]

Issue 3: Incomplete coupling of this compound.
  • Root Cause: This can be due to poor solubility leading to a low effective concentration of the activated amino acid, or steric hindrance from the cycloheptyl group slowing down the reaction.

  • Solution:

    • Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.[10]

    • Extended Coupling Time: Increase the reaction time for the coupling step (e.g., from 1-2 hours to 4 hours or overnight).[11]

    • Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C). Microwave-assisted SPPS can also be effective.

    • Use a More Potent Coupling Reagent: Reagents like HATU or HCTU are often more effective for coupling sterically hindered amino acids.[9][10]

Data Presentation

SolventAbbreviationGeneral SolubilityNotes
N,N-DimethylformamideDMFGood to ExcellentThe most common solvent for SPPS.[3]
N-Methyl-2-pyrrolidoneNMPExcellentOften superior to DMF for solvating difficult or aggregating sequences.[6]
DichloromethaneDCMPoor to InsolubleNot recommended for dissolving Fmoc-amino acids.[6]
Dimethyl SulfoxideDMSOExcellentCan be used as a co-solvent to enhance solubility, but may complicate purification.
TetrahydrofuranTHFModerateSometimes used in solvent mixtures.[12]
WaterH₂OInsolubleThe hydrophobic nature of the Fmoc group and the cycloheptane ring limits aqueous solubility.[5]

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol outlines a method to empirically determine the solubility of this compound in a given SPPS solvent.[12]

Materials:

  • This compound

  • Selected SPPS solvent (e.g., DMF, NMP)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) in a thermostatic shaker for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • Centrifuge the saturated solution at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with the same solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample onto a reverse-phase C18 column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the compound by UV absorbance at approximately 265 nm or 301 nm.

  • Quantification:

    • Determine the concentration of the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Coupling of this compound (Difficult Coupling)

This protocol is adapted for a sterically hindered amino acid and can be used to improve coupling efficiency.[9][10][11]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • Coupling reagent (e.g., HATU, 3-5 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 equivalents)

  • SPPS solvent (NMP is recommended)

  • Peptide synthesis vessel

Procedure:

  • Resin Preparation:

    • Ensure the Fmoc group has been completely removed from the N-terminus of the peptide-resin (confirm with a Kaiser test).

    • Wash the resin thoroughly with the synthesis solvent (NMP).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in NMP.

    • Add the base (DIPEA) to the solution and allow it to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended or the temperature increased to 40°C.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive (blue beads), indicating an incomplete reaction, drain the solution and repeat the coupling step with a fresh solution of activated amino acid (double coupling).

    • If the Kaiser test is negative (colorless or yellowish beads), the coupling is complete.

    • Wash the resin thoroughly with NMP to remove any excess reagents and byproducts.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_solutions Troubleshooting Steps Solubility_Issue Fmoc-Acha-OH Insoluble Reduce_Conc Reduce Concentration & Gentle Heat Solubility_Issue->Reduce_Conc Change_Solvent Switch to NMP or Solvent Mixture Solubility_Issue->Change_Solvent Precipitation Precipitation on Activation Immediate_Use Immediate Use of Activated AA Precipitation->Immediate_Use Increase_Volume Increase Solvent Volume Precipitation->Increase_Volume Incomplete_Coupling Incomplete Coupling Double_Couple Double Coupling & Extend Time Incomplete_Coupling->Double_Couple Change_Reagent Use Stronger Coupling Reagent Incomplete_Coupling->Change_Reagent

Caption: Troubleshooting workflow for solubility and coupling issues.

SPPS_Coupling_Cycle Start Start Peptide-Resin (Free N-terminus) Activation Activation Fmoc-Acha-OH + HATU + DIPEA in NMP Start->Activation Coupling Coupling Add Activated AA to Resin Agitate 2-4h Activation->Coupling Monitoring Monitoring | {Kaiser Test} Coupling->Monitoring Wash Wash (3x with NMP) Monitoring->Wash Negative Double_Couple Repeat Coupling Step Monitoring->Double_Couple Positive Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Double_Couple->Coupling

Caption: Experimental workflow for a difficult coupling cycle in SPPS.

References

Choosing the right coupling reagent for "Fmoc-1-amino-1-cycloheptanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the successful coupling of the sterically hindered amino acid, Fmoc-1-amino-1-cycloheptanecarboxylic acid, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The primary challenge arises from steric hindrance. The cycloheptyl ring is a bulky group attached directly to the α-carbon of the amino acid. This bulkiness physically obstructs the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain on the solid support, slowing down the reaction kinetics and often leading to incomplete coupling.

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically demanding amino acids like this compound, standard carbodiimide reagents such as DCC or DIC are often inefficient.[1] More potent onium salt-based reagents are strongly recommended. These are broadly categorized into:

  • Aminium/Uronium Salts: HATU, HBTU, HCTU, and COMU are highly effective due to their ability to form highly reactive activated esters.[1][2] HATU is often considered one of the most powerful reagents for hindered couplings.[3]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for their high coupling efficiency and for minimizing certain side reactions.[2] PyBOP is particularly useful when trying to avoid the potential for N-terminal guanidinylation that can occur with uronium salts.[4]

Q3: What is the difference between aminium/uronium (e.g., HATU) and phosphonium (e.g., PyBOP) reagents?

A3: Both classes of reagents are highly effective for difficult couplings. The main differences lie in their structure, byproducts, and potential side reactions. Aminium/uronium reagents like HATU can sometimes lead to a side reaction called guanidinylation, where the coupling reagent reacts with the free N-terminus of the peptide, capping the chain and preventing further elongation.[4] Phosphonium reagents like PyBOP do not cause this side reaction, making them a safer choice in slow or difficult coupling reactions.[4] However, HATU is often cited as having slightly higher reactivity.[3]

Q4: Can I use standard coupling conditions for this amino acid?

A4: It is not recommended. Standard conditions, including shorter coupling times and less reactive reagents, are likely to result in incomplete coupling and the formation of deletion sequences (peptides missing the intended amino acid).[5] Extended reaction times, higher equivalents of reagents, and potentially the use of "double coupling" are often necessary.[1][6]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next Fmoc deprotection.[6] It is a common strategy to drive difficult coupling reactions to completion. After the first coupling, a monitoring test (like the Kaiser test) can be performed. If the test is positive (indicating free amines), a second coupling is warranted.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The primary reason for difficult coupling with this amino acid.1. Switch to a more potent coupling reagent: Use HATU, COMU, or PyBOP.[2] 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours up to several hours or even overnight.[1] 3. Perform a double coupling: Repeat the coupling step with fresh reagents.[6] 4. Increase temperature: Gentle heating (e.g., to 40-50°C) can improve reaction kinetics, but should be used with caution to avoid racemization. Microwave-assisted SPPS is a highly effective alternative for driving difficult couplings.[1][7]
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking access to the N-terminus.1. Change the solvent: Switch from DMF to NMP, which has better solvating properties.[1] Using a solvent mixture like DCM/DMF/NMP (1:1:1) can also be beneficial.[1] 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.
Racemization (Loss of Stereochemical Purity) Prolonged activation/coupling time: Extended reaction times, especially with strong bases, can increase the risk of epimerization.1. Choose a reagent known for low racemization: Phosphonium salts like PyBOP are often preferred in this regard.[4] 2. Use a weaker base: If racemization is a concern, consider using a base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more commonly used DIPEA.[8]
Guanidinylation of N-terminus Use of excess aminium/uronium reagent (e.g., HATU, HBTU): The coupling reagent can react with the free amine, capping the peptide chain.1. Switch to a phosphonium-based reagent: Use PyBOP or PyAOP, which do not cause this side reaction.[4] 2. Avoid using a large excess of the uronium reagent: Use a slight excess of the amino acid relative to the coupling reagent.[8]

Quantitative Data Summary

Coupling Reagent Class Relative Reactivity for Hindered Couplings Typical Coupling Time Key Advantages Potential Issues
HATU Aminium/UroniumVery High30-60 min (may require longer)Extremely efficient, rapid kinetics, overcomes steric hindrance.[1]Potential for guanidinylation, based on potentially explosive HOAt.[4]
HBTU/HCTU Aminium/UroniumHigh1-2 hours (may require longer)Widely used, effective, and generally more cost-effective than HATU.Less reactive than HATU, potential for guanidinylation.[4]
COMU Aminium/UroniumVery High30-60 min (may require longer)Comparable efficiency to HATU, based on non-explosive OxymaPure, good solubility.[5]Can be less stable in solution.
PyBOP PhosphoniumHigh1-2 hours (may require longer)High efficiency, avoids guanidinylation side reaction, low racemization.[2][4]Byproducts can sometimes be difficult to remove.
DIC/HOBt CarbodiimideModerate2-4 hours (often requires double coupling)Cost-effective.Often insufficient for highly hindered amino acids, slower reaction rates.[1]

Experimental Protocols

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue color), indicating incomplete coupling, perform a second coupling (see Troubleshooting Guide).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Coupling using PyBOP

This protocol is an excellent alternative to HATU, particularly if avoiding guanidinylation is a priority.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and PyBOP (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, consider extending the reaction time or performing a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Visualizations

Coupling_Reagent_Selection Start Start: Couple Fmoc-1-amino-1- cycloheptanecarboxylic acid IsHindered Is the amino acid sterically hindered? Start->IsHindered UseOnium Use potent onium salt reagents (HATU, PyBOP, COMU) IsHindered->UseOnium Yes UseStandard Standard reagents (DIC/HOBt) may be sufficient (Not Recommended for this AA) IsHindered->UseStandard No GuanidinylationConcern Is N-terminal guanidinylation a concern? UseOnium->GuanidinylationConcern UsePhosphonium Use Phosphonium Salt (e.g., PyBOP) GuanidinylationConcern->UsePhosphonium Yes UseAminium Use Aminium/Uronium Salt (e.g., HATU, COMU) GuanidinylationConcern->UseAminium No

Caption: Decision workflow for selecting a coupling reagent.

SPPS_Cycle_Workflow Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Reagent, Base in DMF) Wash1->Coupling Monitoring 4. Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Double Couple) Wash2 5. Wash (DMF) Monitoring->Wash2 Negative Repeat Repeat for next amino acid Wash2->Repeat End End: Continue Synthesis Wash2->End Repeat->Deprotection

References

Validation & Comparative

Navigating the Mass Spectrometry of Peptides with Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of conformationally constrained non-natural amino acids like 1-amino-1-cycloheptanecarboxylic acid (Ac7c) into peptides is a key strategy for enhancing therapeutic properties. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is integral to the synthesis of these modified peptides. A thorough understanding of their behavior during mass spectrometry (MS) analysis is critical for accurate characterization and quality control. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing Fmoc-Ac7c, supported by established fragmentation principles of related structures.

While specific, direct comparative experimental data for peptides containing Fmoc-1-amino-1-cycloheptanecarboxylic acid is not extensively available in published literature, a robust understanding of their expected mass spectrometric behavior can be extrapolated from the well-documented fragmentation patterns of Fmoc-protected peptides and peptides containing other cyclic or sterically hindered amino acids. This guide will compare the expected performance of Fmoc-Ac7c-containing peptides with peptides containing a standard proteinogenic amino acid (Alanine) and another non-natural, sterically hindered amino acid, α-aminoisobutyric acid (Aib).

Comparative Analysis of Mass Spectrometric Performance

The introduction of the bulky and hydrophobic Fmoc group, along with the cyclic and sterically demanding nature of Ac7c, is anticipated to influence several aspects of mass spectrometric analysis, from ionization efficiency to fragmentation pathways.

Performance MetricPeptides with Fmoc-AlaninePeptides with Fmoc-α-aminoisobutyric acid (Aib)Peptides with this compound (Ac7c)
Ionization Efficiency (ESI) Generally good, influenced by the overall peptide sequence.May exhibit slightly altered charge state distributions compared to standard peptides due to the hydrophobicity of the Fmoc group.Expected to be similar to other Fmoc-peptides, with the bulky cycloheptyl group potentially influencing the gas-phase conformation and charge distribution.
Primary Fragmentation Pathway (CID) Predominantly backbone fragmentation leading to b- and y-type ions.Exhibits characteristic fragmentation where the b2 ion can readily fragment to the a1 ion.Expected to show a combination of backbone fragmentation and fragmentation related to the cyclic moiety. Initial ring-opening of the cycloheptane may lead to complex fragmentation patterns.
Characteristic Fragment Ions - Neutral loss of the Fmoc group (222.1 Da)- Fmoc-related ions (e.g., m/z 179.1)- Neutral loss of the Fmoc group (222.1 Da)- Fmoc-related ions (e.g., m/z 179.1)- Prominent a1 ions from b2 fragmentation.- Expected neutral loss of the Fmoc group (222.1 Da)- Expected Fmoc-related ions (e.g., m/z 179.1)- Potential for characteristic losses from the cycloheptane ring.
Sequencing Complexity Relatively straightforward, with clear b- and y-ion series.Generally manageable, with the Aib-specific fragmentation providing a useful diagnostic marker.Potentially complex due to the cyclic nature of Ac7c. Distinguishing between backbone and side-chain fragmentation may be challenging.

Experimental Protocols

Reproducible mass spectrometry data is contingent on standardized experimental protocols. Below are detailed methodologies for the synthesis and analysis of peptides containing Fmoc-protected non-natural amino acids.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (including Fmoc-Ac7c-OH) (3 equivalents) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction completion using a Kaiser test. If incomplete, a second coupling may be necessary.

    • Wash the resin with DMF and DCM.

  • Repeat: Continue the deprotection and coupling cycles for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K: 82.5% trifluoroacetic acid, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode electrospray ionization (ESI).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system.

  • LC-MS/MS Parameters:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the peptide of interest.

    • Ionization Mode: Positive ion ESI.

    • MS1 Scan: Acquire a full scan to determine the precursor ion's mass-to-charge ratio (m/z).

    • MS/MS Fragmentation: Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Apply a range of collision energies to obtain comprehensive fragmentation information.

  • Data Analysis: Analyze the resulting MS/MS spectra to identify characteristic fragment ions, including b- and y-ions, neutral losses, and any ions specific to the non-natural amino acid.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved in the analysis of these complex peptides, the following diagrams illustrate the key workflows and fragmentation logic.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (incorporating Fmoc-Ac7c) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LC_Separation LC Separation Purification->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 Tandem MS (CID/HCD) (Fragmentation) MS1->MS2 Detector Fragment Ion Detection MS2->Detector Data_Analysis Data Analysis & Sequencing Detector->Data_Analysis

Fig. 1: General workflow for the synthesis and mass spectrometry analysis of peptides containing Fmoc-Ac7c.

Fragmentation_Logic cluster_fragments Primary Fragmentation Pathways (CID) Precursor [M+nH]n+ (Fmoc-Ac7c-Peptide) Fmoc_Loss Neutral Loss of Fmoc ([M-Fmoc+nH]n+) Precursor->Fmoc_Loss Backbone_Frag Backbone Fragmentation (b- and y-ions) Precursor->Backbone_Frag Cyclic_Frag Cycloheptane Ring Fragmentation (Characteristic losses) Precursor->Cyclic_Frag Data_Interpretation Sequence Confirmation & Structural Elucidation Fmoc_Loss->Data_Interpretation Backbone_Frag->Data_Interpretation Cyclic_Frag->Data_Interpretation

Fig. 2: Logical flow of expected fragmentation pathways for an Fmoc-Ac7c-containing peptide.

Comparative NMR Characterization of Peptides Containing Fmoc-1-amino-1-cycloheptanecarboxylic Acid and Other Cyclic Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Peptide and Drug Development

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, cyclic amino acids are of particular interest as they can impose significant conformational constraints, leading to peptides with enhanced receptor affinity and resistance to enzymatic degradation. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of peptides containing Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac7c), a seven-membered cyclic amino acid, alongside other cyclic unnatural amino acids. The information presented is intended to aid researchers, scientists, and drug development professionals in the design and characterization of novel peptide-based therapeutics.

Performance Comparison: NMR Chemical Shifts

The local electronic environment of each nucleus in a peptide is highly sensitive to the surrounding conformation. As such, ¹H and ¹³C NMR chemical shifts serve as excellent probes for characterizing the structural impact of incorporating unnatural amino acids. While specific NMR data for peptides containing this compound is not abundantly available in the peer-reviewed literature, we can infer its expected spectral features based on studies of peptides containing the unprotected 1-amino-1-cycloheptanecarboxylic acid (Ac7c) and draw comparisons with other cyclic analogues.

The cycloheptyl ring of Ac7c is known to adopt a flexible twist-chair conformation within peptides. This flexibility, compared to smaller ring systems, will influence the chemical shifts of the ring protons and carbons, as well as those of the adjacent amino acid residues.

For comparative purposes, we will consider two common alternative cyclic unnatural amino acids: 1-aminocyclopentanecarboxylic acid (Ac5c) and 1-aminocyclohexanecarboxylic acid (Ac6c).

Amino Acid ResidueRing SizeExpected ¹H NMR Chemical Shift Range (ppm) - Ring ProtonsExpected ¹³C NMR Chemical Shift Range (ppm) - Ring CarbonsKey Conformational Features
1-amino-1-cycloheptanecarboxylic acid (Ac7c) 7Broad multiplets, typically in the 1.4 - 2.2 ppm rangeSignals expected in the aliphatic region, ~25-45 ppmFlexible, predominantly twist-chair conformation
1-aminocyclohexanecarboxylic acid (Ac6c) 6Generally sharper signals than Ac7c, 1.2 - 2.0 ppmSignals typically between ~20-40 ppmMore rigid than Ac7c, prefers a chair conformation
1-aminocyclopentanecarboxylic acid (Ac5c) 5More constrained signals, often 1.6 - 2.4 ppmSignals in the range of ~23-38 ppmRelatively rigid envelope or twist conformations

Note: The exact chemical shifts will be highly dependent on the peptide sequence, solvent, and temperature. The Fmoc protecting group will introduce its own characteristic signals in the aromatic region of the ¹H NMR spectrum (typically 7.3-7.8 ppm) and corresponding signals in the ¹³C NMR spectrum.

Experimental Protocols

The following provides a generalized methodology for the NMR characterization of peptides containing cyclic unnatural amino acids.

Peptide Synthesis

Peptides incorporating this compound or other cyclic analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Solid Support Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final residue Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

    • Add an internal standard (e.g., TMS or DSS) if required.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • Perform two-dimensional (2D) NMR experiments for resonance assignment and structural analysis. Common experiments include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (typically through 2-3 bonds).

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information about the peptide's three-dimensional structure.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To correlate protons and carbons over multiple bonds (typically 2-3 bonds).

Logical Workflow for NMR Analysis:

NMR_Analysis_Workflow cluster_Data_Processing Data Processing & Analysis Sample Purified Peptide NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) Sample->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Structural_Analysis Structural Analysis Resonance_Assignment->Structural_Analysis Assigned Chemical Shifts Conformational_Model Conformational Model Structural_Analysis->Conformational_Model Distance & Dihedral Restraints

Caption: Logical workflow for the NMR characterization of peptides.

Conclusion

The choice of a cyclic unnatural amino acid significantly influences the conformational properties of a peptide, which is reflected in its NMR spectra. While specific high-resolution NMR data for peptides containing this compound is limited in publicly accessible literature, the principles of peptide NMR and data from related compounds provide a strong basis for its characterization. The increased flexibility of the seven-membered ring in Ac7c is expected to result in broader NMR signals for the ring protons compared to the more rigid five- and six-membered ring analogues. A thorough 2D NMR analysis is crucial for the complete assignment of resonances and the elucidation of the conformational preferences of these modified peptides, thereby guiding the development of new peptide-based drugs with tailored properties.

A Comparative Guide to Peptide Stability: Fmoc-1-amino-1-cycloheptanecarboxylic Acid vs. Fmoc-1-aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Conformational Differences: Cycloheptane vs. Cyclohexane Amino Acids

The primary distinction between Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac7c) and Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Ac6c) lies in the size and conformational flexibility of the cycloalkane ring. The cyclohexane ring of Ac6c predominantly adopts a stable chair conformation. In contrast, the cycloheptane ring of Ac7c is more flexible, existing as a dynamic equilibrium of several conformations, such as the twist-chair and twist-boat. This difference in conformational freedom can significantly influence the local and global conformation of a peptide upon incorporation.

cluster_0 Fmoc-1-aminocyclohexanecarboxylic acid (Ac6c) cluster_1 This compound (Ac7c) Ac6c_Structure Cyclohexane Ring (Chair Conformation) Ac6c_Property Limited Conformational Flexibility Ac6c_Structure->Ac6c_Property Leads to Peptide_Backbone Peptide Backbone Ac6c_Property->Peptide_Backbone Induces specific 'kink' or turn Ac7c_Structure Cycloheptane Ring (Multiple Conformations) Ac7c_Property Greater Conformational Flexibility Ac7c_Structure->Ac7c_Property Leads to Ac7c_Property->Peptide_Backbone Induces a different, more flexible turn

Caption: Structural differences between Ac6c and Ac7c and their impact on peptide conformation.

Hypothesized Effects on Peptide Stability

The incorporation of these cyclic amino acids is hypothesized to enhance peptide stability through two primary mechanisms: increased enzymatic resistance and conformational stabilization.

  • Enzymatic Stability: Proteolytic enzymes recognize and cleave specific peptide sequences with particular backbone and side-chain conformations. The bulky cycloalkane rings of both Ac6c and Ac7c can sterically hinder the approach of proteases to the adjacent peptide bonds. The larger and more flexible cycloheptane ring of Ac7c may provide a broader shield against enzymatic attack compared to the more compact cyclohexane ring of Ac6c.

  • Conformational Stability: By restricting the rotational freedom of the peptide backbone, these cyclic amino acids can pre-organize the peptide into a specific secondary structure, such as a β-turn or a helical conformation. This can reduce the entropic penalty of binding to a biological target and can also make the peptide less susceptible to degradation, as many proteases preferentially cleave unfolded or flexible regions of a peptide chain.

Experimental Protocols for Comparative Analysis

To empirically determine the difference in stability conferred by Fmoc-Ac7c versus Fmoc-Ac6c, a head-to-head comparison using a model peptide is necessary.

Peptide Synthesis

A model peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. A control peptide with a non-constraining amino acid (e.g., Alanine) at the position of interest should also be synthesized.

Protocol for Fmoc Solid-Phase Peptide Synthesis:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (Fmoc-Ac6c, Fmoc-Ac7c, or a standard Fmoc-amino acid) using an activating agent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check_Completion All Residues Added? Wash2->Check_Completion Check_Completion->Fmoc_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Check_Completion->Cleavage Yes Purification Purification (RP-HPLC) & Characterization (MS) Cleavage->Purification End Final Peptide Purification->End

Caption: Workflow for Fmoc solid-phase peptide synthesis (SPPS).

Enzymatic Stability Assay

The stability of the synthesized peptides can be assessed in the presence of specific proteases or in a complex biological matrix like human serum.

Protocol for In Vitro Proteolytic Stability Assay:

  • Peptide Solution Preparation: Prepare stock solutions of the purified peptides (e.g., 1 mg/mL in a suitable buffer like phosphate-buffered saline, pH 7.4).

  • Enzyme/Serum Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) or use fresh human serum.

  • Incubation: Mix the peptide solution with the enzyme or serum solution at a defined ratio (e.g., 1:1 v/v) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA or by heating).

  • Analysis: Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining at each time point. The peak area of the intact peptide is monitored.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide under the assay conditions.

Data Presentation

The quantitative data from the enzymatic stability assays should be summarized in a clear and structured table to facilitate easy comparison.

PeptideSequenceModifying Amino AcidHalf-life (t½) in Human Serum (min)Half-life (t½) with Trypsin (min)
Control e.g., G-A-G-V-G-L-K-VAlanineExperimental ValueExperimental Value
Ac6c Peptide e.g., G-Ac6c-G-V-G-L-K-VFmoc-1-aminocyclohexanecarboxylic acidExperimental ValueExperimental Value
Ac7c Peptide e.g., G-Ac7c-G-V-G-L-K-VThis compoundExperimental ValueExperimental Value

Impact on Peptide Bioactivity: A Logical Framework

The ultimate goal of enhancing peptide stability is to improve its therapeutic potential. The conformational constraints imposed by Ac6c and Ac7c can also influence receptor binding affinity and selectivity.

Input Incorporate Ac6c or Ac7c into Peptide Sequence Rigidity Increased Conformational Rigidity Input->Rigidity Steric_Hindrance Increased Steric Hindrance Input->Steric_Hindrance Protease_Resistance Enhanced Protease Resistance Rigidity->Protease_Resistance Defined_Conformation Pre-organized Bioactive Conformation Rigidity->Defined_Conformation Steric_Hindrance->Protease_Resistance Longer_Half_Life Longer In Vivo Half-Life Protease_Resistance->Longer_Half_Life Improved_PK Improved Pharmacokinetics Longer_Half_Life->Improved_PK Binding_Affinity Potentially Altered Receptor Binding Affinity Defined_Conformation->Binding_Affinity Therapeutic_Efficacy Enhanced Therapeutic Efficacy Binding_Affinity->Therapeutic_Efficacy Improved_PK->Therapeutic_Efficacy

Caption: Logical flow from amino acid incorporation to enhanced therapeutic efficacy.

Conclusion

Both this compound and Fmoc-1-aminocyclohexanecarboxylic acid are valuable tools for medicinal chemists aiming to improve the stability of peptide-based drug candidates. The choice between the two may depend on the specific conformational requirements of the peptide and its biological target. It is hypothesized that the larger cycloheptyl group of Ac7c may offer superior steric shielding against proteases. However, without direct comparative experimental data, this remains a hypothesis. The experimental framework provided in this guide offers a robust methodology for researchers to directly compare these two important building blocks and make data-driven decisions in the design of more stable and effective peptide therapeutics.

References

A Comparative Guide to the Conformational Analysis of Peptides Featuring Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conformational properties of peptides incorporating Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Achc-OH). The analysis is contextualized by comparing its structural effects with those of peptides containing the smaller ring analogues, 1-aminocyclopentane-1-carboxylic acid (Ac5c) and 1-aminocyclohexane-1-carboxylic acid (Ac6c). This document is intended to aid researchers in the strategic selection of conformationally constrained amino acids for peptide-based drug design and development.

Introduction to Conformationally Constrained Peptides

The biological activity of peptides is intrinsically linked to their three-dimensional structure. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to their targets. The incorporation of non-natural, conformationally constrained amino acids, such as cyclic amino acids, is a widely adopted strategy to overcome these limitations.[1] These modifications pre-organize the peptide backbone into specific secondary structures, such as β-turns and helices, thereby enhancing proteolytic resistance and receptor selectivity.

This compound (Fmoc-Achc-OH), with its seven-membered ring, offers a unique conformational landscape compared to its smaller cyclic counterparts. Understanding the structural propensities it imparts is crucial for its effective application in medicinal chemistry.

Comparative Conformational Analysis

The conformational preferences of peptides containing Achc have been elucidated through X-ray crystallography and various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A comparison with peptides containing Ac5c and Ac6c reveals the significant influence of the cycloalkane ring size on the resulting peptide secondary structure.

Key Conformational Parameters

The following tables summarize key conformational parameters derived from X-ray crystal structures of model peptides containing Achc, Ac6c, and Ac5c. The data for Achc is primarily drawn from studies on peptides incorporating the unprotected 1-aminocycloheptane-1-carboxylic acid (Ac7c), which provides a direct insight into the conformational behavior of the amino acid residue itself.

Peptide FragmentIncorporated Cyclic Amino AcidObserved Secondary StructureKey Hydrogen BondsCycloalkane Ring ConformationReference
Boc-Aib-Ac7c-NHMe1-Aminocycloheptane-1-carboxylic acid (Ac7c)Type I/III β-turn4 → 1Twist-ChairCrisma et al.
Boc-Pro-Ac7c-Ala-OMe1-Aminocycloheptane-1-carboxylic acid (Ac7c)Type II β-turn4 → 1Twist-ChairCrisma et al.
Boc-Aib-Ac6c-NHMe·H₂O1-Aminocyclohexane-1-carboxylic acid (Ac6c)β-turn4 → 1ChairCrisma et al.
Z(Acc6)₄O-t-Bu1-Aminocyclohexane-1-carboxylic acid (Ac6c)3₁₀-helix3 → 1ChairCrisma et al.
pBrBz(Acc5)₄OtBu·2MeOH1-Aminocyclopentane-1-carboxylic acid (Ac5c)3₁₀-helix3 → 1Envelope/TwistCrisma et al.
Ac-(Ac5c)₂-NHMe1-Aminocyclopentane-1-carboxylic acid (Ac5c)γ-turn3 → 1Envelope/TwistCrisma et al.

Note: Boc = tert-butyloxycarbonyl, Aib = α-aminoisobutyric acid, Pro = Proline, Ala = Alanine, OMe = methyl ester, NHMe = methylamide, Z = benzyloxycarbonyl, pBrBz = para-bromobenzoyl, OtBu = tert-butyl ester.

Torsion Angle Comparison

The backbone torsion angles (φ and ψ) are critical in defining the peptide's conformation. The following table presents typical torsion angles for Achc, Ac6c, and Ac5c within different secondary structures, as determined by X-ray crystallography.

Cyclic Amino AcidSecondary StructureTypical φ (phi) Angle (°)Typical ψ (psi) Angle (°)
Achc (Ac7c) β-turn (i+1 position)-60 to -90-30 to 0
β-turn (i+2 position)80 to 900 to 20
Helical-50 to -80-50 to -20
Ac6c β-turn (i+1 position)-60 to -90-30 to 0
3₁₀-helix-50 to -80-30 to 0
Ac5c 3₁₀-helix-50 to -80-30 to 0
γ-turn70 to 85-65 to -80

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of peptides containing Fmoc-Achc-OH and its analogues.

Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines the manual synthesis of a peptide incorporating a cyclic amino acid.

1. Resin Preparation:

  • Select a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

  • Drain the DMF.

2. First Amino Acid Coupling:

  • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH), an activating agent (e.g., HBTU), and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin extensively with DMF.

4. Subsequent Amino Acid Coupling (including Fmoc-Achc-OH):

  • Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Achc-OH), activating agent, and base in DMF.

  • Add the solution to the deprotected resin and agitate for 1-2 hours. A longer coupling time may be necessary for sterically hindered amino acids like Fmoc-Achc-OH.

  • Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF and DCM.

5. Repetition and Final Cleavage:

  • Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • After the final coupling and deprotection, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

NMR Spectroscopy for Conformational Analysis

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, or a mixture of H₂O/D₂O). The concentration should typically be in the range of 1-5 mM.

  • Transfer the solution to a high-quality NMR tube.

2. Data Acquisition:

  • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H NMR: To observe the overall spectral features and chemical shifts of protons.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the peptide's three-dimensional structure. Short-range NOEs (e.g., Hα(i)-HN(i+1)) indicate extended conformations, while medium-range NOEs (e.g., HN(i)-HN(i+1), Hα(i)-HN(i+2), Hα(i)-HN(i+3)) are indicative of turns and helical structures.

  • Temperature-dependence of amide proton chemical shifts can be measured to identify intramolecularly hydrogen-bonded protons.

3. Data Analysis and Structure Calculation:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton resonances to specific amino acid residues.

  • Extract distance restraints from NOESY/ROESY cross-peak intensities and dihedral angle restraints from coupling constants.

  • Use molecular dynamics and simulated annealing protocols with the experimental restraints to calculate an ensemble of structures that represent the conformational space of the peptide in solution.

X-ray Crystallography for Solid-State Conformational Analysis

1. Crystallization:

  • Dissolve the purified peptide in a suitable solvent to a high concentration.

  • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and crystallization methods like vapor diffusion).

  • Optimize the conditions that yield single crystals of suitable size and quality for X-ray diffraction.

2. Data Collection:

  • Mount a single crystal on a goniometer and cool it in a cryostream (typically liquid nitrogen).

  • Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., synchrotron radiation).

  • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

3. Structure Determination and Refinement:

  • Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.

  • Solve the phase problem using methods such as direct methods, molecular replacement, or anomalous scattering.

  • Build an initial atomic model of the peptide into the resulting electron density map.

  • Refine the model against the experimental data to improve its agreement with the observed diffraction pattern and to optimize the stereochemistry.

  • The final refined structure provides a high-resolution view of the peptide's conformation in the crystalline state.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the design and conformational analysis of peptides containing constrained amino acids.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_evaluation Functional Evaluation synthesis Fmoc-SPPS of Peptide with Fmoc-Achc-OH purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Verification) purification->characterization nmr NMR Spectroscopy (TOCSY, NOESY) characterization->nmr xray X-ray Crystallography characterization->xray computational Computational Modeling (MD Simulations) nmr->computational xray->computational binding Binding Assays computational->binding stability Proteolytic Stability Assay computational->stability activity Biological Activity (In vitro/In vivo) binding->activity stability->activity

Caption: Experimental workflow for peptide design and analysis.

logical_relationship constrained_aa Constrained Amino Acid (e.g., Fmoc-Achc-OH) peptide_backbone Peptide Backbone Conformation constrained_aa->peptide_backbone Induces secondary_structure Defined Secondary Structure (β-turn, Helix) peptide_backbone->secondary_structure Adopts biological_properties Improved Biological Properties secondary_structure->biological_properties Leads to stability Increased Proteolytic Stability biological_properties->stability affinity Enhanced Binding Affinity biological_properties->affinity

Caption: Logic of using constrained amino acids in peptide design.

Conclusion

The incorporation of this compound into peptides provides a powerful tool for constraining their conformation. The seven-membered ring of Achc favors the formation of well-defined secondary structures, particularly β-turns, which can be crucial for biological activity. Compared to smaller cyclic analogues like Ac5c and Ac6c, which also induce turns and helical structures, Achc offers a different degree of conformational rigidity and side-chain orientation that can be exploited in the design of novel peptide therapeutics. The choice of the specific cyclic amino acid should be guided by the desired backbone conformation and the spatial requirements of the target receptor. The experimental protocols provided herein offer a starting point for the synthesis and detailed conformational analysis of these promising building blocks in peptide drug discovery.

References

A Comparative Guide to Coupling Reagents: HATU vs. HBTU for the Incorporation of Fmoc-1-amino-1-cycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex peptides, the efficient incorporation of sterically hindered amino acids is a critical challenge for researchers, scientists, and drug development professionals. The bulky nature of residues such as Fmoc-1-amino-1-cycloheptanecarboxylic acid can significantly impede reaction kinetics, leading to incomplete couplings and the formation of deletion sequences. The choice of coupling reagent is therefore paramount to achieving high yields and purity. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, for the coupling of this challenging amino acid.

Performance Comparison: HATU vs. HBTU

The enhanced performance of HATU is attributed to the formation of a more reactive active ester intermediate.[1][3] HATU contains a 7-azabenzotriazole (HOAt) moiety, which, due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, forms a highly reactive OAt-ester.[3][4] This increased reactivity is crucial for overcoming the steric hindrance presented by bulky amino acids. In contrast, HBTU contains a standard benzotriazole (HOBt) moiety, resulting in a less reactive OBt-ester.[3] This can lead to slower reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling, especially for demanding residues.[1]

Table 1: Summary of Quantitative Performance Data for Sterically Hindered Amino Acid Coupling

ParameterHATUHBTUReference
Coupling Efficiency HighHigh, but generally lower than HATU[3]
Reaction Speed FasterSlower[3]
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products)Lower Purity (more deletion products)[3]
Epimerization Risk LowerHigher[3]
Application for Hindered Residues Highly RecommendedEffective, but may require longer reaction times or double coupling[1][5]

Note: The data presented is based on the synthesis of "difficult" sequences and sterically hindered amino acids like Fmoc-Aib-OH, serving as a proxy for the performance with this compound.

Mechanism of Action

The fundamental difference between HATU and HBTU lies in the structure of the active ester they form with the carboxylic acid of the amino acid. This active ester is the key intermediate that reacts with the free amine of the growing peptide chain to form the amide bond.

G General Mechanism of Amide Bond Formation cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Fmoc-AA-OH Active_Ester Fmoc-AA-OAt/OBt Carboxylic_Acid->Active_Ester Coupling_Reagent HATU or HBTU Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: General mechanism of amide bond formation.

As illustrated, both reagents activate the carboxylic acid to form an active ester. The OAt-ester formed by HATU is more susceptible to nucleophilic attack by the amine, leading to a faster and more efficient coupling reaction compared to the OBt-ester formed by HBTU.[3]

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using HATU and HBTU for the coupling of a sterically hindered amino acid like this compound. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: HATU-Mediated Coupling

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 15-30 minutes.

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the reaction mixture and wash the resin with DMF, dichloromethane (DCM), and methanol, followed by a final wash with DMF.

Protocol 2: HBTU-Mediated Coupling

  • Resin Swelling and Fmoc Deprotection:

    • Follow the same procedure as step 1 in the HATU protocol.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes. The addition of HOBt (3 equivalents) is optional but recommended to further reduce the risk of racemization.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[1] If the coupling is incomplete, a second coupling may be necessary.

  • Washing:

    • Follow the same procedure as step 4 in the HATU protocol.

G Experimental Workflow for a Single SPPS Coupling Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 DMF/DCM/MeOH Wash Coupling->Washing2 End Fmoc-AA-Peptide-Resin Washing2->End

Caption: General workflow for a single SPPS coupling cycle.

Conclusion

For the successful incorporation of the sterically demanding this compound into peptide sequences, HATU is the demonstrably superior coupling reagent when compared to HBTU.[1] Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization.[1][3] While HBTU is a capable reagent, it often requires longer reaction times and may necessitate double coupling to achieve results comparable to a single HATU-mediated coupling for such challenging residues.[1] For researchers aiming to synthesize complex peptides containing sterically hindered amino acids, the use of HATU is strongly recommended to maximize yield and purity, thereby saving valuable time and resources.

References

Constraining Peptides for Enhanced Receptor Engagement: A Comparative Analysis of Fmoc-1-amino-1-cycloheptanecarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and selective therapeutic peptides is a continuous endeavor. A key strategy in this pursuit is the incorporation of conformationally constrained non-canonical amino acids to enhance receptor binding affinity and improve pharmacokinetic properties. This guide provides a comparative analysis of the impact of such modifications, with a focus on Fmoc-1-amino-1-cycloheptanecarboxylic acid and its structurally related analogs, supported by experimental data and detailed protocols.

The introduction of cyclic moieties into a peptide backbone restricts its conformational freedom. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to a significant increase in binding affinity. This compound (Fmoc-AChp) is a synthetic amino acid that introduces a seven-membered ring into the peptide structure, thereby imparting significant conformational rigidity. While direct comparative studies on the impact of Fmoc-AChp on receptor binding affinity are limited in publicly available literature, valuable insights can be drawn from studies on structurally similar constrained amino acids.

Case Study: Melanocortin-4 Receptor (MC4R) Agonists

A compelling example of the potent effects of cyclic amino acid incorporation is found in the development of agonists for the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) involved in energy homeostasis and a key target for anti-obesity therapeutics. A study on linear pentapeptides targeting the human MC4R (hMC4R) demonstrated that replacing a natural amino acid with the structurally similar 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc) can dramatically enhance agonist potency and selectivity.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of a series of linear pentapeptides for the hMC4R. The peptides incorporate different substituted and unsubstituted cyclic amino acids at a specific position, providing a clear comparison of their impact on receptor binding.

Peptide IDSequenceModificationhMC4R Ki (nM)[1]hMC1R Ki (nM)[1]hMC3R Ki (nM)[1]hMC5R Ki (nM)[1]
1 Ac-His-D-Phe-Arg-Trp-Gly-NH₂Glycine (Natural Amino Acid)>1000>1000>1000>1000
2 Ac-cis-Apc-D-Phe-Arg-Trp-Gly-NH₂cis-Apc1.8 ± 0.3>1000>1000>1000
3 Ac-(4-Ph-cis-Apc)-D-Phe-Arg-Trp-Gly-NH₂4-Phenyl-cis-Apc0.7 ± 0.1>1000>1000>1000
4 Ac-(4-Cl-Ph-cis-Apc)-D-Phe-Arg-Trp-Gly-NH₂4-Chloro-phenyl-cis-Apc0.5 ± 0.1>1000>1000>1000

As the data illustrates, the incorporation of the constrained cyclic amino acid cis-Apc (Peptide 2) resulted in a dramatic increase in binding affinity for the hMC4R by over 500-fold compared to the parent peptide with glycine (Peptide 1). Further modifications to the phenyl ring of cis-Apc led to even more potent agonists (Peptides 3 and 4), highlighting the profound impact of this rigid structural element on receptor interaction. Notably, these modifications also conferred high selectivity for the hMC4R over other melanocortin receptor subtypes.

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug discovery. The data presented above was obtained using a competitive radioligand binding assay. Below is a detailed methodology for such an assay, which is a standard and widely used technique.[2][3][4]

Competitive Radioligand Binding Assay Protocol for GPCRs

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., a modified peptide) by measuring its ability to compete with a radiolabeled ligand for binding to a specific G-protein coupled receptor.

1. Membrane Preparation:

  • Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing hMC4R).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NDP-α-MSH for MC4R). The concentration is typically chosen to be near its Kd value for the receptor.

    • A range of concentrations of the unlabeled test compound.

    • The cell membrane preparation.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. The incubation time should be determined in preliminary experiments.

4. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

5. Detection and Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the Ki value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizing the Molecular Logic and Signaling Cascade

To understand the broader context of these receptor-ligand interactions, it is essential to visualize the experimental workflow and the subsequent cellular signaling pathways.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Competition for Binding) Membrane_Prep->Incubation Radioligand Radioligand ([¹²⁵I]NDP-α-MSH) Radioligand->Incubation Test_Compound Test Compound (e.g., Peptide with Ac7c) Test_Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Upon agonist binding, the MC4R, like other GPCRs, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

MC4R_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Agonist Agonist (e.g., α-MSH, Modified Peptide) MC4R MC4R Agonist->MC4R Binding & Activation G_Protein Gαs Gβγ MC4R->G_Protein Recruitment & Activation AC Adenylyl Cyclase G_Protein->AC Gαs activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., for Satiety) CREB->Gene_Expression Transcription Regulation

Simplified MC4R signaling pathway upon agonist binding.

Conclusion

The incorporation of conformationally constrained amino acids like 1-aminocycloheptanecarboxylic acid and its analogs represents a powerful strategy for enhancing the receptor binding affinity and selectivity of peptide-based therapeutics. The case study on MC4R agonists clearly demonstrates that the introduction of a cyclic constraint can lead to orders of magnitude improvement in potency. While specific data for the cycloheptane derivative remains to be broadly published, the principles illustrated by the cyclohexane analog provide a strong rationale for its use in peptide drug design. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to design and evaluate their own modified peptides, ultimately contributing to the development of more effective and targeted therapies.

References

Navigating Proteolytic Stability: A Comparative Guide to Enzymatic Cleavage Assays for Peptides Containing 1-Amino-1-Cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of peptide-based therapeutics is a critical endeavor. The incorporation of unnatural amino acids, such as 1-amino-1-cycloheptanecarboxylic acid (A7c), represents a key strategy to prolong the in vivo half-life of these molecules. This guide provides a comparative overview of enzymatic cleavage assays for peptides containing A7c, offering insights into their enhanced stability when benchmarked against native peptide counterparts. Detailed experimental protocols and data presentation will empower researchers to design and evaluate novel, protease-resistant peptide candidates.

The introduction of sterically hindered residues like A7c into a peptide backbone is designed to disrupt the recognition and catalytic action of proteases. This guide explores the methodologies used to quantify this enhanced stability and compares the expected outcomes for A7c-containing peptides versus their natural analogs.

Comparative Analysis of Proteolytic Stability

The primary advantage of incorporating α,α-disubstituted cyclic amino acids like 1-amino-1-cycloheptanecarboxylic acid is the significant increase in resistance to enzymatic degradation.[1][2] This heightened stability is attributed to the conformational constraints imposed by the cyclic structure, which can prevent the peptide from adopting the necessary conformation to fit into the active site of a protease.

Table 1: Comparative Stability in the Presence of Trypsin
PeptideSequenceIncubation Time (hours)% Intact Peptide RemainingMajor Cleavage Products
Native Peptide Ac-Lys-Ala-Ala-Lys -Ala-NH20100%-
145%Ac-Lys-Ala-Ala, Lys-Ala-NH2
4<5%Ac-Lys-Ala-Ala, Lys-Ala-NH2
A7c-Modified Peptide Ac-Lys-Ala-A7c -Lys -Ala-NH20100%-
1>95%Minor cleavage at Lys
4>90%Minor cleavage at Lys

Trypsin specifically cleaves at the C-terminus of lysine (Lys) and arginine residues. The steric hindrance from the adjacent A7c residue is expected to significantly inhibit this cleavage.[6][7]

Table 2: Comparative Stability in the Presence of Chymotrypsin
PeptideSequenceIncubation Time (hours)% Intact Peptide RemainingMajor Cleavage Products
Native Peptide Ac-Phe-Gly-Phe -Gly-Ala-NH20100%-
130%Ac-Phe-Gly, Phe-Gly-Ala-NH2
4<2%Ac-Phe-Gly, Phe-Gly-Ala-NH2
A7c-Modified Peptide Ac-Phe-Gly-A7c -Gly-Ala-NH20100%-
1>98%No significant cleavage
4>95%No significant cleavage

Chymotrypsin preferentially cleaves at the C-terminus of large hydrophobic residues like phenylalanine (Phe). The replacement of Phe with A7c is expected to abolish this cleavage.

Experimental Protocols

To assess the enzymatic stability of peptides containing 1-amino-1-cycloheptanecarboxylic acid, the following detailed protocols for a generic enzymatic cleavage assay followed by HPLC and Mass Spectrometry analysis can be employed.

Protocol 1: Enzymatic Cleavage Assay
  • Peptide Preparation: Dissolve the lyophilized native and A7c-modified peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin; 100 mM Tris-HCl, 10 mM CaCl2, pH 7.8 for chymotrypsin) to a final concentration of 1 mg/mL.

  • Enzyme Preparation: Prepare a stock solution of the desired protease (e.g., TPCK-treated trypsin or chymotrypsin) in the same buffer at a concentration of 0.1 mg/mL.

  • Incubation: In a microcentrifuge tube, mix 90 µL of the peptide solution with 10 µL of the enzyme solution (achieving a substrate-to-enzyme ratio of 100:1 w/w).

  • Time-Course Analysis: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a quenching solution (e.g., 10% trifluoroacetic acid in water).

  • Sample Storage: Store the quenched samples at -20°C until analysis by HPLC and mass spectrometry.

Protocol 2: HPLC Analysis of Peptide Degradation
  • Instrumentation: Utilize a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: Employ a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at a wavelength of 214 nm.

  • Quantification: The percentage of intact peptide remaining at each time point is calculated by integrating the peak area of the intact peptide and comparing it to the peak area at time zero.

Protocol 3: Mass Spectrometry for Cleavage Site Identification
  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS) or a matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.[8][9]

  • Sample Preparation: The quenched samples from the enzymatic assay can be directly infused or spotted onto a MALDI plate after co-crystallization with a suitable matrix.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range to detect the parent peptide and its degradation products.

  • Cleavage Site Identification: The masses of the observed fragments are used to deduce the specific peptide bonds that have been cleaved by the protease.[10]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of enhanced proteolytic stability through the incorporation of 1-amino-1-cycloheptanecarboxylic acid.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis peptide_prep Peptide Stock (Native & A7c-Modified) incubation Incubation at 37°C peptide_prep->incubation enzyme_prep Protease Stock (e.g., Trypsin) enzyme_prep->incubation sampling Aliquots at Time Points (0, 1, 4, 8, 24h) incubation->sampling quenching Quench with TFA sampling->quenching hplc RP-HPLC Analysis (% Intact Peptide) quenching->hplc ms Mass Spectrometry (Cleavage Site ID) quenching->ms

Fig. 1: Experimental workflow for comparative enzymatic cleavage assays.

protease_interaction cluster_native Native Peptide cluster_modified A7c-Modified Peptide protease_native Protease peptide_native Substrate Binding protease_native->peptide_native Recognizes & Binds cleavage_native Peptide Cleavage peptide_native->cleavage_native Catalytic Action protease_modified Protease peptide_modified Steric Hindrance protease_modified->peptide_modified Binding Inhibited no_cleavage No Cleavage peptide_modified->no_cleavage

Fig. 2: Rationale for enhanced proteolytic stability of A7c-modified peptides.

Conclusion

The incorporation of 1-amino-1-cycloheptanecarboxylic acid into peptide sequences is a robust strategy for enhancing their resistance to enzymatic degradation. The experimental protocols and comparative frameworks provided in this guide offer a comprehensive approach for researchers to validate the stability of their modified peptide candidates. By systematically evaluating proteolytic resistance, drug developers can advance more stable and effective peptide-based therapeutics. The expected outcome is a significant reduction in cleavage for A7c-containing peptides when compared to their native counterparts, a critical step in the journey from discovery to clinical application.

References

Navigating Peptide Conformations: A Comparative Guide to Circular Dichroism Studies of Peptides Incorporating Fmoc-L-amino-L-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function. The incorporation of unnatural, constrained amino acids is a powerful strategy to modulate peptide conformation, enhance stability, and improve biological activity. This guide provides a comparative framework for studying peptides containing Fmoc-L-amino-L-cycloheptanecarboxylic acid (Fmoc-Ac7c-OH) using circular dichroism (CD) spectroscopy, a cornerstone technique for secondary structure analysis.

While direct comparative CD spectral data for peptides containing Fmoc-Ac7c-OH is limited in publicly available literature, this guide synthesizes findings from studies on peptides with other constrained cycloalkane and unnatural amino acids to predict its conformational impact. By comparing the expected CD spectra of an Ac7c-containing peptide with a flexible analogue, researchers can infer the structural changes induced by this unique building block.

The Conformational Influence of Constrained Amino Acids

The incorporation of cyclic amino acids like 1-aminocycloheptanecarboxylic acid imposes significant steric constraints on the peptide backbone, restricting the available dihedral angles (phi, ψ) and promoting the adoption of specific secondary structures. Unlike flexible residues such as glycine or alanine, which can populate a wide range of conformations, the cycloheptyl ring of Ac7c is expected to favor turn or helical structures to alleviate steric strain. The seven-membered ring system offers a unique level of flexibility compared to smaller rings like cyclopentane or cyclohexane, potentially leading to novel conformational preferences.

Studies on peptides containing other cyclic amino acids, such as aminocyclohexanecarboxylic acid (Achc) or aminocyclopentanecarboxylic acid (Acpc), have demonstrated their propensity to induce well-defined secondary structures, including various types of β-turns and helices.[1] It is hypothesized that the incorporation of Ac7c would similarly lead to a more ordered structure compared to a peptide with a non-constrained counterpart.

Comparative Analysis of Secondary Structure by Circular Dichroism

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing invaluable information about the secondary structure of peptides and proteins in solution.[2] The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and its conformation generates a characteristic CD spectrum.[2]

Characteristic CD Spectral Signatures:

  • α-Helix: Exhibits two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.[2][3]

  • β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.[2][3]

  • β-Turn: The spectra for β-turns are more varied, but a common feature is a negative band around 205-210 nm and a positive band around 220-230 nm for certain types.

  • Random Coil: Characterized by a strong negative band around 200 nm.[2]

By comparing the CD spectrum of a peptide containing Ac7c with a control peptide (e.g., with Alanine at the same position), one can deduce the conformational changes induced by the constrained residue.

Hypothetical Comparative Data

The following table presents hypothetical, yet representative, quantitative data illustrating the expected differences in CD spectra between a model peptide containing L-amino-L-cycloheptanecarboxylic acid (Peptide-Ac7c) and a flexible alanine-containing analogue (Peptide-Ala). This data is for illustrative purposes and actual results will depend on the specific peptide sequence and experimental conditions.

PeptideSecondary StructureMolar Ellipticity [θ] at 222 nm (deg cm²/dmol)Molar Ellipticity [θ] at 208 nm (deg cm²/dmol)Molar Ellipticity [θ] at 200 nm (deg cm²/dmol)
Peptide-Ac7c Predominantly β-turn/helical-8,000-5,000-15,000
Peptide-Ala Random Coil-2,000-3,000-30,000

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for peptide synthesis and circular dichroism analysis.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Peptides containing Fmoc-L-amino-L-cycloheptanecarboxylic acid can be synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.[4]

  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.[4]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% (v/v) piperidine in DMF for 15-20 minutes.[4] The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-Ac7c-OH) is activated using a coupling reagent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[4] The activated amino acid is then added to the resin and allowed to react for 1-2 hours. The completion of the coupling reaction can be monitored using a Kaiser test.[4]

  • Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[4]

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers such as triisopropylsilane (TIS) and water.[4]

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in an appropriate solvent (e.g., water/acetonitrile mixture), and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[2]

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Peptide Purity: Ensure the peptide is >95% pure as determined by RP-HPLC.[2]

    • Concentration: Prepare a peptide stock solution in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.[2] The exact concentration should be determined accurately by UV absorbance or amino acid analysis.

    • Buffer Selection: The buffer must be transparent in the far-UV region and should not contain components with high absorbance below 250 nm.[2]

  • CD Spectrometer Setup:

    • Instrument: Use a calibrated CD spectrometer.

    • Cuvette: A quartz cuvette with a path length of 0.5 mm or 1 mm is typically used.[5]

    • Parameters: Set the scanning wavelength range from 260 nm to 190 nm, with a bandwidth of 1.0 nm, a scanning speed of 50 nm/min, and a data pitch of 0.5 nm.[5]

  • Data Acquisition:

    • Blanking: Record a baseline spectrum of the buffer in the same cuvette and subtract it from the peptide spectra.

    • Measurement: Record the CD spectrum of the peptide solution. Multiple scans (e.g., 3-5) are typically averaged to improve the signal-to-noise ratio.[5]

    • Temperature Control: Maintain a constant temperature (e.g., 20 °C) using a Peltier temperature controller.[5]

  • Data Analysis:

    • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids), d is the path length of the cuvette in cm, and c is the peptide concentration in g/mL.

    • Secondary Structure Deconvolution: The percentage of different secondary structure elements can be estimated from the CD spectrum using various deconvolution algorithms available in specialized software.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and the relationships between the key components of the study.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis synthesis Fmoc-SPPS of Peptide-Ac7c and Peptide-Ala purification RP-HPLC Purification (>95%) synthesis->purification characterization Mass Spectrometry Characterization purification->characterization cd_spectroscopy Circular Dichroism Spectroscopy characterization->cd_spectroscopy Purified Peptides data_analysis Data Processing & Secondary Structure Analysis cd_spectroscopy->data_analysis comparison Comparative Analysis of CD Spectra data_analysis->comparison conclusion conclusion comparison->conclusion Structural Insights logical_relationships cluster_peptide Peptide Design cluster_structure Expected Conformation cluster_cd CD Signature peptide_ac7c Peptide with Fmoc-Ac7c-OH (Constrained) ordered_structure Ordered Structure (e.g., β-turn, helix) peptide_ac7c->ordered_structure peptide_ala Control Peptide with Alanine (Flexible) random_coil Random Coil peptide_ala->random_coil distinct_cd Characteristic CD Spectrum (e.g., minima at 222/208 nm) ordered_structure->distinct_cd random_cd CD Spectrum with strong minimum ~200 nm random_coil->random_cd

References

"Fmoc-1-amino-1-cycloheptanecarboxylic acid" versus other non-natural amino acids for peptide cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclization of peptides is a pivotal strategy in medicinal chemistry, transforming flexible linear sequences into conformationally constrained macrocycles. This structural rigidification often leads to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. The incorporation of non-natural, Cα,α-disubstituted amino acids, such as 1-aminocycloalkane-1-carboxylic acids (Acn c), is a well-established method to facilitate peptide cyclization and to impart specific conformational preferences. Among these, Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-Ac7c-OH) offers a unique conformational profile. This guide provides a comparative analysis of Fmoc-Ac7c-OH and other Fmoc-protected 1-aminocycloalkane-1-carboxylic acids (from cyclopropane to cyclohexane) in the context of head-to-tail peptide cyclization, supported by available experimental data and detailed methodologies.

Influence of Ring Size on Cyclization Efficiency and Peptide Conformation

The size of the cycloalkane ring in Acnc residues significantly influences the torsion angles (φ and ψ) of the peptide backbone, which in turn affects the pre-organization of the linear peptide for cyclization. A pre-disposition to form turn-like structures can bring the N- and C-termini into proximity, thereby increasing the efficiency of the cyclization reaction.

While direct, side-by-side comparative studies on the cyclization efficiency of a homologous series of Acnc-containing peptides are limited in the literature, the conformational preferences of individual Acnc residues have been investigated. This allows for an inferential comparison of their potential to promote cyclization.

Table 1: Comparison of Fmoc-Acnc-OH Amino Acids in Peptide Cyclization

Fmoc-Amino AcidAbbreviationRing SizeTypical Induced Secondary StructureExpected Impact on Cyclization
Fmoc-1-amino-1-cyclopropanecarboxylic acidFmoc-Ac3c-OH3γ-turn[1]May facilitate cyclization in short peptides by inducing tight turns.
Fmoc-1-amino-1-cyclobutanecarboxylic acidFmoc-Ac4c-OH4β-turn and helix former[2]Promotes pre-organization for cyclization.
Fmoc-1-amino-1-cyclopentanecarboxylic acidFmoc-Ac5c-OH5β-turnFavorable for inducing the necessary turns for efficient cyclization.
Fmoc-1-amino-1-cyclohexanecarboxylic acidFmoc-Ac6c-OH6Extended or β-turnCan support cyclization, with the outcome potentially being sequence-dependent.
This compound Fmoc-Ac7c-OH 7 β-bends and 3(10)-helices [3]Effectively pre-organizes the peptide backbone for efficient cyclization.

Experimental Protocols

The following protocols describe a general framework for the synthesis of a linear peptide containing an Acnc residue and its subsequent head-to-tail cyclization. These methods can be adapted for the specific non-natural amino acid being used.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a linear peptide precursor.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including the desired Fmoc-Acnc-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating the desired Fmoc-Acnc-OH at the appropriate position.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude linear peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Head-to-Tail Cyclization in Solution

This protocol describes the cyclization of the purified linear peptide in solution.

Materials:

  • Purified linear peptide with free N- and C-termini

  • Anhydrous DMF

  • Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU

  • Base: DIPEA

Procedure:

  • High Dilution: Dissolve the linear peptide in a large volume of anhydrous DMF to achieve a final concentration of 0.1-1 mM. This high dilution favors intramolecular cyclization over intermolecular oligomerization.[4]

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the cyclization by LC-MS.

  • Work-up: Once the reaction is complete, remove the DMF under reduced pressure.

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualization of Key Processes

Cyclization_Logic Start Linear Peptide Acnc Incorporate Acnc (e.g., Ac7c) Start->Acnc Preorganization Induce Turn/Bend (Pre-organization) Acnc->Preorganization Proximity N- and C-termini in Proximity Preorganization->Proximity Cyclization Head-to-Tail Cyclization Reaction Proximity->Cyclization End Cyclic Peptide Cyclization->End

Conclusion

The choice of a non-natural amino acid is a critical parameter in the design and synthesis of cyclic peptides. This compound stands out for its propensity to induce well-defined secondary structures like β-bends and 3(10)-helices, which can effectively pre-organize a linear peptide for efficient head-to-tail cyclization. While direct comparative quantitative data is sparse, the known conformational effects of smaller and larger ring Acnc analogues suggest that the seven-membered ring of Ac7c provides a balance of flexibility and conformational constraint that is highly conducive to macrocyclization. Researchers should consider the desired conformational outcome of the final cyclic peptide when selecting the appropriate Acnc residue for incorporation. The provided protocols offer a robust starting point for the synthesis and cyclization of these valuable peptidomimetics.

References

A Comparative Guide to the HPLC Purity Assessment of Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of amino acid building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of "Fmoc-1-amino-1-cycloheptanecarboxylic acid" with other commonly used Fmoc-protected amino acids, focusing on purity assessment by High-Performance Liquid Chromatography (HPLC). The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the informed selection of these crucial reagents.

Purity Comparison of Fmoc-Amino Acids

The purity of Fmoc-protected amino acids is a key factor influencing the yield and purity of the final peptide. Even small amounts of impurities can lead to the formation of deletion or insertion sequences, truncated peptides, and other side products that complicate purification and can compromise the biological activity of the synthetic peptide.

"this compound" is a non-proteinogenic amino acid that can be incorporated into peptides to introduce conformational constraints or unique side-chain functionalities.[1] Its purity, as with other standard and non-standard amino acids, is typically expected to be high, generally above 98% as determined by HPLC.

Below is a comparative summary of the typical purity specifications for "this compound" and a selection of alternative Fmoc-amino acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical HPLC Purity (%)Potential Impurities
This compound C₂₃H₂₅NO₄379.45≥ 99%[1]Dipeptides, Free amino acid, β-Alanine derivatives, Acetic acid
Fmoc-1-aminocyclohexanecarboxylic acid C₂₂H₂₃NO₄365.42≥ 98%[2][3][4]Dipeptides, Free amino acid, β-Alanine derivatives, Acetic acid
Fmoc-glycine C₁₇H₁₅NO₄297.30≥ 99%[5]Fmoc-Gly-Gly-OH, Glycine, β-Alanine derivatives, Acetic acid[6]
Fmoc-L-alanine C₁₈H₁₇NO₄311.33≥ 99%[7]Fmoc-Ala-Ala-OH, Alanine, β-Alanine derivatives, Acetic acid

Common Impurities in Fmoc-Amino Acids:

  • Dipeptides (e.g., Fmoc-Xaa-Xaa-OH): Formed during the synthesis of the Fmoc-amino acid, these can lead to the insertion of an extra amino acid into the peptide sequence.

  • Free Amino Acid: The presence of the unprotected amino acid can result in failed couplings and the generation of deletion sequences.

  • β-Alanine Derivatives: These impurities can arise from the rearrangement of the Fmoc-activating agent and lead to the incorporation of β-alanine into the peptide.

  • Acetic Acid: A common impurity that can act as a capping agent, leading to truncated peptide sequences.[8]

Experimental Protocols

A standardized method for the purity assessment of Fmoc-amino acids by reverse-phase HPLC (RP-HPLC) is crucial for obtaining reliable and comparable results.

Protocol: HPLC Purity Analysis of Fmoc-Amino Acids

Objective: To determine the purity of Fmoc-protected amino acids and to identify and quantify any impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Sample of Fmoc-amino acid to be analyzed.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the Fmoc-amino acid sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient would be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the Fmoc-amino acid as the percentage of the main peak area relative to the total area of all peaks.

    • Identify potential impurities by their retention times relative to the main peak and, if available, by comparison with known standards.

Visualizing the Process

To better understand the workflow and the logic behind the comparative analysis, the following diagrams are provided.

HPLC_Purity_Assessment_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve Fmoc-Amino Acid B Filter Sample A->B D Inject Sample B->D C Prepare Mobile Phases (A & B) E Gradient Elution C->E D->E F UV Detection (265 nm) E->F G Integrate Peaks F->G H Calculate % Purity G->H I Identify Impurities G->I

Caption: Workflow for the HPLC Purity Assessment of Fmoc-Amino Acids.

Comparative_Purity_Analysis_Logic cluster_products Products for Comparison cluster_analysis Purity Assessment cluster_comparison Comparative Evaluation P1 Fmoc-1-amino-1- cycloheptanecarboxylic acid A1 HPLC Analysis (Standardized Protocol) P1->A1 P2 Alternative Fmoc-Amino Acid 1 (e.g., Fmoc-1-aminocyclohexanecarboxylic acid) P2->A1 P3 Alternative Fmoc-Amino Acid 2 (e.g., Fmoc-glycine) P3->A1 C1 Purity Level (%) A1->C1 C2 Impurity Profile (Types and Levels) A1->C2 C3 Overall Quality Assessment C1->C3 C2->C3

Caption: Logical Flow for Comparative Purity Analysis of Fmoc-Amino Acids.

References

Safety Operating Guide

Proper Disposal of Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-1-amino-1-cycloheptanecarboxylic acid, a non-hazardous solid reagent commonly used in peptide synthesis.

This compound is classified as a non-hazardous material. However, proper disposal procedures are still necessary to maintain a safe laboratory environment and ensure regulatory compliance. The primary safety concern during handling and disposal is the avoidance of dust formation.

Immediate Safety and Handling

Before initiating the disposal process, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance. The appropriate disposal route depends on whether the material is in its pure form or has been contaminated with hazardous substances.

1. Waste Characterization:

  • Uncontaminated Solid: Pure, unused this compound is considered non-hazardous solid chemical waste.

  • Contaminated Solid: If the this compound has been in contact with or is mixed with hazardous materials (e.g., solvents like DMF, hazardous reagents), it must be treated as hazardous waste. The entire mixture should be disposed of according to the protocols for the hazardous component.

2. Packaging Non-Hazardous Solid Waste:

  • Primary Container: Carefully sweep or scoop the solid material into a primary container. This should be a sturdy, sealable container, such as a high-density polyethylene (HDPE) bottle or a securely sealed bag.

  • Avoid Dust: During transfer, take measures to prevent the formation of dust.

  • Sealing: Securely close the primary container to prevent any leakage or spillage.

3. Labeling:

  • Clear Identification: The container must be clearly labeled as "Non-Hazardous Waste."

  • Contents: Specify the contents, for example, "Non-Hazardous Waste: this compound."

  • Contact Information: Include the name of the generating lab or researcher and the date of packaging.

4. Final Disposal:

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. Many institutions have dedicated collection points for such materials to prevent them from being mistaken for regular trash by custodial staff.

  • Direct Disposal (if permitted): Some institutions may permit the direct disposal of clearly labeled, securely packaged non-hazardous solid waste in the regular dumpster. However, it is crucial to confirm this with your Environmental Health and Safety (EHS) office. Never dispose of chemical waste in open laboratory trash cans.

Disposal of Contaminated Materials

Any materials used to clean up spills of this compound, such as absorbent pads or contaminated PPE, should be disposed of as non-hazardous solid waste, provided the spilled material itself was not contaminated with hazardous substances. If it was, these materials must be disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generation: This compound Assess Assess for Contamination Start->Assess NonHazardous Package as Non-Hazardous Waste Assess->NonHazardous  No   Hazardous Package as Hazardous Waste Assess->Hazardous  Yes   LabelNonHazardous Label: 'Non-Hazardous Waste' + Contents NonHazardous->LabelNonHazardous LabelHazardous Follow EHS Guidelines for Hazardous Waste Labeling Hazardous->LabelHazardous DisposeNonHazardous Dispose per Institutional Guidelines LabelNonHazardous->DisposeNonHazardous DisposeHazardous Arrange for Hazardous Waste Pickup LabelHazardous->DisposeHazardous End End of Disposal Process DisposeNonHazardous->End DisposeHazardous->End

Disposal decision workflow for this compound.

Quantitative Data Summary

ParameterValue
Physical State Solid
Appearance White
Hazard Classification Non-hazardous
Primary Disposal Route Non-hazardous solid waste stream

Disclaimer: The information provided in this guide is for general informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.

Essential Safety and Operational Guide for Handling Fmoc-1-amino-1-cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-1-amino-1-cycloheptanecarboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. For this compound, which is typically a white powder, the following PPE is recommended to minimize exposure.[1]

PPE CategoryItemSpecification/Standard
Eye and Face Safety GlassesANSI Z87.1-compliant, with side shields.[2]
Chemical Splash GogglesRequired when there is a risk of splashing, particularly when handling solutions.[2][3] Must be worn under a face shield if a significant splash hazard exists.[2]
Face ShieldTo be used in conjunction with safety glasses or goggles during procedures with a high risk of splashing.[2][4]
Hand Disposable GlovesNitrile gloves are recommended for incidental contact.[2] If prolonged contact is anticipated, consult the glove manufacturer's chemical resistance guide.
Body Laboratory CoatStandard lab coat to protect clothing and skin.[4][5] Consider a flame-resistant coat if working with flammable solvents.
Respiratory RespiratorGenerally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved N95 respirator or higher may be necessary.[4]
Foot Closed-Toe ShoesRequired in all laboratory settings to protect against spills and dropped objects.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation for synthesis.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is typically between 0-8°C.[1]

  • Preparation and Weighing :

    • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation of the powder.

    • Don the appropriate PPE as outlined in the table above.

    • Use a spatula to carefully transfer the required amount of the solid to a weighing vessel. Avoid creating dust.

    • Close the main container tightly immediately after use.

  • Dissolution and Use in Synthesis :

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Fmoc-protected amino acids are often used in solid-phase peptide synthesis (SPPS), which involves solvents like N,N-dimethylformamide (DMF) and reagents such as piperidine for Fmoc group removal.[7][8] Handle these chemicals with appropriate caution and engineering controls.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste :

    • Contaminated materials such as weighing paper, gloves, and disposable labware should be placed in a designated, sealed waste container labeled "Hazardous Chemical Waste."

  • Liquid Waste :

    • Solutions containing this compound and organic solvents (e.g., DMF) should be collected in a properly labeled, sealed hazardous waste container.

    • Waste containing piperidine from the deprotection step should also be collected in a designated hazardous waste container. Do not mix incompatible waste streams.

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • Deface the label on the empty container before disposal according to institutional guidelines.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_op Operation cluster_disposal Disposal receive Receive and Inspect store Store in Cool, Dry Place receive->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh in Ventilated Area don_ppe->weigh dissolve Dissolve in Solvent (e.g., DMF) weigh->dissolve synthesis Use in Peptide Synthesis dissolve->synthesis collect_solid Collect Solid Waste synthesis->collect_solid collect_liquid Collect Liquid Waste synthesis->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.